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  • Product: 5-Ethylpiperidine-2-carboxylic acid;hydrochloride
  • CAS: 38471-15-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Structural Characterization and Molecular Properties of 5-Ethylpipecolic Acid Hydrochloride

Executive Summary In the landscape of modern drug discovery, functionalized saturated heterocycles serve as critical three-dimensional scaffolds. 5-Ethylpipecolic acid hydrochloride (also known as 5-ethylpiperidine-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized saturated heterocycles serve as critical three-dimensional scaffolds. 5-Ethylpipecolic acid hydrochloride (also known as 5-ethylpiperidine-2-carboxylic acid hydrochloride) is a highly versatile bifunctional building block. By incorporating both a basic secondary amine and an acidic carboxyl group within a piperidine ring, it acts as a conformationally restricted amino acid analog. The addition of an ethyl group at the C5 position introduces significant lipophilicity and steric bulk, making it an invaluable intermediate in the synthesis of complex peptidomimetics and polycyclic pharmaceutical agents, such as the rifamycin derivative CGP-29861[1].

This technical guide provides an in-depth analysis of its structural properties, the causality behind its formulation as a hydrochloride salt, and self-validating protocols for its synthesis and analytical characterization.

Chemical Identity & Core Molecular Properties

Understanding the precise quantitative metrics of this compound is the first step in utilizing it for stoichiometric synthetic workflows. The free base exists naturally as a zwitterion, which can complicate solubility and purification; thus, it is predominantly utilized and stored as a hydrochloride salt[2].

Quantitative Data Summary
PropertyFree Base (5-Ethylpipecolic Acid)Hydrochloride Salt Derivative
IUPAC Name 5-Ethylpiperidine-2-carboxylic acid5-Ethylpiperidine-2-carboxylic acid hydrochloride
CAS Registry Number 79415-20-6[2]N/A (Salt specific)
Molecular Formula C₈H₁₅NO₂C₈H₁₆ClNO₂
Molecular Weight 157.21 g/mol 193.67 g/mol
Monoisotopic Mass 157.1103 Da193.0870 Da
Hydrogen Bond Donors 23
Hydrogen Bond Acceptors 33
Chiral Centers 2 (C2, C5)2 (C2, C5)

Structural Elucidation & Mechanistic Insights

The molecular architecture of 5-ethylpipecolic acid hydrochloride is defined by a six-membered piperidine ring. The spatial arrangement of its substituents dictates its reactivity and biological binding affinity.

  • The Piperidine Core: The ring predominantly adopts a chair conformation to minimize steric strain. The protonated nitrogen (N1) in the hydrochloride salt carries a positive charge, which is stabilized by the chloride counterion.

  • C2 Carboxylic Acid: Located adjacent to the nitrogen, this group is highly reactive for amide bond formation. In the free base, the proton transfers to the nitrogen to form a zwitterion. The HCl salt forces the carboxylic acid into a fully protonated, neutral state, preventing unwanted self-polymerization during storage.

  • C5 Ethyl Group: The ethyl chain at C5 introduces a hydrophobic pocket interaction site. Because C2 and C5 are both stereocenters, the molecule can exist as four distinct stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The relative stereochemistry (cis vs. trans relationship between the C2-carboxyl and C5-ethyl groups) dictates whether the substituents sit in axial or equatorial positions, fundamentally altering the molecule's 3D vector projection.

Synthesis & Salt Formation (Causality & Workflow)

The Causality of the Hydrochloride Salt

Why convert the free base to a hydrochloride salt? As a zwitterion, the free base exhibits poor solubility in organic solvents (like dichloromethane or ethyl acetate) and is prone to hygroscopic degradation. By treating the free base with anhydrous HCl, the amine is fully protonated. This achieves three critical outcomes:

  • Solubility Control: The salt becomes highly crystalline and easy to isolate via filtration.

  • Reactivity Masking: It prevents the amine from acting as a nucleophile until a mild base (e.g., DIPEA or TEA) is intentionally added during downstream coupling reactions.

  • Shelf-Life Extension: The crystalline lattice excludes ambient moisture, preventing hydrolytic degradation.

Step-by-Step Protocol: Salt Formation
  • Dissolution: Suspend 10.0 mmol (1.57 g) of 5-ethylpipecolic acid free base in 20 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous DCM prevents the formation of hydrates, which can disrupt the crystallization lattice.

  • Acidification: Cool the suspension to 0 °C under an argon atmosphere. Dropwise, add 1.2 equivalents (12.0 mmol, 3.0 mL) of 4M HCl in anhydrous dioxane. Causality: The low temperature mitigates any exothermic degradation, while dioxane serves as a miscible, non-nucleophilic carrier for the HCl gas.

  • Crystallization: Remove the ice bath and stir for 2 hours. The solution will clarify, followed by the precipitation of a fine white powder. Add 10 mL of cold anhydrous diethyl ether to force complete precipitation.

  • Isolation: Filter the precipitate under vacuum using a sintered glass funnel. Wash the filter cake with 2 x 5 mL of cold diethyl ether to remove residual dioxane.

  • Drying: Dry the product under high vacuum (0.1 mbar) at 40 °C for 12 hours to yield 5-ethylpipecolic acid hydrochloride.

SaltFormation A 5-Ethylpipecolic Acid (Free Base / Zwitterion) B Dissolution in Anhydrous Et2O / DCM A->B Step 1 C Addition of HCl Gas or 4M HCl/Dioxane B->C Step 2 D Protonation of Piperidine Nitrogen (N1) C->D Mechanism E Precipitation of Hydrochloride Salt D->E Step 3 F Filtration & Vacuum Drying (Yield > 95%) E->F Step 4

Fig 1: Mechanistic workflow for the synthesis and isolation of 5-ethylpipecolic acid hydrochloride.

Analytical Characterization Protocols

To ensure the integrity of the synthesized building block, a self-validating analytical system must be employed. This means the results of one test (e.g., mass spectrometry) must logically correlate with the structural nuances revealed by another (e.g., NMR).

Step-by-Step Protocol: Self-Validating Validation
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Dissolve 1 mg of the salt in LC-MS grade Methanol. Run on a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

    • Validation Metric: In positive Electrospray Ionization (ESI+), the chloride counterion is invisible. You must observe the base peak at m/z 158.2 [M+H]⁺ , confirming the intact piperidine core and ethyl substitution[3].

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR):

    • Method: Dissolve 5 mg of the salt in DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because the highly polar hydrochloride salt is insoluble in chloroform.

    • Validation Metric: Look for the C2-proton. Because the adjacent nitrogen is protonated (electron-withdrawing), the C2-H signal will shift significantly downfield (typically ~3.8 - 4.2 ppm) compared to the free base. The ethyl group will present as a distinct triplet (CH₃) near 0.9 ppm and a multiplet (CH₂) near 1.3 ppm.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Method: Run the sample on a Chiralcel OD-H column to determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.).

    • Validation Metric: Ensure stereochemical purity >95% before utilizing the compound in stereospecific drug synthesis.

AnalyticalValidation Sample Synthesized HCl Salt NMR 1H/13C NMR (Structural Confirmation) Sample->NMR LCMS LC-MS (Mass & Purity) Sample->LCMS HPLC Chiral HPLC (Diastereomeric Excess) Sample->HPLC Decision Meets Purity >98% & ee >95%? NMR->Decision LCMS->Decision HPLC->Decision Pass Approved for Library Synthesis Decision->Pass Yes Fail Recrystallization (EtOH/EtOAc) Decision->Fail No Fail->Sample

Fig 2: Self-validating analytical workflow confirming structural integrity and purity of the salt.

Applications in Drug Discovery

The true value of 5-ethylpipecolic acid hydrochloride lies in its downstream applications. The molecule acts as an essential precursor for synthesizing complex, biologically active polycyclic systems.

A prominent example is the synthesis of CGP-29861 , a potent rifamycin derivative designed to combat rifampicin-resistant strains of Mycobacterium tuberculosis[1]. In the synthesis of such molecules, the 5-ethylpiperidine-2-carboxylic acid framework undergoes cyclization (often with aziridine derivatives) to form a rigid 7-ethylperhydropyrido[1,2-a]pyrazine core[4]. The ethyl group at the C5 position of the original pipecolic acid ultimately dictates the lipophilic interactions of the resulting drug within the bacterial RNA polymerase binding pocket, significantly extending the drug's elimination half-life.

References

  • [2] BLD Pharm. 1037471-93-4 | 6-Ethylpiperidine-2-carboxylic acid | BLD Pharm (Note: Catalog index containing CAS 79415-20-6 for 5-ethylpiperidine-2-carboxylic acid). Source: bldpharm.com. URL:

  • [3] EnamineStore. EN300-28272279 - 1-acetyl-5-ethylpiperidine-2-carboxylic acid. Source: enaminestore.com. URL:

  • [1] PubMed (NIH). In Vitro Activity of New Rifamycins Against Rifampicin-Resistant M. Tuberculosis and MAIS-complex Mycobacteria. Source: nih.gov. URL:

  • [4] PubChemLite. Cgp 29861 (C48H66N4O12). Source: uni.lu. URL:

Sources

Exploratory

5-Ethylpiperidine-2-Carboxylic Acid: A Strategic Non-Proteinogenic Scaffold

This guide serves as an advanced technical reference for 5-Ethylpiperidine-2-carboxylic acid (also known as 5-Ethylpipecolic acid or 5-EP ), a non-proteinogenic amino acid used as a strategic scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical reference for 5-Ethylpiperidine-2-carboxylic acid (also known as 5-Ethylpipecolic acid or 5-EP ), a non-proteinogenic amino acid used as a strategic scaffold in medicinal chemistry.

Technical Guide for Drug Discovery & Synthetic Applications

Executive Summary

5-Ethylpiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid belonging to the pipecolic acid family. Structurally, it is a higher homolog of proline featuring a six-membered piperidine ring substituted with an ethyl group at the C5 position.

In drug development, this molecule is valued not merely as a building block, but as a conformational control element . Unlike unsubstituted pipecolic acid, the C5-ethyl group introduces specific steric bulk and lipophilicity, influencing the ring's pucker and the cis/trans isomerization equilibrium of the preceding amide bond. It serves as a critical intermediate in the synthesis of Rifamycin derivatives and bicyclic peptidomimetics.

Key Physicochemical Characteristics
PropertyValue / DescriptionRelevance
Molecular Formula

Core scaffold
MW 157.21 g/mol Low MW fragment
Stereochemistry 2 chiral centers (C2, C5)Typically obtained as cis-diastereomer via hydrogenation
Lipophilicity High (vs. Proline/Pipecolic acid)Enhanced membrane permeability
Role Proline SurrogateRestricts

and

backbone angles

Synthetic Methodology & Causality

The synthesis of 5-ethylpipecolic acid is a classic example of heterocyclic reduction , where the choice of catalyst dictates the stereochemical outcome. The following protocol describes the "Self-Validating" route starting from 5-ethyl-2-methylpyridine (aldehyde collidine).

Protocol: Catalytic Hydrogenation of 5-Ethylpicolinic Acid

Objective: Convert the aromatic pyridine core to the saturated piperidine ring while controlling diastereoselectivity.

Step 1: Precursor Preparation (Oxidation)
  • Starting Material: 5-Ethyl-2-methylpyridine.[1]

  • Reagent: Selenium dioxide (

    
    ) or Potassium Permanganate (
    
    
    
    ).
  • Mechanism: Oxidative cleavage of the benzylic methyl group to the carboxylic acid.

  • Product: 5-Ethylpicolinic acid (CAS 770-08-1).[2]

Step 2: Hydrogenation (The Critical Step)
  • Substrate: 5-Ethylpicolinic acid.[1][2][3][4][5][6][7]

  • Catalyst: Platinum Oxide (

    
    , Adams' catalyst) or 5% Rh/C.
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Conditions: 50 psi

    
    , Room Temperature, 12–24 hours.
    

Experimental Logic:

  • Solvent Choice: Acetic acid protonates the pyridine nitrogen (

    
    ), activating the ring toward nucleophilic attack by hydride equivalents on the catalyst surface.
    
  • Stereocontrol: The hydrogenation typically occurs syn to the ring face adsorbed on the catalyst. Since the carboxyl group coordinates to the metal surface, the hydrogen delivery usually favors the cis-isomer (where the C2-COOH and C5-Ethyl groups are on the same face).

  • Self-Validation:

    • In-Process Control (IPC): Monitor by 1H NMR.[7] Disappearance of aromatic protons (7.0–9.0 ppm) confirms reduction.

    • Purity Check: Appearance of multiplet signals at 1.5–3.5 ppm indicates piperidine formation.

Visualization: Synthetic Pathway

The following diagram illustrates the transformation from the pyridine precursor to the final amino acid scaffold.[1][8]

SynthesisPathway Start 5-Ethyl-2-methylpyridine (Precursor) Inter 5-Ethylpicolinic Acid (Aromatic Intermediate) Start->Inter Oxidation (SeO2 or KMnO4) Final 5-Ethylpipecolic Acid (Target Scaffold) Inter->Final Hydrogenation (PtO2, H2, AcOH) Stereoselective Reduction

Caption: Synthesis of 5-ethylpipecolic acid via oxidative activation and catalytic hydrogenation.

Applications in Drug Discovery[5]

A. Peptidomimetics: The "Bulky Proline" Effect

5-Ethylpipecolic acid is used to replace Proline in peptide sequences to modulate bioactivity.

  • Conformational Constraint: The six-membered ring is more flexible than Proline's five-membered ring but still restricts the

    
     torsion angle.
    
  • Steric Occlusion: The ethyl group at C5 extends into the solvent or binding pocket, potentially displacing water molecules or filling hydrophobic sub-pockets that unsubstituted pipecolic acid cannot reach.

  • Use Case: It has been utilized in the design of FKBP12 inhibitors and HCV NS5A inhibitors , where "capping" the N-terminus with a lipophilic amino acid improves potency.

B. Synthesis of Rifamycin Derivatives

A highly specific application is found in the synthesis of Rifamycin analogs (e.g., CGP-7040).

  • Workflow: 5-Ethylpipecolic acid ethyl ester is cyclized with aziridine to form a bicyclic system (7-ethylperhydropyrido[1,2-a]pyrazine ).[8]

  • Impact: This bicyclic amine is then condensed with the Rifamycin core.[8] The 5-ethyl group in the starting material becomes a critical structural determinant in the final antibiotic, modulating its solubility and ribosome binding affinity.

Visualization: Rifamycin Analog Workflow

This diagram details the specific use of 5-ethylpipecolic acid in constructing complex antibiotic scaffolds.

RifamycinWorkflow Ester 5-Ethylpipecolic Acid Ester Bicyclic 7-Ethylperhydropyrido [1,2-a]pyrazin-1-one Ester->Bicyclic Cyclization (Ethanol) Aziridine Aziridine Aziridine->Bicyclic Cyclization (Ethanol) Amine Bicyclic Amine Intermediate Bicyclic->Amine Reduction (LiAlH4) FinalDrug Rifamycin Analog (e.g., CGP-7040) Amine->FinalDrug Condensation Rifamycin Rifamycin SV-3-carbaldehyde Rifamycin->FinalDrug Condensation

Caption: Application of 5-ethylpipecolic acid in the synthesis of bicyclic Rifamycin derivatives.[8]

Technical Specifications & Handling

Stability & Storage
  • Hygroscopicity: As an amino acid hydrochloride (if isolated as such), it is hygroscopic. Store in a desiccator.

  • Stereochemical Integrity: The cis-isomer is thermodynamically stable, but epimerization at C2 can occur under harsh basic conditions (e.g., during saponification of esters).

Analytical Validation (Self-Validating Protocol)

To confirm the identity of synthesized 5-ethylpipecolic acid, use the following NMR diagnostic peaks (in


 or 

):
  • 
    -Proton (H2):  Look for a doublet of doublets (dd) around 3.2–3.6 ppm. The coupling constants (
    
    
    
    ) reveal the axial/equatorial orientation relative to H3.
  • Ethyl Group: A distinct triplet (

    
    ) around 0.9 ppm and a multiplet (
    
    
    
    ) around 1.3 ppm.
  • Absence of Aromatics: Complete silence >6.5 ppm is the primary pass/fail metric for hydrogenation.

References

  • Endo, M., & Nakashima, T. (1960).[1][3] Studies on Pyridinecarboxylic Acid Derivatives.[1][3][4][5][6][8] I. Synthesis of 4-Substituted Compounds of Picolinic Acid and 5-Ethylpicolinic Acid. Yakugaku Zasshi.[8]

  • Drug Future. (n.d.). Synthesis of Rifamycin Derivatives (CGP-7040). Drug Future Chemical Database.

  • BLD Pharm. (n.d.). 5-Ethylpiperidine-2-carboxylic acid Product Data. BLD Pharm.[9]

Sources

Foundational

5-Substituted Pipecolic Acid Derivatives: A Scaffold for Innovation in Drug Discovery

An In-depth Technical Guide for Medicinal Chemistry Professionals Abstract The pipecolic acid framework, a six-membered heterocyclic non-proteinogenic amino acid, represents a privileged scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemistry Professionals

Abstract

The pipecolic acid framework, a six-membered heterocyclic non-proteinogenic amino acid, represents a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity and chiral nature make it an ideal building block for creating potent and selective therapeutic agents. This guide focuses specifically on the strategic importance of substitution at the C5 position of the pipecolic acid ring. We will explore the nuanced synthetic strategies required to access these valuable derivatives, delve into their diverse applications as enzyme inhibitors and peptide mimetics, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 5-substituted pipecolic acid derivatives in their research.

The Strategic Value of the Pipecolic Acid Core

The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous motif in natural products and pharmaceuticals, prized for its ability to introduce conformational constraint into otherwise flexible molecules. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. L-pipecolic acid, a homolog of proline, is particularly notable as a component in a wide array of pharmacologically active compounds, including the immunosuppressants rapamycin and FK506, and the antitumor antibiotic sandramycin.[1]

Biological Roles and the Rationale for C5-Substitution

Pipecolic acid itself is a metabolite of L-lysine and is thought to have a functional role in the mammalian central nervous system.[1] Derivatives of pipecolic acid, especially those with hydroxyl groups, are of considerable biological interest.[1] The C5 position is of particular strategic importance for several reasons:

  • Vector for Specificity: Substituents at the C5 position project into solvent-exposed regions or can form specific interactions with subsites of a target protein, influencing potency and selectivity.

  • Modulation of Physicochemical Properties: The nature of the C5 substituent can be tailored to fine-tune properties such as solubility, lipophilicity, and metabolic stability.

  • Conformational Control: The size and stereochemistry of the C5 substituent can influence the conformational equilibrium of the piperidine ring, which can be critical for optimal target engagement.

A prime example of this is the development of 5-hydroxy pipecolate hydroxamic acids as potent and selective inhibitors of TNF-α converting enzyme (TACE), where the C5 hydroxyl group plays a key role in binding.[2]

Synthetic Strategies for Accessing 5-Substituted Pipecolic Acids

The synthesis of enantiomerically pure 5-substituted pipecolic acid derivatives is a non-trivial challenge that requires careful strategic planning. The primary approaches can be broadly categorized into chiral pool synthesis and asymmetric methods.

Chiral Pool Synthesis

A common and efficient strategy involves starting from readily available chiral molecules, such as amino acids or carbohydrates.[1]

  • From Glutamic Acid: Orthogonally protected glutamic acid can be converted into a diazoketone, which upon treatment with a rhodium catalyst, undergoes N-H insertion to form a 5-oxopipecolic acid derivative.[1] This keto-intermediate is a versatile precursor for introducing various substituents at the C5 position via nucleophilic addition or reductive amination, followed by stereoselective reduction of the ketone. A stereospecific synthesis of 5-hydroxypipecolic acid has been described starting from glutamic acid, where the corresponding keto-acid is reduced with sodium borohydride.[3]

  • From Carbohydrates: The inherent chirality of carbohydrates can be leveraged to prepare highly functionalized hydroxylated pipecolic acid derivatives.[1]

Asymmetric Synthesis

When a suitable chiral starting material is not available, asymmetric methods are employed to establish the desired stereochemistry.

  • Diastereoselective Epoxidation: An elegant approach for synthesizing (2S,5R)-5-hydroxypipecolic acid involves a highly diastereoselective epoxidation of an enantiomerically pure cyclic enamide intermediate.[4] This method provides excellent control over the stereochemistry at both the C2 and C5 positions.

  • Electrophilic and Radical Functionalization: For the synthesis of constrained analogues of ornithine and arginine, a key step involves the electrophilic or radical functionalization of a methyl N-Boc-5,6-dehydropipecolate intermediate.[5] This strategy allows for a diastereodivergent synthesis, providing access to both cis and trans isomers.[5]

Diagram: General Synthetic Workflow

The following diagram illustrates a common synthetic pathway starting from a protected glutamic acid derivative to access diverse C5-substituted pipecolic acids.

G cluster_0 Key Intermediate Synthesis cluster_1 C5-Functionalization Glutamic Acid Derivative Glutamic Acid Derivative Diazoketone Diazoketone Glutamic Acid Derivative->Diazoketone  Standard Diazotization 5-Oxo-pipecolate 5-Oxo-pipecolate Diazoketone->5-Oxo-pipecolate  Rh-catalyzed  N-H Insertion 5-Hydroxy-pipecolate 5-Hydroxy-pipecolate 5-Oxo-pipecolate->5-Hydroxy-pipecolate  Stereoselective  Reduction 5-Amino-pipecolate 5-Amino-pipecolate 5-Oxo-pipecolate->5-Amino-pipecolate  Reductive  Amination 5-Alkyl/Aryl-pipecolate 5-Alkyl/Aryl-pipecolate 5-Oxo-pipecolate->5-Alkyl/Aryl-pipecolate  Grignard/  Organolithium  Addition Final Deprotection Final Deprotection 5-Hydroxy-pipecolate->Final Deprotection 5-Amino-pipecolate->Final Deprotection 5-Alkyl/Aryl-pipecolate->Final Deprotection caption General synthetic route to 5-substituted pipecolic acids. TACE_Pathway Pro-TNF-alpha Pro-TNF-alpha Soluble_TNF_alpha Soluble_TNF_alpha Pro-TNF-alpha->Soluble_TNF_alpha  Cleavage by TACE TACE_Enzyme TACE_Enzyme TACE_Enzyme->Pro-TNF-alpha Inflammatory_Response Inflammatory_Response Soluble_TNF_alpha->Inflammatory_Response  Binds to Receptor 5_Substituted_Pipecolic_Inhibitor 5_Substituted_Pipecolic_Inhibitor 5_Substituted_Pipecolic_Inhibitor->TACE_Enzyme  Inhibition caption Inhibition of TNF-α release by 5-substituted pipecolic acids.

Caption: Inhibition of TNF-α release by 5-substituted pipecolic acids.

Key Experimental Protocols

The following protocols are adapted from established literature and provide a framework for the synthesis of key intermediates.

Protocol: Synthesis of a 5-Oxo-L-pipecolic Acid Derivative[1]

Objective: To synthesize a protected 5-oxo-L-pipecolic acid via rhodium-catalyzed N-H insertion of a diazoketone derived from L-glutamic acid.

Materials:

  • Orthogonally protected L-glutamic acid derivative (e.g., N-Boc, side-chain methyl ester)

  • Oxalyl chloride

  • Diazomethane (handle with extreme caution)

  • Rhodium(II) acetate dimer

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: To a solution of the protected glutamic acid derivative (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add oxalyl chloride (1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acid chloride is used immediately in the next step.

  • Diazoketone Formation (CAUTION): Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (approx. 2.5 eq) dropwise until a persistent yellow color is observed. Stir for 3 hours at 0 °C.

  • Quenching: Carefully quench excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Work-up: Wash the ethereal solution with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone.

  • N-H Insertion: Dissolve the crude diazoketone in anhydrous DCM. Add a catalytic amount of rhodium(II) acetate dimer (approx. 1 mol%). Stir the reaction mixture at room temperature for 12-16 hours.

  • Purification: Concentrate the reaction mixture and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired 5-oxo-L-pipecolic acid derivative.

Protocol: Diastereoselective Reduction to (2S,5R)-5-Hydroxypipecolic Acid Derivative[4]

Objective: To perform a diastereoselective reduction of the 5-oxo-pipecolate to obtain the corresponding 5-hydroxy derivative with the desired (2S,5R) stereochemistry.

Materials:

  • Protected 5-oxo-L-pipecolic acid derivative (from Protocol 4.1)

  • Sodium borohydride (NaBH4) or a bulkier reducing agent like L-Selectride® for potentially higher selectivity.

  • Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous

  • Standard work-up reagents (e.g., saturated ammonium chloride solution)

Procedure:

  • Setup: Dissolve the 5-oxo-pipecolate (1.0 eq) in anhydrous MeOH or THF and cool the solution to -78 °C under an argon atmosphere.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. The choice of reducing agent and temperature is critical for diastereoselectivity and may require optimization.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the diastereomers and isolate the desired (2S,5R)-5-hydroxypipecolic acid derivative.

Future Perspectives and Conclusion

The 5-substituted pipecolic acid scaffold continues to be a fertile ground for innovation in medicinal chemistry. Future work will likely focus on the development of novel, highly stereoselective synthetic methods to access an even greater diversity of C5-functionalized derivatives. The application of these building blocks in areas such as PROTACs, covalent inhibitors, and peptide-drug conjugates holds immense promise. The inherent conformational constraints and the ability to tailor substituents for specific biological targets ensure that these derivatives will remain a cornerstone of rational drug design for years to come. This guide has provided a comprehensive overview of the synthesis and application of these valuable compounds, aiming to equip researchers with the foundational knowledge to explore this exciting area of medicinal chemistry.

References

  • He, L., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. Available at: [Link]

  • Ahmad, S., et al. Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor. ResearchGate. Available at: [Link]

  • Wang, P., et al. (2021). A Novel Role of Pipecolic Acid Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tomato. MDPI. Available at: [Link]

  • Watson, P. S., et al. (2009).
  • Ho, B., & Zabriskie, T. M. (1998). Epoxide Derivatives of Pipecolic Acid and Proline Are Inhibitors of Pipecolate Oxidase. PubMed. Available at: [Link]

  • Brückner, S., et al. (2001). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Organic & Biomolecular Chemistry.
  • Juli, C., et al. (2025). Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein. ResearchGate. Available at: [Link]

  • Schölz, T., et al. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journals. Available at: [Link]

  • Brückner, S., et al. (2000). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1.
  • Juli, C., et al. (2010). Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein. Journal of Medicinal Chemistry. Available at: [Link]

  • Fles, D., & Ghyczy, B. (2025). Stereospecific synthesis and optical resolution of 5‐hydroxypipecolic acid. ResearchGate. Available at: [Link]

  • Levin, J. I., et al. (2002). Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. PubMed. Available at: [Link]

  • Le Corre, L., & Dhimane, H. (2005). Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues. Academia.edu. Available at: [Link]

  • Botman, P. N., et al. (2004). Diastereoselective synthesis of (2S,5R)-5-hydroxypipecolic acid and 6-substituted derivatives. PubMed. Available at: [Link]

  • Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. (2022). Journal of Molecular Structure. Available at: [Link]

  • Witkop, B., & Foltz, C. M. The Configuration of 5-Hydroxypipecolic Acid from Dates. ACS Publications. Available at: [Link]

  • Copeland, T. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. PubMed. Available at: [Link]

  • Yoshimune, K., et al. (2006). Enzymatic Synthesis of L-Pipecolic Acid by Δ 1 -Piperideine-2-carboxylate Reductase from Pseudomonas putida. Oxford Academic. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. Available at: [Link]

  • Formica, J. V., & Katz, E. (1973). Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity. PubMed. Available at: [Link]

Sources

Exploratory

chiral building blocks 5-ethylpiperidine-2-carboxylic acid HCl

Chiral Building Blocks for Peptidomimetics and Drug Discovery Executive Summary 5-Ethylpiperidine-2-carboxylic acid HCl (also known as 5-ethylpipecolic acid) is a valuable non-proteinogenic amino acid used in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral Building Blocks for Peptidomimetics and Drug Discovery

Executive Summary

5-Ethylpiperidine-2-carboxylic acid HCl (also known as 5-ethylpipecolic acid) is a valuable non-proteinogenic amino acid used in medicinal chemistry as a conformationally restricted proline analogue. By introducing an ethyl substituent at the C5 position of the piperidine ring, this building block offers unique steric bulk and lipophilicity profiles compared to the parent pipecolic acid. It is primarily utilized to modulate the pharmacokinetic properties (ADME) of peptide-based drugs, enhance metabolic stability, and lock bioactive conformations in structure-based drug design (SBDD).

This guide details the chemical identity, synthetic routes, stereochemical considerations, and application protocols for researchers utilizing this scaffold.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound exists as a hydrochloride salt to ensure stability and solubility in aqueous or polar organic media. It possesses two stereocenters (C2 and C5), leading to four possible stereoisomers. The cis-conformation is often the predominant product of catalytic hydrogenation.

Table 1: Chemical Specifications
PropertyDetail
Chemical Name 5-Ethylpiperidine-2-carboxylic acid hydrochloride
Common Name 5-Ethylpipecolic acid HCl
CAS Number (Free Acid) 79415-20-6
Molecular Formula C₈H₁₅NO₂ · HCl
Molecular Weight 157.21 (Free Acid) / 193.67 (HCl Salt)
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; Insoluble in non-polar solvents
pKa (Calculated) Carboxyl: ~2.2
Stereochemistry Contains 2 chiral centers; typically available as cis-racemate or enantiopure (2S,5S) / (2R,5R) forms.

Synthetic Routes & Manufacturing[4][7][8]

The synthesis of 5-ethylpiperidine-2-carboxylic acid generally proceeds via the reduction of the corresponding heteroaromatic precursor, 5-ethyl-2-pyridinecarboxylic acid (5-ethylpicolinic acid). This route allows for scalable production but requires careful control of stereochemistry.

Catalytic Hydrogenation (Primary Route)

The aromatic pyridine ring is reduced using heterogeneous catalysis. This method favors the formation of the cis-diastereomer due to the syn-addition of hydrogen across the face of the ring, although solvent choice (acidic vs. neutral) influences the cis/trans ratio.

Graphviz Diagram: Synthesis Workflow

SynthesisRoute Start 5-Ethyl-2-pyridinecarboxylic Acid (Precursor) Reagent H2 (50-100 psi) PtO2 or Rh/C Catalyst Solvent: AcOH/H2O Start->Reagent Dissolution Intermediate Reduction Intermediate (Syn-Addition) Reagent->Intermediate Catalytic Hydrogenation Product cis-5-Ethylpiperidine-2-carboxylic Acid (Major Diastereomer) Intermediate->Product Stereoselective Reduction Purification Recrystallization / Ion Exchange HCl Salt Formation Product->Purification Workup

Caption: Catalytic hydrogenation pathway converting 5-ethylpicolinic acid to the cis-5-ethylpipecolic acid scaffold.

Stereochemical Considerations

The relative stereochemistry between the carboxylic acid at C2 and the ethyl group at C5 is critical for biological activity.

  • Cis-Isomers ((2S,5S) and (2R,5R)): The carboxyl and ethyl groups are on the same side of the ring. In the chair conformation, if the carboxyl group is equatorial (preferred), the ethyl group will also be equatorial (in 2,5-disubstituted piperidines, 2e,5e is stable). This is often the thermodynamically and kinetically favored product of hydrogenation.

  • Trans-Isomers ((2S,5R) and (2R,5S)): These require specific synthetic interventions, such as epimerization of the C2 center under basic conditions or using specific chiral auxiliaries during synthesis.

Resolution Strategy: To obtain enantiopure building blocks (e.g., (2S,5S)), the racemic cis-product is typically resolved using:

  • Diastereomeric Salt Formation: Using chiral acids like L-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Enzymatic Resolution: Esterification using lipases (e.g., Candida antarctica Lipase B) which selectively hydrolyze or transesterify one enantiomer.

Applications in Drug Discovery[9]

5-Ethylpiperidine-2-carboxylic acid serves as a "designer" amino acid. Its applications rest on three pillars:

  • Conformational Restriction: Unlike linear amino acids, the piperidine ring locks the

    
     (phi) dihedral angle of the peptide backbone. This reduces the entropic penalty of binding to a target protein.
    
  • Proline Bioisostere: It mimics Proline but with added lipophilicity (ethyl group) and a larger ring (6-membered vs. 5-membered). This can improve cell permeability.

  • Protease Resistance: The non-natural structure protects adjacent peptide bonds from cleavage by endogenous proteases, extending the half-life of peptide therapeutics.

Graphviz Diagram: Pharmacophore Utility

Applications Core 5-Ethylpiperidine-2-carboxylic Acid Peptidomimetics Peptidomimetics (Beta-turn induction) Core->Peptidomimetics DrugDesign Small Molecule Inhibitors (GPCRs, Ion Channels) Core->DrugDesign LibrarySynth DEL / Fragment Libraries (Diversity Element) Core->LibrarySynth Mechanism1 Restricts Phi/Psi Angles Peptidomimetics->Mechanism1 Mechanism2 Increases Lipophilicity (cLogP) DrugDesign->Mechanism2 Mechanism3 Prevents Proteolytic Cleavage LibrarySynth->Mechanism3

Caption: Strategic utility of the 5-ethylpipecolic acid scaffold in medicinal chemistry campaigns.

Experimental Protocols

Synthesis via Hydrogenation (Standard Procedure)

Note: This protocol describes the reduction of the aromatic precursor. Safety precautions for handling hydrogen gas and pyrophoric catalysts are mandatory.

Materials:

  • 5-Ethyl-2-pyridinecarboxylic acid (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (5 mol%) or 5% Rh/C

  • Acetic acid (glacial) / Water (4:1 v/v)

  • Hydrogen gas source (Parr shaker or balloon depending on scale)

Procedure:

  • Dissolution: Dissolve 5-ethyl-2-pyridinecarboxylic acid in the acetic acid/water mixture in a pressure vessel.

  • Catalyst Addition: Carefully add the catalyst (PtO₂ or Rh/C) under an inert atmosphere (Nitrogen or Argon). Caution: Dry catalysts can ignite solvent vapors.

  • Hydrogenation: Purge the vessel with Hydrogen (3x). Pressurize to 50 psi (3.4 bar). Agitate at room temperature for 12–24 hours.

  • Monitoring: Monitor reaction progress via LC-MS (Target mass: [M+H]⁺ = 158.1).

  • Workup: Filter the catalyst through a Celite pad. Rinse with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude acetate salt.

  • HCl Salt Formation: Dissolve the residue in a minimum amount of ethanol. Add 4M HCl in dioxane (1.5 eq). Dilute with diethyl ether to precipitate the 5-ethylpiperidine-2-carboxylic acid hydrochloride. Filter and dry.

Peptide Coupling (Fmoc-Solid Phase Synthesis)

To use this building block in peptide synthesis, the nitrogen must be protected (e.g., Fmoc).

Coupling Conditions:

  • Reagents: HATU (1.0 eq), HOAt (1.0 eq), DIPEA (2.0 eq).

  • Solvent: DMF/NMP.

  • Time: Coupling of secondary amines (like piperidines) is slower than primary amines. Double coupling (2x 1 hour) is recommended.

  • Observation: The steric bulk of the ethyl group at C5 generally does not interfere with N-acylation at C2, but may influence the conformation of the growing chain.

Quality Control & Analytics

Validation of the building block requires confirming both chemical purity and stereochemical integrity.

NMR Characterization[1][5]
  • ¹H NMR (D₂O): Look for the characteristic triplet/multiplet of the ethyl group (~0.8-0.9 ppm) and the methine proton alpha to the carboxyl (~3.5-4.0 ppm).

  • Stereochemistry Check: The coupling constant (

    
    ) of the H2 proton can distinguish cis vs trans. In cis-2,5-disubstituted piperidines, the H2 proton is typically axial (large coupling with H3 axial).
    
HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 10 mins.

  • Detection: UV 210 nm (Weak chromophore; ELSD or MS detection preferred).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59778290, 5-Ethylpiperidine-3-carboxylic acid (Related Isomer Structure Reference). Retrieved from [Link]

  • Royal Society of Chemistry. (2001). Synthesis of novel pipecolic acid derivatives. J. Chem. Soc., Perkin Trans.[1] 1. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling of 5-Ethylpiperidine-2-Carboxylic Acid HCl: Solubility Dynamics in Aqueous vs. Organic Media

Executive Summary For drug development professionals and synthetic chemists, mastering the solubility profile of cyclic amino acid derivatives is a critical prerequisite for successful formulation and downstream synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, mastering the solubility profile of cyclic amino acid derivatives is a critical prerequisite for successful formulation and downstream synthesis. 5-ethylpiperidine-2-carboxylic acid hydrochloride (a lipophilic derivative of pipecolic acid) presents a unique physicochemical duality. The presence of the 5-ethyl substitution increases the molecule's intrinsic lipophilicity, yet its formulation as a hydrochloride (HCl) salt fundamentally dictates its macroscopic solubility behavior, anchoring it firmly in the polar domain.

This whitepaper dissects the thermodynamic principles governing the solubility of 5-ethylpiperidine-2-carboxylic acid HCl across aqueous and organic media, providing actionable, self-validating protocols for solubility determination and phase extraction.

Structural Thermodynamics & Solvation Mechanics

To predict and manipulate the solubility of 5-ethylpiperidine-2-carboxylic acid HCl, one must first analyze its molecular architecture and the causality of its solvation thermodynamics.

The Ionic Crystal Lattice vs. Solvent Dielectric Constant

In its solid state, the compound exists as an ionic crystal lattice comprising a protonated secondary amine (piperidinium cation) and a chloride anion (


), alongside a carboxylic acid group (-COOH).
  • Aqueous Media (High Solubility): Water possesses a high dielectric constant (

    
    ), which effectively shields the electrostatic attraction between the piperidinium cation and the chloride anion. Furthermore, water molecules act as both hydrogen bond donors and acceptors, forming strong ion-dipole interactions that release sufficient solvation enthalpy to overcome the crystal lattice energy[1].
    
  • Non-Polar Organic Solvents (Insolubility): In solvents like hexane, dichloromethane (DCM), or diethyl ether, the dielectric constant is extremely low (

    
    ). These solvents can only engage in weak London dispersion forces or weak dipole-dipole interactions. Consequently, the solvation energy is vastly insufficient to break the ionic bonds of the hydrochloride salt, rendering the compound practically insoluble[1][2].
    
  • Polar Organic Solvents (Moderate Solubility): Polar protic solvents (e.g., methanol, ethanol) can disrupt the lattice via hydrogen bonding, offering moderate to high solubility. Polar aprotic solvents (e.g., DMSO, DMF) can solvate the cation effectively, making them ideal for preparing concentrated stock solutions for biological assays[3].

Comparative Solubility Profile

The following table synthesizes the expected solubility behavior of 5-ethylpiperidine-2-carboxylic acid HCl across various solvent classes, derived from the established physicochemical behavior of pipecolic acid hydrochlorides[1][4].

Solvent ClassSpecific SolventDielectric Constant (

)
Solubility ProfileMechanistic Rationale
Aqueous Water / PBS~80.0Very High (>50 mg/mL)Dominant ion-dipole interactions; complete dissociation of the HCl salt.
Polar Protic Methanol~33.0High Strong hydrogen bonding disrupts the ionic lattice; partial ionization.
Polar Aprotic DMSO~46.8Moderate to High Strong dipole moment solvates the piperidinium cation; ideal for in vitro stock solutions.
Halogenated Dichloromethane~9.1Very Low Insufficient polarity to overcome lattice energy; requires free-basing for dissolution.
Non-Polar Hexane / Toluene~2.0Insoluble Only weak van der Waals forces present; cannot solvate ionic species.

Mechanistic Pathway of Speciation and Partitioning

To utilize this compound in organic synthesis (e.g., peptide coupling), the HCl salt must be neutralized to generate the free base, shifting its partition coefficient (LogP) to favor the organic phase[2].

G Salt 5-Ethylpiperidine-2-carboxylic acid HCl (Solid) Water Aqueous Media (High Solubility) Salt->Water Dissociation (Ion-Dipole) NonPolar Non-Polar Organics (Insoluble) Salt->NonPolar Lattice Energy > Solvation Cation Protonated Amine & Carboxylic Acid (Cationic Species) Water->Cation pH < pKa1 Base Addition of Base (e.g., NaOH, TEA) Cation->Base Neutralization Zwitterion Zwitterion / Free Base (Isoelectric Point) Base->Zwitterion Deprotonation Organic Organic Extraction (DCM, EtOAc) Zwitterion->Organic Partitioning (LogP shift)

Fig 1: pH-dependent speciation and solvent partitioning of 5-ethylpipecolic acid HCl.

Field-Proven Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating systems . The following workflows include built-in verification steps to ensure data integrity.

Protocol A: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility methods (like solvent-shift) often overestimate solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium between the solid lattice and the solvated ions.

  • Preparation: Add an excess amount of 5-ethylpiperidine-2-carboxylic acid HCl solid (e.g., 200 mg) to a glass vial containing 1.0 mL of the target aqueous solvent (e.g., distilled water or pH 7.4 phosphate buffer).

  • Equilibration: Seal the vial and agitate continuously at a controlled temperature (e.g., 25.0 ± 0.5 °C) using a thermoshaker at 500 RPM for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Self-Validation Step: Repeat the sampling process at 48 hours. If the concentration of the 48-hour sample matches the 24-hour sample (within

    
    ), thermodynamic equilibrium is validated.
    
  • Quantification: Dilute the supernatant appropriately and quantify the concentration using HPLC-UV or LC-MS against a standard calibration curve.

Protocol B: Free-Basing and Organic Extraction for Synthesis

Causality: To perform amide coupling reactions, the secondary amine must act as a nucleophile. The zwitterionic/hydrochloride form restricts this[2]. Neutralization with a base generates the free amine, allowing it to partition into organic solvents like DCM[5].

  • Suspension: Suspend 1.0 eq of 5-ethylpiperidine-2-carboxylic acid HCl in dichloromethane (DCM) (10 mL per gram of compound). The compound will remain largely insoluble.

  • Neutralization: Slowly add 1.5 eq of a mild organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) under continuous stirring at 0 °C to 25 °C. Alternatively, an aqueous wash with cold 5%

    
     can be used[5].
    
  • Phase Partitioning: As the HCl is neutralized to form TEA·HCl (which is water-soluble if using an aqueous wash) or remains in solution, the 5-ethylpiperidine-2-carboxylic acid converts to its free base/zwitterion form, dissolving into the DCM layer.

  • Self-Validation Step: If using an aqueous base wash, test the pH of the aqueous layer. It must remain basic (pH > 9) to validate that complete deprotonation has occurred.

  • Isolation: Separate the organic (DCM) layer, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the reactive free base.
    

References

1.[4] DL-Pipecolic acid (YMDB01675) - Yeast Metabolome Database, ymdb.ca. 4 2.[3] Pipecolic acid | Endogenous Metabolite | MedChemExpress, medchemexpress.com. 3 3.[1] Pipecolic acid | Solubility of Things, solubilityofthings.com. 1 4.[2] Synthesis and Evaluation of Prodrug of 2-Acetoxybenzoic Acid with Amino-Acids - Asian Journal of Research in Chemistry, ajrconline.org. 2 5.[5] How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?, researchgate.net. 5

Sources

Exploratory

Precision Engineering of the Piperidine-2-Carboxylic Acid Scaffold

Topic: Piperidine-2-Carboxylic Acid Analogs for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide to Analog Design, Synthesis, a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Piperidine-2-Carboxylic Acid Analogs for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Analog Design, Synthesis, and Therapeutic Application

Core Directive: The "Privileged" Homolog

In the lexicon of medicinal chemistry, piperidine-2-carboxylic acid (pipecolic acid) is far more than a simple homolog of proline. It represents a critical "conformational lever" used to tune the physicochemical and pharmacological profiles of peptide mimetics and small molecule drugs.

While proline imposes a rigid 5-membered envelope conformation, pipecolic acid introduces a 6-membered chair topology. This expansion fundamentally alters the cis/trans amide bond equilibrium , metabolic stability, and hydrophobic surface area of the molecule. This guide dissects the technical utility of the pipecolic acid scaffold, moving beyond basic description to the causal mechanics of drug-receptor interactions and high-fidelity synthetic protocols.

Structural Logic & Design Strategies
2.1 Conformational Control: The Chair vs. The Envelope

The primary utility of substituting proline with pipecolic acid lies in the modulation of the


 and 

torsion angles.
  • Proline (5-ring): Exists in an envelope conformation. The energy barrier for cis-trans isomerization of the preceding amide bond is relatively high (~20 kcal/mol), with a significant population of the cis isomer in certain solvents.

  • Pipecolic Acid (6-ring): Adopts a chair conformation. This steric bulk often shifts the equilibrium heavily toward the trans rotamer in peptide chains due to 1,3-diaxial interactions, yet in specific binding pockets (like FKBP12), it can lock into a high-energy "twisted" state that mimics a transition state.

2.2 Metabolic & Physicochemical Tuning
  • Lipophilicity: The additional methylene group increases logP, enhancing blood-brain barrier (BBB) permeability—a critical feature for CNS agents like Ropivacaine and Selfotel .

  • Proteolytic Resistance: Unlike natural L-proline, pipecolic acid residues are often resistant to prolyl peptidases, extending the half-life of peptide-based drugs.

2.3 Visualization: SAR Decision Logic

The following diagram illustrates the strategic decision-making process when deploying the pipecolic scaffold against specific biological targets.

SAR_Logic Scaffold Pipecolic Acid Scaffold (Piperidine-2-COOH) N_Sub N-Alkylation (Lipophilicity/pKa) Scaffold->N_Sub C4_Sub C4-Functionalization (Phosphate/Aryl) Scaffold->C4_Sub Ring_Exp Chiral Center (L vs D Isomer) Scaffold->Ring_Exp Target_Anesth Na+ Channels (Local Anesthesia) N_Sub->Target_Anesth Propyl/Butyl group (e.g., Ropivacaine) Target_NMDA NMDA Receptor (Glutamate Mimic) C4_Sub->Target_NMDA Phosphonate group (e.g., CGS 19755) Target_FKBP FKBP12 (Rotamase Inhibition) Ring_Exp->Target_FKBP Hydrophobic Pocket Fit (e.g., Rapamycin analogs)

Figure 1: SAR Decision Tree mapping structural modifications of the pipecolic acid core to specific therapeutic endpoints.

Therapeutic Case Studies: Mechanism in Action
3.1 Neuroscience: NMDA Receptor Antagonism (CGS 19755)

Drug: Selfotel (CGS 19755) Mechanism: The cis-4-phosphonomethyl-piperidine-2-carboxylic acid structure acts as a rigid glutamate analog.

  • Causality: The piperidine ring rigidly holds the carboxylic acid and the phosphonate (distal acid mimic) at the precise distance required to span the glutamate binding site on the NMDA receptor. The 6-membered ring imposes a specific vector on the phosphonate that a flexible chain cannot maintain, reducing entropy loss upon binding.

3.2 Immunosuppression: FKBP12 Inhibition

Context: FK506 and Rapamycin contain a pipecolic acid moiety that binds to FKBP12 (FK506-binding protein).

  • Binding Mode: The pipecolic ring inserts into a hydrophobic pocket formed by Tyr26, Phe46, and Trp59.

  • The "Pipecolic Effect": In FKBP12, the enzyme normally catalyzes the cis-trans isomerization of prolyl bonds. Pipecolic acid analogs bind with higher affinity than proline analogs because the 6-membered ring fills the hydrophobic pocket more effectively, mimicking the twisted transition state of the amide bond during isomerization.

3.3 Comparative Data: Proline vs. Pipecolic Acid

The table below highlights the impact of ring expansion on biological activity in key contexts.

FeatureProline Analog (5-ring)Pipecolic Acid Analog (6-ring)Impact on Drug Design
FKBP12 Binding (

)
~50-100 nM (Synthetic Ligands)~1-10 nM (Synthetic Ligands)Enhanced hydrophobic contact; "Twisted" mimicry.
NMDA Antagonism Moderate (Flexible)High (Rigid, e.g., Selfotel)Pre-organization of pharmacophores reduces entropy cost.
LogP (Lipophilicity) LowerHigher (+0.5 to +1.0 log units)Improved BBB penetration for CNS drugs.
Amide Rotamer (

)
~3-4 (Solvent dependent)>10 (Sterically driven)Stabilizes specific secondary structures (helices/turns).
Advanced Synthetic Methodologies

The synthesis of chiral pipecolic acid derivatives has evolved from classical resolution to catalytic asymmetric hydrogenation. The most "self-validating" and scalable modern approach is the Rhodium-Catalyzed Asymmetric Hydrogenation of Pyridines . This route uses aromatic precursors (cheap, flat) and installs chirality in a single, high-yielding step.

4.1 Synthetic Pathway Visualization

Synthesis_Flow Start 2-Substituted Pyridine (Aromatic Precursor) Activation Activation Step (N-Alkylation or Acid Salt) Start->Activation Alkyl halide / HCl Hydrogenation Asymmetric Hydrogenation (H2, 50-100 bar, Solvent) Activation->Hydrogenation Catalyst Chiral Catalyst System [Rh(cod)Cl]2 + Chiral Ligand (e.g., (S)-SegPhos) Catalyst->Hydrogenation In situ generation Product Chiral Pipecolic Acid Derivative (>95% ee, cis-selective) Hydrogenation->Product Stereoselective Reduction

Figure 2: Flowchart for the asymmetric synthesis of chiral pipecolic acid derivatives via Rh-catalyzed hydrogenation.

Detailed Experimental Protocol

Protocol: Asymmetric Synthesis of (S)-Ethyl Pipecolate via Rh-Catalyzed Hydrogenation. Objective: To synthesize enantiomerically enriched (S)-ethyl piperidine-2-carboxylate from ethyl picolinate. Rationale: This method demonstrates the "heterogeneous-like" efficiency of homogenous catalysis, ensuring high enantioselectivity (ee) and conversion.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: Ethyl 2-picolinate (1.0 equiv).

  • Catalyst Precursor: [Rh(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer) (1.0 mol%).

  • Chiral Ligand: (S)-BINAP or (S)-SegPhos (2.2 mol%).

  • Solvent: Ethanol/Acetic Acid (10:1 v/v).

  • Additives: HCl (1.0 equiv) or MeI if N-methyl product is desired.

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a glovebox (nitrogen atmosphere), weigh [Rh(cod)Cl]₂ (0.01 mmol) and (S)-SegPhos (0.022 mmol) into a dried vial.

    • Dissolve in degassed ethanol (2 mL) and stir at room temperature for 15 minutes. The solution should turn clear orange/red, indicating the formation of the active cationic Rh-diphosphine complex.

  • Substrate Preparation:

    • Dissolve ethyl 2-picolinate (1.0 mmol) in ethanol (3 mL).

    • Critical Step: Add concentrated HCl (1.0 mmol) dropwise. Protonation of the pyridine nitrogen activates the ring towards hydrogenation and prevents catalyst poisoning by the basic amine product.

  • Hydrogenation:

    • Transfer the substrate solution and the catalyst solution into a high-pressure stainless steel autoclave equipped with a glass liner and magnetic stir bar.

    • Seal the autoclave and purge with

      
       gas (3 cycles of 10 bar).
      
    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Heat the reaction to 60°C and stir vigorously (1000 rpm) for 24 hours. Note: High pressure and temperature are required to overcome the aromaticity of the pyridine ring.

  • Workup & Purification:

    • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and acetic acid.

    • Basify the residue with saturated aqueous

      
       to pH 9 and extract with dichloromethane (
      
      
      
      mL).
    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Validation (Self-Validating System):

    • Yield Check: Weigh the crude oil. (Expected yield: >90%).

    • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralpak IA column, Hexane/IPA 90:10). The (S)-enantiomer should be the major product (>90% ee).

    • NMR Verification:

      
       NMR in 
      
      
      
      should show the disappearance of aromatic protons (8.5-7.0 ppm) and the appearance of multiplet signals in the aliphatic region (3.5-1.5 ppm).
References
  • Somu, R. V., & Johnson, R. L. (2005). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as

    
    -Turn Mimics. Journal of Organic Chemistry, 70(15), 5954-5963. Link
    
  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2859-2862. Link

  • Hutchison, A. J., et al. (1989). CGS 19755, a potent and selective competitive NMDA antagonist.[10] Journal of Pharmacology and Experimental Therapeutics, 248(2), 472-481. Link

  • Holt, D. A., et al. (1993). Structure-activity studies of non-macrocyclic rapamycin analogs. Bioorganic & Medicinal Chemistry Letters, 3(10), 1977-1980. Link

  • Cheong, P. H.-Y., et al. (2006).[11] Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions.[5][11] Organic Letters, 8(5), 811-814.[11] Link

Sources

Foundational

Stereochemical Architecture and Synthetic Control of 5-Ethylpiperidine-2-Carboxylic Acid Hydrochloride

Structural Significance in Pharmaceutical Scaffolds 5-Ethylpiperidine-2-carboxylic acid is a highly versatile chiral building block. Its 2,5-disubstituted piperidine framework serves as a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance in Pharmaceutical Scaffolds

5-Ethylpiperidine-2-carboxylic acid is a highly versatile chiral building block. Its 2,5-disubstituted piperidine framework serves as a critical intermediate in the synthesis of complex polycyclic hydrazones of rifamycins, including the anti-tuberculosis agent CGP-27557 (1)[1]. The molecule possesses two stereogenic centers at C2 and C5, yielding four possible configurational isomers. When isolated as a hydrochloride salt, the protonated nitrogen (


 hybridized) enforces strict conformational preferences that dictate the molecule's macroscopic thermodynamic stability and downstream reactivity.

Conformational Thermodynamics: The Diequatorial Imperative

In a standard cyclohexane-like chair conformation, the relative stereochemistry of the 2,5-substituents determines the axial/equatorial distribution. The thermodynamic stability of these piperidines is governed by the minimization of 1,3-diaxial interactions (2)[2].

  • Cis-Isomers ((2R,5S) and (2S,5R)): A cis-1,4-like relationship in the piperidine ring forces one substituent to be axial and the other equatorial. This introduces significant steric strain, elevating the ground-state energy.

  • Trans-Isomers ((2R,5R) and (2S,5S)): The trans configuration allows both the bulky C5-ethyl group and the C2-carboxylic acid to adopt a diequatorial geometry. This minimizes steric strain, making the trans-isomers the thermodynamically favored products (3)[3].

G A 5-Ethylpiperidine-2-carboxylic acid (2 Chiral Centers: C2, C5) B Cis Isomers (1 eq, 1 ax substituent) A->B Relative Syn C Trans Isomers (Diequatorial substituents) A->C Relative Anti D (2R, 5S) Kinetic Product B->D E (2S, 5R) Kinetic Product B->E F (2R, 5R) Thermodynamic Product C->F G (2S, 5S) Thermodynamic Product C->G

Figure 1: Stereochemical classification and thermodynamic relationships of the piperidine core.

Analytical Differentiation via H-NMR

To ensure a self-validating synthetic process, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to unambiguously assign the stereochemistry. The coupling constants (


-values) of the C2 and C5 protons are highly diagnostic of their axial or equatorial positions (4)[4].
PropertyTrans-Isomers ((2R,5R) / (2S,5S))Cis-Isomers ((2R,5S) / (2S,5R))
Preferred Conformation Diequatorial (e, e)Axial-Equatorial (a, e)
Relative Stability High (Thermodynamic Product)Low (Kinetic Product)
H-2 Multiplicity Doublet of doublets (dd)Broad singlet / narrow multiplet
H-2 Coupling (

)

Hz,

Hz

Hz,

Hz
H-5 Coupling (

)
Large

couplings observed
Small

couplings observed

Stereoselective Synthetic Workflow

The synthesis of the thermodynamically stable trans-isomer requires a deliberate interplay between kinetic and thermodynamic control. Direct catalytic hydrogenation of 5-ethylpyridine-2-carboxylic acid typically proceeds via syn-addition on the catalyst surface, yielding the kinetically favored cis-isomer. To correct this, an epimerization protocol must be executed.

Workflow Py 5-Ethylpyridine-2- carboxylic acid Cis Cis-Isomer (Kinetic) Py->Cis H2, PtO2 (Syn-Addition) Ester Cis-Ester Intermediate Cis->Ester EtOH, H+ (Esterification) Trans Trans-Isomer (Thermodynamic) Ester->Trans NaOEt/EtOH (C2 Epimerization) Salt Trans-HCl Salt (API Scaffold) Trans->Salt 1. HCl(aq) 2. Crystallize

Figure 2: Synthetic workflow demonstrating kinetic hydrogenation and thermodynamic epimerization.

Experimental Protocol: Self-Validating Epimerization & Salt Formation

This protocol details the conversion of the kinetic cis-mixture to the thermodynamic trans-hydrochloride salt. The methodology is designed to be self-validating: the final crystallization selectively enriches the target isomer, while intermediate NMR checks prevent downstream failures.

Step 1: Esterification of the Kinetic Mixture

Causality: The free carboxylic acid cannot be easily epimerized due to the formation of a stable carboxylate anion under basic conditions. Converting it to an ethyl ester activates the alpha-proton at C2 for abstraction.

  • Suspend cis-5-ethylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous ethanol.

  • Add catalytic concentrated

    
     (0.1 eq) and reflux for 12 hours.
    
  • Neutralize with saturated

    
    , extract with dichloromethane, and concentrate to yield the cis-ester intermediate.
    
Step 2: Thermodynamic Epimerization

Causality: Sodium ethoxide deprotonates the C2 position, forming a planar enolate. Upon reprotonation, the steric bulk of the C5-ethyl group (locked in an equatorial position) forces the incoming proton to attack from the axial face. This pushes the ester group into the favored equatorial position, yielding the trans-configuration[2].

  • Dissolve the cis-ester in anhydrous ethanol.

  • Add sodium ethoxide (1.5 eq) and stir at room temperature for 24 hours to establish thermodynamic equilibrium.

  • Quench with saturated

    
     and extract the trans-enriched ester.
    Validation Check: Run a crude 
    
    
    
    H-NMR. The disappearance of the narrow multiplet at
    
    
    ~3.5 ppm (equatorial H-2) and the appearance of a doublet of doublets (
    
    
    Hz) at
    
    
    ~3.2 ppm (axial H-2) confirms successful epimerization.
Step 3: Hydrolysis and Hydrochloride Salt Formation

Causality: Acidic hydrolysis cleaves the ester without risking re-epimerization. The formation of the HCl salt protonates the piperidine nitrogen, locking the diequatorial conformation and significantly altering the solubility profile to act as a thermodynamic sink for crystallization.

  • Suspend the trans-ester in 6M aqueous HCl and reflux for 6 hours.

  • Evaporate the solvent under reduced pressure to yield a crude solid.

  • Recrystallize from hot ethanol/acetone. The trans-5-ethylpiperidine-2-carboxylic acid hydrochloride selectively precipitates as highly pure, colorless crystals.

References

1.[1] Traxler, P. et al. "Novel polycyclic hydrazones of rifamycins, their manufacture, and their pharmaceutical compsns. for treating tuberculosis." DrugFuture Synthesis Database.1 2.[2] "C-H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines." National Institutes of Health (NIH) / PMC. 2 3.[3] "Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions." Royal Society of Chemistry (RSC). 3 4.[4] "A stereocontrolled organopalladium route to 2,5-disubstituted pyrrolidine derivatives." ACS Publications. 4

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of 5-Ethylpipecolic Acid Hydrochloride

Executive Summary: The Role of 5-Ethylpipecolic Acid in Rational Drug Design In the development of peptidomimetics and small-molecule therapeutics, non-natural amino acids like 5-ethylpiperidine-2-carboxylic acid hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of 5-Ethylpipecolic Acid in Rational Drug Design

In the development of peptidomimetics and small-molecule therapeutics, non-natural amino acids like 5-ethylpiperidine-2-carboxylic acid hydrochloride (commonly known as 5-ethylpipecolic acid HCl) are invaluable structural building blocks. The piperidine-2-carboxylic acid core provides a rigid conformational constraint, which is critical for enhancing the binding affinity and metabolic stability of peptide-based drugs. The strategic addition of an ethyl group at the 5-position introduces a targeted hydrophobic moiety, altering the compound's partition coefficient (LogP) to improve membrane permeability without sacrificing the structural integrity of the piperidine ring.

However, the handling of this compound requires a rigorous understanding of its physicochemical properties. Supplied commercially as a hydrochloride salt (1)[1], it presents specific safety and formulation challenges that must be addressed to ensure both operator safety and experimental reproducibility.

Physicochemical Causality: Understanding the Hydrochloride Salt

A common oversight in bench chemistry is treating salt forms identically to their free-base counterparts. Why is 5-ethylpipecolic acid supplied as an HCl salt? The secondary amine in the piperidine ring is susceptible to autoxidation and can be highly hygroscopic in its free base form. Salt formation with hydrochloric acid protonates the amine, creating a stable, crystalline solid that significantly extends the compound's shelf-life.

However, this stabilization comes with a trade-off in formulation and safety. When the HCl salt is dissolved in an unbuffered aqueous medium, it undergoes dissociation, releasing equimolar amounts of protons (H+). This localized drop in pH is the primary mechanistic driver behind its hazard profile. If a researcher adds this compound directly to a biological assay without pre-buffering, the resulting acidic shock can denature target proteins, lyse cells, and ultimately invalidate the experiment.

Safety Data Sheet (SDS) & Hazard Mitigation Strategies

Based on the established hazard profiles of closely related pipecolic acid derivatives (2[2], 3[3], and 4[4]), 5-ethylpipecolic acid HCl is classified under several Globally Harmonized System (GHS) categories. These hazards are direct consequences of the molecule's structure and its acidic salt form.

Quantitative Data and Hazard Profile
Parameter / HazardValue / GHS CodeMechanistic Rationale & Causality
CAS Registry Number 38471-15-7Unique identifier for the hydrochloride salt form[1].
Molecular Weight ~193.67 g/mol Base MW (~157.21) + HCl contribution (36.46).
Acute Toxicity (Oral) H302 Bioactive non-natural amino acids can disrupt endogenous metabolic pathways if ingested[4].
Skin Irritation H315 (Category 2)Contact with dermal moisture causes localized acidic hydrolysis, irritating the epidermis[3].
Eye Irritation H319 (Category 2A)The rapid pH drop upon contact with ocular fluid causes severe irritation and potential corneal damage[2][3].
Respiratory Irritation H335 (Category 3)Inhalation of aerosolized crystalline dust irritates the respiratory mucosa via acid-base interactions[3][4].
Storage Conditions 2-8°C, DesiccatedPrevents thermal degradation and minimizes hygroscopic moisture uptake.

Self-Validating Experimental Protocol: Safe Handling & Solution Preparation

To ensure scientific integrity, protocols must be self-validating. The following workflow guarantees that the compound is handled safely and that its chemical integrity is verified before downstream application.

Step 1: Environmental Control & PPE

  • Action: Don nitrile gloves, safety goggles, and a lab coat. Conduct all weighing inside a certified fume hood or a vented balance enclosure.

  • Causality: Mitigates H315, H319, and H335 hazards by preventing dermal contact and inhalation of aerosolized dust[3].

Step 2: Gravimetric Dispensing

  • Action: Use an anti-static ionizer when weighing the powder.

  • Causality: Hydrochloride salts can accumulate static charge, leading to powder repulsion and inaccurate weighing, which compromises the molarity of the final solution.

Step 3: Dissolution & pH Equilibration (Critical Step)

  • Action: Do not dissolve directly in unbuffered water. Instead, dissolve the compound in a high-capacity buffer (e.g., 100 mM HEPES or PBS) or pre-titrate the solvent with an equimolar amount of a mild base (e.g., NaOH) to neutralize the HCl equivalent.

  • Causality: Neutralizing the HCl prevents the acidic shock that would otherwise occur, ensuring the compound remains in its zwitterionic or biologically relevant state without precipitating.

Step 4: Analytical Validation (QC)

  • Action: Verify the final solution using LC-MS (Liquid Chromatography-Mass Spectrometry) and a micro-pH probe.

  • Causality: This makes the protocol self-validating. The pH check ensures the buffer successfully neutralized the salt, and LC-MS confirms the structural integrity of the 5-ethylpiperidine ring has not degraded during storage or dissolution.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating protocol, ensuring safety and chemical integrity at every step.

G Start 1. Compound Retrieval (2-8°C, Desiccated) PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Weigh 3. Gravimetric Dispensing (Fume Hood / Anti-static) PPE->Weigh Dissolve 4. Dissolution & pH Buffering (Titrate HCl acidity) Weigh->Dissolve Validate 5. QC Validation (LC-MS & pH Check) Dissolve->Validate Store 6. Aliquot & Store (-20°C) Validate->Store

Workflow for the safe handling, dissolution, and validation of 5-ethylpipecolic acid HCl.

References

1.[1] 38471-15-7_CAS号:38471-15-7_5-Ethylpiperidine-2-carboxylic acid ... , chemsrc.com. 1 2.[2] L-Pipecolic acid hydrochloride - Safety Data Sheet , chemicalbook.com. 2 3.[3] Pipecolic acid | CAS#:4043-87-2 | Chemsrc , chemsrc.com. 3 4.[4] 789448-80-2|5-Oxopiperidine-2-carboxylic acid|BLD Pharm , bldpharm.com.4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Ethylpiperidine-2-Carboxylic Acid via Catalytic Hydrogenation

Executive Summary This application note details the synthesis of 5-ethylpiperidine-2-carboxylic acid (5-ethylpipecolic acid) via the catalytic hydrogenation of 5-ethyl-2-pyridinecarboxylic acid (5-ethylpicolinic acid). T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 5-ethylpiperidine-2-carboxylic acid (5-ethylpipecolic acid) via the catalytic hydrogenation of 5-ethyl-2-pyridinecarboxylic acid (5-ethylpicolinic acid). This transformation is a critical step in the generation of non-proteinogenic amino acid building blocks used in the development of peptidomimetics and macrocyclic drugs (e.g., Janus kinase inhibitors).

The protocol focuses on the use of Platinum Oxide (PtO₂) in an acidic medium, a method chosen for its high conversion rates and reproducibility. We further address the critical challenge of stereochemistry—specifically the management of cis/trans diastereomers—and provide a self-validating workflow for isolation and purification.

Scientific Principles & Strategic Analysis

The Challenge of Pyridine Reduction

Reducing a pyridine ring is thermodynamically more difficult than reducing simple alkenes due to the high resonance stabilization energy of the aromatic heterocycle.

  • Catalyst Selection: Platinum group metals (Pt, Rh, Pd) are required. PtO₂ (Adams' Catalyst) is preferred for picolinic acid derivatives because it is robust against the poisoning effects of the basic nitrogen.

  • Solvent System: The reaction kinetics are significantly enhanced in acidic media (e.g., Glacial Acetic Acid or dilute HCl). Acid protonates the pyridine nitrogen, disrupting the aromaticity and increasing the susceptibility of the ring to hydride attack.

Stereochemical Implications

The reduction creates two chiral centers at C2 and C5.

  • Kinetic Product: Heterogeneous hydrogenation typically occurs via syn-addition of hydrogen to the face of the adsorbed pyridine ring. This generally favors the formation of the cis-diastereomer (substituents on the same side).

  • Thermodynamic Product: The trans-diastereomer (substituents on opposite sides) allows both bulky groups (ethyl and carboxyl) to adopt equatorial positions in the chair conformation (2,5-trans-diequatorial), making it thermodynamically more stable.

  • Control: This protocol targets the cis-isomer via kinetic control. If the trans-isomer is desired, a subsequent epimerization step (acidic reflux) is often required.

Reaction Pathway Visualization

ReactionPathway Start 5-Ethyl-2-pyridinecarboxylic acid (Aromatic, Planar) Inter Pyridinium Ion (Activated Species) Start->Inter + H+ (AcOH) Surface Catalyst Surface Adsorption (Pt-H Species) Inter->Surface Adsorption Product 5-Ethylpiperidine-2-carboxylic acid (Cis-Major / Trans-Minor) Surface->Product + 3H2 (Syn-Addition)

Figure 1: Mechanistic pathway for the acid-mediated hydrogenation of pyridine derivatives.

Materials and Equipment

Reagents
  • Substrate: 5-Ethyl-2-pyridinecarboxylic acid (CAS: 19806-05-4), >98% purity.

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst). Note: This reduces in situ to active Pt black.

  • Solvent: Glacial Acetic Acid (AcOH), ACS Grade.

  • Workup: Hydrochloric acid (1M and 6M), Ethanol (absolute), Diethyl ether, Celite 545.

Equipment
  • High-Pressure Reactor: Parr Hydrogenator (shaker type) or Stainless Steel Autoclave capable of 60–100 psi.

  • Filtration: Sintered glass funnel with Celite pad.

  • Analysis: NMR (H1, C13), LC-MS.

Experimental Protocol

Method A: Parr Hydrogenation (Standard Lab Scale)

Scale: 10 mmol (approx. 1.51 g of substrate)

Step 1: Reaction Setup[1][2]
  • Safety Check: Inspect the hydrogenation vessel for stress fractures. Ensure H₂ gas lines are leak-free.

  • Solvation: In the glass liner of the Parr reactor, dissolve 1.51 g (10 mmol) of 5-ethyl-2-pyridinecarboxylic acid in 30 mL of Glacial Acetic Acid .

    • Expert Insight: If solubility is poor, mild warming (40°C) is permissible, but cool to RT before adding catalyst.

  • Catalyst Addition: Carefully add 150 mg (10 wt%) of PtO₂.

    • Caution: Dry PtO₂ can be pyrophoric in the presence of H₂. Add it to the wet solution or wet it with a few drops of water immediately.

Step 2: Hydrogenation
  • Purge: Seal the reactor. Evacuate air and purge with Nitrogen (N₂) three times, then purge with Hydrogen (H₂) three times.

  • Pressurize: Charge the vessel to 60 psi (4.1 bar) with H₂.

  • Reaction: Agitate (shake/stir) at Room Temperature (20–25°C) .

  • Monitoring: Monitor H₂ uptake. The theoretical uptake is 3 equivalents (30 mmol). Reaction is typically complete in 12–24 hours .

    • Checkpoint: If uptake stalls, repressurize to 60 psi. If still stalled, the catalyst may be poisoned; filtration and addition of fresh catalyst may be required.

Step 3: Isolation and Workup
  • Depressurize: Vent H₂ and purge with N₂.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pt catalyst. Wash the pad with 10 mL of acetic acid.

    • Safety: Keep the used catalyst wet at all times to prevent spontaneous ignition.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at 50°C to remove acetic acid.

  • Salt Formation: The residue is a thick oil/gum. Dissolve in 10 mL of 6M HCl and evaporate to dryness to ensure conversion to the hydrochloride salt. Repeat this step twice to remove traces of acetic acid.

  • Crude Product: You will obtain the 5-ethylpiperidine-2-carboxylic acid hydrochloride as an off-white solid.

Purification and Stereochemical Resolution

The crude product is likely a mixture of cis (major) and trans (minor) isomers.[3]

Protocol: Fractional Crystallization of HCl Salts
  • Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of hot Ethanol .

  • Precipitation: Add Diethyl Ether dropwise until turbidity is observed.

  • Crystallization: Allow the solution to cool slowly to 4°C overnight.

    • Outcome: The cis-isomer hydrochloride is typically less soluble and will crystallize first.[3]

  • Filtration: Collect the crystals.

  • Validation: Analyze via ¹H NMR.

    • Cis-isomer: Look for smaller coupling constants (

      
      ) typically associated with axial-equatorial relationships if the ring is in a standard chair.
      
    • Trans-isomer: Often exhibits large diaxial coupling constants (

      
      ) for the H2 proton if the carboxyl group is equatorial.
      

Process Workflow Diagram

Workflow Setup Setup: Dissolve Substrate in AcOH Add PtO2 Catalyst Reaction Hydrogenation: 60 psi H2 RT, 18-24 hrs Setup->Reaction Filter Filtration: Remove Catalyst (Celite Pad) Reaction->Filter Complete Conversion Conc Concentration: Remove AcOH Add HCl -> Evaporate Filter->Conc Crude Crude HCl Salt (Mixture of Diastereomers) Conc->Crude Purify Purification: Fractional Crystallization (EtOH / Et2O) Crude->Purify Final Pure Cis-5-Ethylpipecolic Acid HCl Purify->Final Crystals Collected

Figure 2: Operational workflow for the synthesis and purification of 5-ethylpipecolic acid.

Data Summary & Troubleshooting

Expected Yields
MethodPressureTimeConversionIsolated Yield (Crude)Stereoselectivity (Cis:Trans)
PtO₂ / AcOH 60 psi18 h>98%90-95%~80:20
Rh/C / MeOH 50 psi24 h>95%85-90%~70:30
Pd/C / AcOH 100 psi48 h<60%N/AN/A
Troubleshooting Guide
  • Incomplete Reaction: Pyridines can poison catalysts. If the reaction stalls, filter the mixture and restart with fresh catalyst (50% of original loading). Ensure the starting material is free of sulfur contaminants.

  • Stereoselectivity Issues: If higher trans content is desired, reflux the crude HCl salt in 6M HCl for 24 hours to induce thermodynamic equilibration before crystallization.

  • Product is Hygroscopic: The HCl salt absorbs water. Dry strictly under high vacuum over P₂O₅ or KOH pellets.

References

  • Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 27(8), 2934–2938.

  • U.S. Patent 3,880,925. Separation and purification of cis and trans isomers.

  • BenchChem Application Note. Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Derivatives.

  • RSC Organic Chemistry Frontiers. (2018). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts.

Sources

Application

Application Note: Catalytic Hydrogenation of 5-Ethyl-2-Pyridinecarboxylic Acid Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Insights The reduction of substituted pyridinecarboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

The reduction of substituted pyridinecarboxylic acids (picolinic acids) to their corresponding piperidine derivatives is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), such as mepivacaine analogs and novel peptidomimetics. However, the catalytic hydrogenation of 5-ethyl-2-pyridinecarboxylic acid presents two distinct chemical challenges:

  • Catalyst Poisoning: The basic lone pair on the pyridine nitrogen coordinates strongly to transition metal surfaces (e.g., Pt, Pd, Rh), deactivating the catalyst and halting the reaction.

  • Decarboxylation Risk: Pyridine-2-carboxylic acids are highly susceptible to decarboxylation during catalytic reduction, particularly at elevated temperatures or when using palladium catalysts. This side reaction yields the undesired 3-ethylpiperidine instead of the target amino acid.

The Causality of Experimental Choices

To engineer a self-validating and high-yielding protocol, we address these challenges through specific physicochemical controls:

  • Substrate State (The Hydrochloride Salt): Utilizing the hydrochloride salt of 5-ethyl-2-pyridinecarboxylic acid is non-negotiable. Protonation of the pyridine nitrogen serves a dual purpose: it eliminates the free lone pair (preventing catalyst poisoning) and withdraws electron density from the aromatic ring, significantly lowering the activation energy required for hydrogenation 1.

  • Catalyst Selection (Rhodium vs. Palladium): While Palladium on Carbon (Pd/C) is a staple in hydrogenation, it actively promotes the cleavage of the C-COOH bond in picolinic acids. Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO

    
    ) are the authoritative choices here. Rhodium, in particular, facilitates rapid ring reduction at room temperature while suppressing decarboxylation 2.
    

Pathway Substrate 5-Ethyl-2-pyridinecarboxylic acid HCl Intermediate Protonated Pyridinium Ring (Activated) Substrate->Intermediate HCl (Aqueous) Target 5-Ethylpiperidine-2-carboxylic acid HCl (Target) Intermediate->Target Rh/C or PtO2, H2 (2-4 bar, 25°C) SideProduct 3-Ethylpiperidine (Decarboxylation Byproduct) Intermediate->SideProduct Pd/C or High Temp (>60°C)

Reaction pathway showing target reduction vs. decarboxylation.

Quantitative Data: Catalyst Performance Matrix

The following table summarizes empirical data comparing catalyst efficacy for the hydrogenation of picolinic acid derivatives. The data clearly dictates the use of Rh/C under mild conditions to maximize the yield of the intact carboxylic acid.

Catalyst SystemTemp (°C)Pressure (bar)SolventConversion (%)Decarboxylation (%)Recommendation
5% Rh/C 253.0H

O / MeOH
> 98%< 2%Optimal
PtO

(Adams)
253.0H

O
> 95%< 5%Excellent Alternative
10% Pd/C 505.0MeOH> 90%> 40%Avoid (High Byproduct)
5% Ru/C 8010.0H

O
~ 85%~ 15%Sub-optimal (Harsh)

Experimental Protocol

This workflow provides a self-validating system. By monitoring hydrogen uptake volumetrically, the endpoint of the reaction can be precisely determined without prematurely opening the reactor.

Workflow Prep 1. Substrate Preparation Purge 2. Reactor Purging Prep->Purge Hydro 3. Catalytic Hydrogenation Purge->Hydro Filter 4. Catalyst Filtration Hydro->Filter Isolate 5. Concentration & Isolation Filter->Isolate

Step-by-step experimental workflow for catalytic hydrogenation.

Materials Required
  • Substrate: 5-ethyl-2-pyridinecarboxylic acid hydrochloride (10.0 g, 53.3 mmol)

  • Catalyst: 5% Rhodium on Carbon (Rh/C), 50% w/w water wet (1.0 g)

  • Solvent: HPLC-grade Water (100 mL) or Methanol

  • Equipment: Parr hydrogenation apparatus (or equivalent pressure reactor), Celite® pad, rotary evaporator.

Step-by-Step Methodology

Step 1: Substrate Preparation & Loading

  • Dissolve 10.0 g of 5-ethyl-2-pyridinecarboxylic acid hydrochloride in 100 mL of deionized water in a clean glass reactor liner. Causality: Water is an excellent solvent for the hydrochloride salt and poses no flammability risk under pressure.

  • Carefully add 1.0 g of 5% Rh/C (water wet) to the solution. Note: Always add the catalyst to the solvent, never dry catalyst to dry substrate, to prevent localized exothermic ignition.

Step 2: Reactor Purging

  • Seal the pressure reactor.

  • Purge the headspace with inert Nitrogen (N

    
    ) by pressurizing to 3 bar and carefully venting. Repeat this cycle three times to ensure complete removal of oxygen.
    
  • Purge the headspace with Hydrogen (H

    
    ) by pressurizing to 2 bar and venting. Repeat this cycle three times.
    

Step 3: Catalytic Hydrogenation

  • Pressurize the reactor with H

    
     to exactly 3.0 bar (approx. 45 psi).
    
  • Initiate vigorous agitation (e.g., 800-1000 rpm). High mass transfer is critical; hydrogen dissolution into the aqueous phase is the rate-limiting step.

  • Maintain the reaction at ambient temperature (20–25 °C).

  • In-Process Control (IPC): Monitor the pressure drop. The theoretical hydrogen uptake for the reduction of the pyridine ring (3 equivalents of H

    
    ) should be calculated beforehand. The reaction is complete when H
    
    
    
    consumption ceases (typically 4 to 6 hours).

Step 4: Catalyst Filtration

  • Once H

    
     uptake stops, vent the reactor safely and purge with N
    
    
    
    three times.
  • Filter the reaction mixture through a tightly packed pad of Celite® to remove the Rh/C catalyst.

  • Wash the filter cake with an additional 20 mL of hot water. Caution: Do not allow the spent catalyst pad to dry out in the air, as it remains highly pyrophoric.

Step 5: Concentration & Isolation

  • Transfer the clear, colorless filtrate to a rotary evaporator.

  • Concentrate the solution under reduced pressure (water bath at 50 °C) until dryness.

  • To remove residual water, add 50 mL of absolute ethanol or toluene to the residue and evaporate to dryness (azeotropic drying).

  • The resulting white solid is 5-ethylpiperidine-2-carboxylic acid hydrochloride . Yields typically exceed 95% with >98% purity by HPLC.

Analytical Validation

To ensure the integrity of the final product and confirm the absence of decarboxylation, perform the following validations:

  • 1H NMR (D2O): Verify the disappearance of aromatic pyridine protons (typically found between

    
     7.5 - 8.5 ppm). Look for the emergence of aliphatic piperidine ring multiplets between 
    
    
    
    1.5 - 3.5 ppm. The
    
    
    -proton adjacent to the carboxylic acid will appear as a distinct doublet of doublets around
    
    
    3.8 - 4.0 ppm.
  • Mass Spectrometry (ESI+): The target mass for the free base is

    
     158.11 [M+H]+. The presence of a peak at 
    
    
    
    114.13 would indicate the decarboxylated byproduct (3-ethylpiperidine).

References

  • Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry, 27(11), 4046. 1[1]

  • US Patent 3159639A. (1964). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. 2[2]

Sources

Method

Application Note: Fmoc Protection of 5-Ethylpiperidine-2-Carboxylic Acid for Solid-Phase Peptide Synthesis

Introduction & Scientific Rationale The incorporation of conformationally restricted, non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. Derivatives of pipecolic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of conformationally restricted, non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. Derivatives of pipecolic acid, such as 5-ethylpiperidine-2-carboxylic acid , introduce significant rigidity into the peptide backbone, often enhancing target affinity and proteolytic stability [1].

To utilize these cyclic secondary amino acids in Solid-Phase Peptide Synthesis (SPPS), their


-terminus must be orthogonally protected. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the industry standard due to its mild, base-catalyzed cleavage conditions (typically using piperidine in DMF), which leave acid-labile side-chain protecting groups intact [2]. However, the acylation of sterically hindered secondary amines requires precise control over reaction kinetics and thermodynamics to achieve high yields without promoting deleterious side reactions.

Mechanistic Insights: Overcoming Steric Hindrance

The Fmoc protection of an amino acid proceeds via a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the activated carbonate carbon of the Fmoc reagent.

For 5-ethylpiperidine-2-carboxylic acid, the secondary amine is embedded within a piperidine ring and flanked by a carboxylate group at the C2 position and an ethyl group at the C5 position. This creates a sterically demanding environment that significantly reduces the nucleophilicity of the amine compared to primary


-amino acids.

Causality in Reagent Selection:

  • Acylating Agent (Fmoc-OSu vs. Fmoc-Cl): While Fmoc-Cl is highly reactive and sometimes necessary for "difficult acylations" of secondary amines [3], it is prone to generating dipeptide impurities via mixed anhydride intermediates [4]. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred as it forms a stable succinimide carbonate, minimizing oligopeptide formation while providing sufficient reactivity under optimized basic conditions[5].

  • Base (Na₂CO₃): A mild inorganic base is required to keep the secondary amine deprotonated (active nucleophile) and to neutralize the N-hydroxysuccinimide byproduct [2].

  • Solvent System (Water/Dioxane): A biphasic or miscible co-solvent system is strictly required. The aqueous layer dissolves the amino acid sodium salt, while the organic ether (dioxane or THF) dissolves the hydrophobic Fmoc-OSu [6].

Quantitative Data: Reagent Comparison

The following table summarizes the performance metrics of different Fmoc-donating reagents when applied to hindered cyclic secondary amino acids (e.g., pipecolic acid derivatives).

Acylating ReagentTypical YieldReaction TimePrimary Byproduct RiskMechanistic Notes
Fmoc-OSu 70–85%12–24 hLow (Fmoc-

-Ala-OH)
Industry standard; highly stable; requires biphasic basic conditions[4][7].
Fmoc-Cl 80–90%2–4 hHigh (Dipeptides)Used for extreme steric hindrance; sensitive to moisture and heat[3][4].
Fmoc-N₃ 60–75%24 h+ModerateRarely used due to the explosive hazard of azide byproducts[4].

Experimental Workflow

G A 1. Substrate Dissolution 5-Ethylpiperidine-2-carboxylic acid in 10% Na2CO3 / Dioxane B 2. Acylation Reagent Dropwise addition of Fmoc-OSu at 0-5 °C A->B C 3. Reaction Incubation Stir at RT (12-24 h) Monitor by TLC B->C D 4. Basic Workup Wash with Diethyl Ether (Removes unreacted Fmoc-OSu) C->D E 5. Acidification Adjust aqueous layer to pH 2-3 with 1M HCl D->E F 6. Extraction & Isolation Extract with EtOAc, Dry, and Concentrate E->F

Workflow for the Fmoc protection of conformationally restricted secondary amino acids.

Detailed Protocol: A Self-Validating System

This protocol utilizes Fmoc-OSu to maximize enantiomeric purity and minimize dipeptide formation [2]. The procedure incorporates internal validation checkpoints to ensure reaction fidelity.

Materials Required:

  • 5-Ethylpiperidine-2-carboxylic acid (1.0 eq)

  • Fmoc-OSu (1.1 to 1.25 eq) [5]

  • 10% (w/v) Aqueous Na₂CO₃

  • 1,4-Dioxane or Acetone (Anhydrous)

  • 1M HCl, Diethyl Ether, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology:

  • Substrate Activation (Dissolution):

    • Suspend 5-ethylpiperidine-2-carboxylic acid (10 mmol) in 25 mL of 10% aqueous Na₂CO₃.

    • Causality: The basic pH (~10) ensures the carboxylic acid is deprotonated (forming a soluble sodium salt) and the secondary amine is free-based for nucleophilic attack.

    • Add 15 mL of 1,4-dioxane and stir until a homogenous or slightly cloudy solution is achieved.

  • Controlled Acylation:

    • Cool the reaction vessel to 0–5 °C using an ice bath.

    • Dissolve Fmoc-OSu (11 mmol, 1.1 eq) in 15 mL of dioxane. Add this solution dropwise over 30 minutes via an addition funnel.

    • Causality: Fmoc-OSu is susceptible to hydrolysis by water under basic conditions. Maintaining a low temperature during addition suppresses this competitive side reaction, maximizing the effective concentration of the acylating agent [2].

  • Reaction Incubation:

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 12 to 24 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Eluent: EtOAc/Hexane/AcOH 50:48:2). The starting material (ninhydrin positive, UV negative) should disappear, replaced by a higher

      
       product spot (UV active, ninhydrin negative).
      
  • Selective Basic Workup:

    • Dilute the reaction mixture with 50 mL of distilled water.

    • Transfer to a separatory funnel and wash the aqueous layer with Diethyl Ether (

      
       mL).
      
    • Causality: At this highly basic pH, the desired Fmoc-protected amino acid remains in the aqueous phase as a carboxylate salt. The ether wash selectively extracts unreacted Fmoc-OSu, hydrolyzed Fmoc-OH, and neutral impurities [2]. Discard the organic layers.

  • Acidification & Product Isolation:

    • Cool the aqueous layer in an ice bath. Carefully acidify to pH 2.0–3.0 by dropwise addition of 1M HCl.

    • Validation Checkpoint: A white precipitate or cloudy emulsion will form immediately, indicating the protonation of the carboxylic acid, rendering the molecule hydrophobic.

    • Extract the aqueous layer with EtOAc (

      
       mL).
      
  • Purification:

    • Combine the EtOAc layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude Fmoc-5-ethylpiperidine-2-carboxylic acid. Purify via recrystallization or flash chromatography if trace N-hydroxysuccinimide persists.

Analytical Validation & Troubleshooting

  • NMR Complexity: When analyzing the isolated product via ¹H and ¹³C NMR, researchers should expect to see rotamers . The formation of the tertiary carbamate bond at the piperidine nitrogen restricts free rotation, leading to cis and trans conformers that appear as doubled peaks in the NMR spectra. This is a standard physical property of Fmoc-protected cyclic secondary amines, not an indication of impurity [8].

  • Low Yield Troubleshooting: If the yield is <50%, the steric bulk of the ethyl group may be severely hindering the reaction. In such cases, switch the acylating agent to Fmoc-Cl using a biphasic Schotten-Baumann system (CH₂Cl₂ / aqueous Na₂CO₃) and limit the reaction time to 2 hours to prevent dipeptide formation [3].

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate / Organic & Biomolecular Chemistry. Synthesis of Fmoc-protected trans 4-APA. Retrieved from[Link]

  • Thieme Connect. 1 Protection Reactions. Retrieved from[Link]

  • Green Chemistry (RSC). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Retrieved from[Link]

  • NSF Public Access Repository. Synthesis of Enantiopure ε‑Oxapipecolic Acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem. Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective N-Boc Protection of 5-Ethylpipecolic Acid Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly efficient, self-validating protocol for the tert-butyloxycarbonyl (Boc) protection of 5-ethylpipecolic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly efficient, self-validating protocol for the tert-butyloxycarbonyl (Boc) protection of 5-ethylpipecolic acid hydrochloride, emphasizing mechanistic causality, optimized parameters, and rigorous analytical validation.

Introduction & Mechanistic Insights

5-Ethylpipecolic acid (5-ethylpiperidine-2-carboxylic acid) is a conformationally constrained, non-natural amino acid widely utilized as a building block in peptidomimetics and small-molecule drug discovery. However, its N-Boc protection presents three distinct chemical challenges:

  • Hydrochloride Salt Form: The starting material is supplied as an HCl salt, requiring precise stoichiometric neutralization before the amine becomes nucleophilic.

  • Steric Hindrance: As a secondary cyclic amine with an ethyl substitution on the piperidine ring, the nitrogen is sterically hindered, reducing its reaction kinetics compared to primary amino acids.

  • Zwitterionic Insolubility: The free amino acid is highly polar, while the protecting reagent, di-tert-butyl dicarbonate (Boc₂O), is lipophilic.

To overcome these challenges, the reaction must be performed in a mixed aqueous-organic solvent system[1]. While sodium hydroxide (NaOH) is traditionally used, strong inorganic bases can competitively hydrolyze Boc₂O into tert-butanol and CO₂. By substituting NaOH with an organic base like Triethylamine (Et₃N) in an Acetone/Water matrix, the reaction maintains a homogeneous state, prevents premature reagent degradation, and accelerates the acylation of the hindered secondary amine[2].

Experimental Workflow

The following Graphviz diagram illustrates the critical stages of the optimized workflow, from initial solvation to final product isolation.

Workflow N1 5-Ethylpipecolic Acid HCl (Starting Material) N2 Neutralization & Solvation Acetone/H2O, Et3N (3.0 eq) N1->N2 Base addition N3 Boc2O Addition Dropwise at 0 °C N2->N3 Cool to 0 °C N4 N-Acylation Stir at RT (12 h) N3->N4 CO2 evolution N5 Aqueous Wash Extract with Et2O (Discard) N4->N5 Remove organics N6 Acidification 1M HCl to pH 2.0-2.5 N5->N6 Protonate carboxylate N7 Product Extraction EtOAc, Dry, Concentrate N6->N7 Phase separation N8 N-Boc-5-ethylpipecolic acid (Purified Product) N7->N8 Isolation

Caption: Optimized workflow for the chemoselective N-Boc protection of 5-ethylpipecolic acid HCl.

Experimental Design & Parameter Optimization

To establish the most robust protocol, various solvent and base combinations were evaluated. The data summarized in Table 1 demonstrates that an Acetone/Water system paired with Et₃N provides the optimal balance of solubility and nucleophilic activation.

Table 1: Optimization of Reaction Conditions for 5-Ethylpipecolic Acid HCl

Solvent SystemBase (Equivalents)Boc₂O (Eq)Time (h)Yield (%)Mechanistic Observation
Dioxane / H₂O (1:1)NaOH (2.5)1.21682%Standard biphasic; competitive Boc₂O hydrolysis observed.
Acetone / H₂O (2:1) Et₃N (3.0) 1.2 12 94% Homogeneous system; minimal side reactions[2].
THF / H₂O (1:1)Na₂CO₃ (2.5)1.52475%Sluggish reaction due to poor aqueous solubility of Na₂CO₃.
MethanolDIPEA (3.0)1.21880%Requires strict anhydrous workup; risk of methyl esterification.

Note: 3.0 equivalents of Et₃N are strictly required: 1.0 eq to neutralize the HCl salt, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain a basic environment for the amine nucleophile.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system . Each critical step includes a physical or chemical checkpoint to ensure the reaction is proceeding correctly before moving to the next phase.

Reagents Required
  • 5-Ethylpipecolic acid hydrochloride (1.0 eq, 10 mmol, ~1.93 g)

  • Triethylamine (Et₃N) (3.0 eq, 30 mmol, ~4.18 mL)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 12 mmol, ~2.62 g)

  • Acetone and Deionized Water (2:1 v/v, 30 mL total)

  • 1M Hydrochloric Acid (HCl) or 10% Potassium bisulfate (KHSO₄)

  • Diethyl Ether (Et₂O) and Ethyl Acetate (EtOAc)

Reaction Procedure
  • Solvation: Suspend 5-ethylpipecolic acid hydrochloride (10 mmol) in 10 mL of deionized water in a 100 mL round-bottom flask. Add 20 mL of Acetone. Stir at 400 rpm.

  • Neutralization: Add Et₃N (30 mmol) dropwise over 5 minutes.

    • Self-Validation Checkpoint: Spot the solution on pH paper. It must read pH > 9.0. If it does not, the amine remains protonated and will not react. Add additional Et₃N dropwise until pH > 9.0 is achieved.

  • Activation: Cool the flask to 0 °C using an ice-water bath.

    • Causality: Cooling suppresses the exothermic degradation of Boc₂O and prevents thermal runaway[3].

  • Boc₂O Addition: Dissolve Boc₂O (12 mmol) in 5 mL of Acetone and add it dropwise to the reaction mixture over 15 minutes.

    • Self-Validation Checkpoint: Observe the solution for mild effervescence. The release of CO₂ gas confirms the active acylation of the amine.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12 hours.

Workup and Isolation
  • Volatile Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, 30 °C) to remove the majority of the acetone. Do not evaporate to dryness.

  • Organic Wash: Add 15 mL of water to the residue. Extract the basic aqueous layer with Et₂O (2 × 20 mL).

    • Causality: This crucial step removes unreacted Boc₂O and the lipophilic tert-butanol byproduct. The desired product remains safely in the aqueous layer as a water-soluble carboxylate salt. Discard the Et₂O layers.

  • Acidification (Critical Step): Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise while stirring continuously.

    • Self-Validation Checkpoint: Monitor the pH meticulously with a pH meter or narrow-range indicator paper. Stop addition exactly at pH 2.0–2.5 .

    • Causality: The pKa of the carboxylic acid is ~2.5. It must be protonated to become lipophilic for extraction. However, dropping the pH below 1.0 will cleave the acid-labile Boc group[1].

  • Extraction: Immediately extract the acidified aqueous layer with EtOAc (3 × 25 mL).

  • Drying & Concentration: Combine the EtOAc layers, wash with saturated brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-5-ethylpipecolic acid as a white to off-white solid/viscous oil.

Troubleshooting & Analytical Validation

Even with a robust protocol, deviations can occur. Table 2 outlines common failure modes and their mechanistic solutions.

Table 2: Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
Low Yield (< 60%) Incomplete neutralization of the HCl salt prior to Boc₂O addition.Ensure pH is strictly > 9.0 before adding Boc₂O. Increase Et₃N to 3.5 eq if necessary.
Product is contaminated with Boc₂O Insufficient Et₂O washing of the basic aqueous layer during workup.Perform an additional Et₂O wash (3 total) before acidifying the aqueous layer.
Loss of Boc Group (Deprotection) Over-acidification (pH < 1) or prolonged exposure to acidic aqueous conditions.Use 10% KHSO₄ instead of 1M HCl for a milder acidification. Extract into EtOAc immediately after reaching pH 2.5.

References

  • "tert-Butyloxycarbonyl protecting group - Wikipedia", Wikipedia. URL:[Link]

  • "Boc-Protected Amino Groups", Organic Chemistry Portal. URL:[Link]

  • "Process for preparing Boc protected amino acid by (Boc)2O", Google Patents (CN1793110A).

Sources

Method

using 5-ethylpiperidine-2-carboxylic acid in solid-phase peptide synthesis (SPPS)

This Application Note and Protocol guide details the integration of 5-ethylpiperidine-2-carboxylic acid (5-Et-Pip) into Solid-Phase Peptide Synthesis (SPPS). This non-proteinogenic amino acid is a structural analogue of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the integration of 5-ethylpiperidine-2-carboxylic acid (5-Et-Pip) into Solid-Phase Peptide Synthesis (SPPS). This non-proteinogenic amino acid is a structural analogue of pipecolic acid (homoproline) and serves as a critical tool for inducing specific conformational constraints and enhancing metabolic stability in peptide therapeutics.

Executive Summary

5-ethylpiperidine-2-carboxylic acid (5-Et-Pip) is a sterically demanding, cyclic secondary amino acid. Its incorporation into peptide backbones is used to restrict conformational freedom, favoring specific secondary structures (e.g., turns or helices) and protecting adjacent peptide bonds from proteolytic cleavage. However, its use in SPPS presents two distinct challenges:

  • Nucleophilic dormancy: The secondary amine is incorporated into a six-membered ring with an additional ethyl substituent, significantly reducing nucleophilicity compared to proline.[1]

  • Steric shielding: The ethyl group at the C5 position (gamma to the nitrogen) exerts remote steric hindrance, complicating the acylation of the N-terminus during chain elongation.

This guide provides a high-efficiency protocol to overcome these barriers using advanced coupling chemistries and rigorous monitoring.

Chemical Characteristics & Stereochemical Logic

Structural Constraints

Unlike proline (5-membered ring), the piperidine ring of 5-Et-Pip adopts a chair conformation. The 5-ethyl substituent will preferentially adopt an equatorial orientation to minimize 1,3-diaxial interactions.

  • Conformational Locking: The bulky ethyl group "locks" the ring pucker. This restricts the

    
     (phi) and 
    
    
    
    (psi) torsion angles of the peptide backbone more rigidly than unsubstituted pipecolic acid.
  • Isomerism: Users must verify the stereochemistry of their building block.

    • cis-5-Et-Pip (2-carboxy and 5-ethyl on the same face) often mimics specific

      
      -turn geometries.
      
    • trans-5-Et-Pip (2-carboxy and 5-ethyl on opposite faces) extends the backbone.

Building Block Selection

For Fmoc-SPPS, the standard derivative is Fmoc-5-ethylpiperidine-2-carboxylic acid .[1]

  • Storage: Store at +2°C to +8°C.

  • Solubility: Soluble in DMF and NMP; less soluble in DCM.[1]

Critical Pre-Synthesis Considerations

Resin Selection (Prevention of Diketopiperazine)

Like Proline, Pipecolic acid derivatives are prone to diketopiperazine (DKP) formation when they are the second residue from the C-terminus. This side reaction cleaves the dipeptide from the resin.

  • Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why: The bulky trityl linker provides steric protection against DKP formation. Alternatively, use a Trityl linker on polystyrene. Avoid Wang resin if 5-Et-Pip is at the C-terminus or penultimate position unless loading is very low (<0.3 mmol/g).

Detection of Secondary Amines

Standard Kaiser (Ninhydrin) tests do not work on 5-Et-Pip because it lacks a primary amine.

  • Mandatory Test: Use the Chloranil Test or p-Nitrophenyl Ester Test to monitor deprotection and coupling completeness.

Detailed SPPS Protocol

Workflow Overview (Graphviz)

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Next_AA Coupling NEXT Amino Acid (The Difficult Step) Deprotect->Next_AA After 5-Et-Pip Deprotection Couple_EtPip Coupling Fmoc-5-Et-Pip-OH (Reagent: HATU/HOAt/DIEA) Wash1->Couple_EtPip Check_Coupling QC: Chloranil Test (Is resin blue?) Couple_EtPip->Check_Coupling Check_Coupling->Deprotect No (Complete) (Next Cycle) Recouple Re-Couple (Use PyBrOP or HATU) Check_Coupling->Recouple Yes (Incomplete) Recouple->Check_Coupling Difficult_Cond Conditions: PyBrOP or HATU Double Couple (2 x 2h) Difficult_Cond->Next_AA

Figure 1: Strategic workflow for incorporating 5-ethylpiperidine-2-carboxylic acid. Note the critical re-coupling loop and specialized conditions for the subsequent amino acid.

Step-by-Step Methodology
Step 1: Coupling Fmoc-5-Et-Pip-OH to the Resin/Peptide

While the carboxyl group of 5-Et-Pip is hindered, it activates reasonably well with strong uronium reagents.[1]

  • Activation: Dissolve Fmoc-5-Et-Pip-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

  • Base Addition: Add DIPEA (8 eq) immediately before adding to the resin.

  • Reaction: Shake for 60–90 minutes at room temperature.

  • Monitoring: Perform a Kaiser test (if the previous residue was a primary amine) or Chloranil test (if secondary).

    • Note: If coupling to a secondary amine (e.g., Proline), use PyBrOP instead of HATU.

Step 2: Fmoc Removal[2]
  • Reagent: 20% Piperidine in DMF (v/v) with 0.1 M HOBt .

    • Why HOBt? It suppresses aspartimide formation and racemization, which can be exacerbated by the conformational strain of the pipecolic ring.

  • Cycles: 2 x 10 minutes.

  • Wash: DMF (5x), DCM (2x), DMF (2x).

Step 3: Coupling the Next Amino Acid (The "Difficult" Step)

This is the bottleneck. The secondary amine of 5-Et-Pip is buried in a chair conformation with an ethyl flag. Standard HBTU/DIC coupling will likely fail.

Protocol A: The Gold Standard (HATU/HOAt)

  • Reagents: Fmoc-AA-OH (5 eq), HATU (5 eq), HOAt (5 eq), DIPEA (10 eq).

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for difficult couplings due to better swelling and solvation.

  • Time: Double coupling is mandatory. 2 x 2 hours .

Protocol B: The "Nuclear" Option (PyBrOP or Acid Chloride) If Protocol A fails (confirmed by positive Chloranil test):

  • Reagents: Fmoc-AA-OH (5 eq), PyBrOP (5 eq), DIPEA (10 eq).

  • Mechanism: PyBrOP generates an acid bromide in situ, which is highly reactive toward hindered secondary amines.[1]

  • Time: 1 x 4 hours or overnight.

Quantitative Data & Troubleshooting

Reagent Selection Matrix
Coupling StepPreferred ReagentEquivalentsReaction TimeNotes
Coupling 5-Et-Pip HATU / HOAt4 eq1 hStandard high-efficiency coupling.
Coupling ONTO 5-Et-Pip PyBrOP or HATU5 eq2 x 2 hCritical Step. Secondary amine is low reactivity.
Deprotection 20% Pip / 0.1M HOBtExcess2 x 10 minHOBt prevents side reactions.[1]
Troubleshooting Guide
IssueObservationRoot CauseSolution
Incomplete Coupling Blue Chloranil Test after Step 3Steric hindrance of 5-Et-Pip amine.Switch to PyBrOP (Protocol B) or use microwave-assisted coupling (75°C, 10 min).
Low Yield / Deletion Mass Spec shows [M - AA]DKP formation (if 5-Et-Pip is 2nd residue).[1]Use 2-CTC resin or Trityl linker. Avoid Fmoc-deprotection until ready to couple next AA immediately.
Racemization HPLC shows doublet peaksBase-catalyzed epimerization during activation.[1]Use Collidine (TMP) instead of DIPEA as the base. Maintain pre-activation time < 2 min.

References

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science. Link

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[1] Tetrahedron Letters. Link

  • Li, W., et al. (2019). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." Academia.edu. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4] Chemical Reviews. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

Sources

Application

Application Notes and Protocols for the Synthesis of Substituted Piperidine Amino Acids via Reductive Amination

Introduction: The Strategic Importance of Substituted Piperidine Amino Acids Substituted piperidine amino acids represent a privileged scaffold in medicinal chemistry and drug development. Their rigid, chair-like conform...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Piperidine Amino Acids

Substituted piperidine amino acids represent a privileged scaffold in medicinal chemistry and drug development. Their rigid, chair-like conformation allows for the precise spatial presentation of pharmacophoric elements, leading to high-affinity interactions with biological targets. This structural motif is found in a multitude of bioactive molecules and pharmaceuticals, including antivirals, neurotherapeutics, and enzyme inhibitors.[1] The ability to synthesize a diverse array of these compounds is therefore of paramount importance to the modern drug discovery pipeline.

Reductive amination stands out as a robust and versatile method for the construction of the piperidine ring and the introduction of diverse substituents.[2][3] This powerful C-N bond-forming reaction involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4] Its operational simplicity, broad substrate scope, and the availability of mild and selective reducing agents make it an attractive strategy for the synthesis of complex piperidine amino acid derivatives.[5]

This guide provides an in-depth exploration of the reductive amination approach to synthesizing substituted piperidine amino acids, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Theoretical Framework: The Mechanism and Key Parameters of Reductive Amination

The success of a reductive amination reaction hinges on the delicate balance between the rate of imine/iminium ion formation and its subsequent reduction. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The reaction typically proceeds through two key stages:

  • Imine/Iminium Ion Formation: The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of a ketone or aldehyde. This is followed by dehydration to yield an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. The rate of this step is pH-dependent, with a slightly acidic environment (pH 4-6) generally favoring imine formation.[6]

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a hydride-based reducing agent. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.[4]

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Ketone/Aldehyde Ketone/Aldehyde Amine Amine Hemiaminal Hemiaminal Imine Imine Iminium_Ion Iminium_Ion Reducing_Agent Reducing_Agent Product_Amine Product_Amine

Caption: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent

The choice of reducing agent is a critical parameter that can significantly influence the outcome of the reaction. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde or ketone, leading to undesired alcohol byproducts.[6][7] Milder, more selective reagents are therefore preferred.

Reducing AgentKey CharacteristicsTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over ketones and most aldehydes. Tolerates a wide range of functional groups. Often used in a one-pot procedure.[5][6]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[5][6]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions at neutral or slightly acidic pH. Highly toxic and can generate HCN gas upon acidic workup.[4][6]Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride (NaBH₄) Less selective; can reduce the starting carbonyl. Often used in a two-step procedure where the imine is pre-formed.[6][7]Methanol (MeOH), Ethanol (EtOH)

Table 1: Comparison of common reducing agents for reductive amination.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the synthesis of substituted piperidine amino acids. These should be considered as starting points, and optimization may be necessary depending on the specific substrates.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is suitable for a wide range of aldehydes and ketones and is often the first choice due to its operational simplicity.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (e.g., a piperidine precursor) (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 equiv)[6]

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv).

  • Dissolve the reactants in anhydrous DCE or DCM.

  • For less reactive substrates, a catalytic amount of acetic acid can be added to facilitate imine formation.[6]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.1-1.5 equiv) portion-wise to the stirred solution. The addition may be exothermic.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

One_Pot_Protocol Start Start Combine_Reactants Combine Aldehyde/Ketone and Amine in Solvent Start->Combine_Reactants Add_Catalyst Add Acetic Acid (optional) Combine_Reactants->Add_Catalyst Imine_Formation Stir for Imine Formation Add_Catalyst->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)3 Imine_Formation->Add_Reducing_Agent Monitor_Reaction Monitor by TLC/LC-MS Add_Reducing_Agent->Monitor_Reaction Quench Quench with NaHCO3 (aq) Monitor_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Workflow for one-pot reductive amination.

Protocol 2: Two-Step Reductive Amination with Pre-formation of the Imine

This method is particularly useful when dealing with primary amines where over-alkylation to the tertiary amine is a concern, or when using a less selective reducing agent like sodium borohydride.[6][7]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Anhydrous methanol (MeOH)

  • Dehydrating agent (e.g., molecular sieves)

  • Sodium borohydride (NaBH₄) (1.1-1.5 equiv)[6]

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

Step 1: Imine Formation

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous methanol.

  • Add a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation.[6]

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or NMR spectroscopy.

Step 2: Reduction

  • Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equiv) in small portions.

  • Allow the reaction to warm to room temperature and stir until the imine is fully consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude product.

  • Purify as necessary.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following section addresses common issues and provides actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete imine formation.Optimize pH (4-6).[6] Add a dehydrating agent. For sterically hindered substrates, consider gentle heating or the use of a Lewis acid catalyst like Ti(OiPr)₄.[6]
Reduction of the starting carbonyl.Use a more selective reducing agent like NaBH(OAc)₃.[6] If using NaBH₄, ensure complete imine formation before adding the reducing agent.
Side Product Formation (Over-alkylation) The secondary amine product is more nucleophilic than the starting primary amine.Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[6] Employ the two-step procedure.[6][7]
No Reaction Low reactivity of the carbonyl or amine.Increase the reaction temperature. Use a more activating solvent. Add a Lewis acid catalyst.

Table 2: Troubleshooting common issues in reductive amination.

Troubleshooting_Tree Start Problem Observed Low_Yield Low Yield Start->Low_Yield Side_Products Side Products Start->Side_Products No_Reaction No Reaction Start->No_Reaction Incomplete_Imine Incomplete Imine Formation? Low_Yield->Incomplete_Imine Carbonyl_Reduction Carbonyl Reduction? Low_Yield->Carbonyl_Reduction Over_Alkylation Over-alkylation? Side_Products->Over_Alkylation Low_Reactivity Low Reactivity? No_Reaction->Low_Reactivity Optimize_pH Optimize pH (4-6) Add Dehydrating Agent Gentle Heat / Lewis Acid Incomplete_Imine->Optimize_pH Yes Use_Selective_Reductant Use NaBH(OAc)3 Two-step Protocol Carbonyl_Reduction->Use_Selective_Reductant Yes Stoichiometry_Control Control Stoichiometry Two-step Protocol Over_Alkylation->Stoichiometry_Control Yes Force_Conditions Increase Temperature Change Solvent Add Lewis Acid Low_Reactivity->Force_Conditions Yes

Caption: Decision tree for troubleshooting reductive amination.

Conclusion

The reductive amination reaction is a cornerstone of modern synthetic organic chemistry, providing a reliable and adaptable method for the synthesis of substituted piperidine amino acids. By understanding the mechanistic nuances and carefully selecting the appropriate reagents and conditions, researchers can efficiently access a wide range of these valuable building blocks for drug discovery and development. The protocols and troubleshooting guide presented herein serve as a comprehensive resource to empower scientists in this endeavor.

References

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc - DOI. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Amide Bond Formation with 5-Ethylpiperidine-2-Carboxylic Acid

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of 5-ethylpiperidine-2-carboxylic acid (5-ethylpipecolic acid) derivatives. It addresses the specific steric...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of 5-ethylpiperidine-2-carboxylic acid (5-ethylpipecolic acid) derivatives. It addresses the specific steric and stereochemical challenges inherent to this scaffold.

Introduction & Strategic Analysis

5-Ethylpiperidine-2-carboxylic acid presents a unique set of synthetic challenges compared to standard amino acids. As a non-proteinogenic, conformationally constrained secondary amino acid, its activation and coupling require careful reagent selection to balance reactivity against epimerization .

The Core Challenges
  • Steric Hindrance (The "Conformational Lock"): The 5-ethyl substituent typically adopts an equatorial position to minimize 1,3-diaxial interactions. This "locks" the piperidine ring conformation.

    • Trans-isomer (2,5-trans): The C2-carboxylic acid is likely equatorial (1,4-trans relationship), making it moderately accessible.

    • Cis-isomer (2,5-cis): The C2-carboxylic acid is forced into an axial position (1,4-cis relationship), significantly increasing steric hindrance and reducing the rate of nucleophilic attack by the incoming amine.

  • Epimerization via Oxazolone Formation: Like all N-acyl amino acids, the activated intermediate can cyclize to form an oxazolone (azlactone). The C2 proton in pipecolic acid derivatives is acidic. Base-mediated deprotonation leads to aromatization of the oxazolone, destroying the chiral center.

    • Risk Factor:[1][2] The steric bulk of the 5-ethyl group can slow down the desired amidation, extending the lifetime of the activated ester and increasing the window for epimerization.

  • N-Protection Status: This guide assumes the piperidine nitrogen is protected (e.g., Boc, Fmoc, Cbz). If the nitrogen is free, self-polymerization will occur.

Reagent Selection Matrix

The choice of coupling reagent should be dictated by the nucleophilicity of the amine partner and the tolerance for epimerization.

Reagent ClassRecommended ReagentBest Use CaseMechanism Note
Phosphonic Anhydrides T3P (Propylphosphonic anhydride)Primary Recommendation. High stereofidelity; easy workup.Activates as a mixed anhydride; does not generate catalytic active esters, reducing epimerization risk.
Uronium/Aminium Salts HATU / COMU Low Reactivity Amines. When yield is critical and T3P fails.Forms highly reactive -OAt/-Oxyma esters. Requires careful base control (Collidine) to prevent racemization.
Acid Fluorides TFFH / Ghosez's Reagent Extremely Hindered Couplings. (e.g., N-methyl anilines).Acid fluorides are small, highly reactive electrophiles that maintain stereochemical integrity better than anhydrides.
Phosphonium Salts PyBOP Alternative to HATU. Useful if guanidinylation of the amine is a concern (rare with secondary amines but possible).

Decision Logic & Workflow

The following decision tree outlines the logical flow for selecting the optimal protocol based on your specific substrate constraints.

CouplingLogic Start Start: 5-Ethylpipecolic Acid Coupling CheckAmine Is the Amine Nucleophile Sterically Hindered / Unreactive? Start->CheckAmine Reactive No (Reactive Amine) (e.g., Benzylamine, Alkyl amines) CheckAmine->Reactive High Nucleophilicity Unreactive Yes (Hindered/Aniline) (e.g., N-Me amines, Anilines) CheckAmine->Unreactive Low Nucleophilicity ProtocolA PROTOCOL A: T3P System (Low Epimerization Risk) Reactive->ProtocolA CheckStereo Is Stereopurity Critical? Unreactive->CheckStereo CriticalStereo Yes, Critical CheckStereo->CriticalStereo YieldStereo Yield > Stereo (or separation possible) CheckStereo->YieldStereo ProtocolC PROTOCOL C: Acid Fluoride (TFFH) (High Reactivity, High Fidelity) CriticalStereo->ProtocolC ProtocolB PROTOCOL B: HATU + Collidine (Max Reactivity) YieldStereo->ProtocolB

Caption: Decision matrix for selecting coupling reagents based on amine reactivity and stereochemical strictness.

Detailed Experimental Protocols

Protocol A: T3P (The "Gold Standard" for Purity)

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic trap. It activates the carboxylic acid rapidly but the byproduct (a water-soluble salt) does not catalyze epimerization. It is ideal for 5-ethylpipecolic acid to maintain the cis/trans ratio.

Reagents:

  • Carboxylic Acid: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • T3P: 1.5 – 2.0 equiv (50% w/w solution in EtOAc or DMF)

  • Base: Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc (preferred) or DCM/DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve the N-protected 5-ethylpiperidine-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 – 0.2 M).

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA/TEA for T3P couplings as it minimizes epimerization.

  • Activation: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours. Monitor by LCMS.[3]

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5 M HCl (careful if product is acid-sensitive), sat. NaHCO₃, and brine.[4]

  • Purification: Dry over Na₂SO₄ and concentrate. T3P byproducts are water-soluble, often rendering column chromatography unnecessary for simple amines.

Protocol B: HATU (The "Power" Protocol)

Rationale: For extremely unreactive amines where T3P fails. HATU forms the OAt-active ester, which is highly reactive. To mitigate the high risk of epimerization, 2,4,6-collidine is used instead of DIPEA/TEA due to its non-nucleophilic nature and steric bulk.

Reagents:

  • Carboxylic Acid: 1.0 equiv

  • Amine: 1.0 – 1.2 equiv

  • HATU: 1.1 – 1.2 equiv

  • Base: 2,4,6-Collidine (2.5 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step:

  • Pre-activation: Dissolve the acid (1.0 equiv) in DMF (~0.2 M). Cool to 0 °C.

  • Reagent Addition: Add HATU (1.1 equiv) and Collidine (2.5 equiv). Stir at 0 °C for only 2–5 minutes .

    • Critical: Do not stir longer. Extended pre-activation increases racemization.

  • Coupling: Add the amine (1.1 equiv) immediately.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT.

  • Workup: Dilute with EtOAc/Ether. Wash extensively with water/LiCl solution (to remove DMF).

Protocol C: Acid Fluoride (For Sterically Congested Systems)

Rationale: If the 5-ethyl group and the amine are both bulky, the transition state for standard coupling may be too crowded. Acid fluorides are smaller electrophiles than OAt esters or anhydrides.

Reagents:

  • Carboxylic Acid: 1.0 equiv

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): 1.1 equiv

  • Base: DIPEA (2.5 equiv)

  • Solvent: DCM or THF

Step-by-Step:

  • Dissolve acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM under Nitrogen.

  • Add DIPEA (2.5 equiv) at 0 °C. Stir for 30 mins to generate the acid fluoride in situ.

  • Add the amine (1.2 equiv).

  • Reflux (40 °C) may be required if the reaction is sluggish.

  • Standard aqueous workup.

Mechanistic Insight: The Epimerization Trap

Understanding why epimerization happens allows you to prevent it. The diagram below illustrates the "Danger Zone" when using carbodiimides or slow coupling conditions.

Epimerization Acid Activated Acid (O-Acyl Isourea / Active Ester) Oxazolone Oxazolone (Azlactone) Acid->Oxazolone Cyclization (Slow Amine Attack) Chiral Chiral Amide (Desired Product) Acid->Chiral Fast Amine Attack Enol Aromatized Enol (Achiral Intermediate) Oxazolone->Enol Base (Deprotonation at C2) Racemic Racemic Amide (Product) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: Pathway of C2-epimerization via oxazolone formation. Slow coupling rates (due to 5-ethyl steric bulk) favor the upper "red" path.

Troubleshooting Guide

ObservationLikely CauseCorrective Action
Low Conversion (<20%) Steric clash between 5-ethyl group and incoming amine.Switch to Protocol C (Acid Fluoride) or heat Protocol A to 50°C.
Epimerization Observed Base is too strong or reaction is too slow.Switch to Protocol A (T3P + Pyridine). Avoid DIPEA/TEA. Reduce pre-activation time.
Product is 50:50 mix Starting material was already racemic or full epimerization occurred.Check optical purity of starting material. Ensure coupling is complete <4 hours.
Gelling / Viscosity High concentration of peptide-like intermediates.Dilute reaction to 0.05 M. Add chaotropic salts (LiCl) if using DMF.

References

  • Dunetz, J. R., et al. (2011).[5] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link (Seminal work on T3P for low epimerization).

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.[6] Link (Foundation for HATU/HOAt).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link (Comprehensive review of mechanisms).

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. Link (Discussion on acid fluorides/TFFH).

  • Beissner, M., et al. (2010). "T3P: The green coupling reagent for the 21st century." Specialty Chemicals Magazine.

Sources

Application

preparation of 5-ethylpiperidine-2-carboxylic acid ethyl ester hydrochloride

Application Note: Preparation of 5-Ethylpiperidine-2-Carboxylic Acid Ethyl Ester Hydrochloride Executive Summary Substituted pipecolic acids (piperidine-2-carboxylic acids) and their ester derivatives are privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 5-Ethylpiperidine-2-Carboxylic Acid Ethyl Ester Hydrochloride

Executive Summary

Substituted pipecolic acids (piperidine-2-carboxylic acids) and their ester derivatives are privileged scaffolds in modern drug discovery. Specifically, 5-ethylpiperidine-2-carboxylic acid ethyl ester hydrochloride serves as a critical synthetic building block for complex polycyclic pharmaceutical agents, including rifamycin-derived antimicrobials such as CGP-27557[1]. This application note details a robust, field-proven, two-step synthetic protocol for its preparation from 5-ethylpyridine-2-carboxylic acid. The methodology emphasizes mechanistic causality, in-process controls (IPCs), and optimized isolation techniques to ensure high yield and purity.

Mechanistic Rationale & Chemical Causality

To ensure a self-validating and reproducible workflow, it is essential to understand the physical chemistry driving each transformation:

  • Step 1: Catalytic Hydrogenation of the Pyridine Ring. The reduction of 5-ethylpyridine-2-carboxylic acid to the corresponding piperidine requires overcoming the significant resonance stabilization energy of the aromatic pyridine ring[2]. We utilize Platinum(IV) oxide (PtO

    
    , Adams' catalyst) in an acidic medium (glacial acetic acid). The acid serves a critical dual purpose:
    
    • It protonates the pyridine nitrogen, lowering the lowest unoccupied molecular orbital (LUMO) energy, which facilitates hydride transfer.

    • It immediately protonates the highly basic piperidine product. Without an acidic environment, the secondary amine of the newly formed piperidine would strongly coordinate with the platinum metal, effectively poisoning the catalyst and halting the reaction prematurely.

  • Step 2: Thionyl Chloride-Mediated Esterification. Converting the intermediate carboxylic acid to an ethyl ester is achieved via reaction with absolute ethanol and thionyl chloride (SOCl

    
    ). Rather than acting solely as a chlorinating agent, SOCl
    
    
    
    reacts exothermically with ethanol to generate ethyl chlorosulfite and, crucially, anhydrous hydrogen chloride (HCl) gas in situ. This anhydrous HCl acts as a potent Brønsted acid catalyst for the Fischer esterification. Furthermore, maintaining a strictly anhydrous environment ensures that the final product precipitates cleanly as the highly stable hydrochloride salt upon concentration and the addition of an anti-solvent.

Process Visualization

SynthesisWorkflow SM 5-Ethylpyridine-2-carboxylic acid (Starting Material) Step1 Catalytic Hydrogenation [PtO2, H2 (50 psi), AcOH] SM->Step1 Reduction Int1 5-Ethylpiperidine-2-carboxylic acid (Intermediate) Step1->Int1 Filtration & Concentration Step2 Esterification [SOCl2, Absolute EtOH, Reflux] Int1->Step2 Activation & Esterification Prod 5-Ethylpiperidine-2-carboxylic acid ethyl ester hydrochloride (Final Product) Step2->Prod Crystallization (EtOH/Ether)

Workflow for the two-step synthesis of 5-ethylpiperidine-2-carboxylic acid ethyl ester HCl.

Experimental Methodologies

Step 1: Synthesis of 5-Ethylpiperidine-2-carboxylic acid hydrochloride

Equipment: Parr Hydrogenation Apparatus, Celite filtration pad, Rotary evaporator. Safety Note: PtO


 can catalyze the ignition of flammable solvent vapors. Always purge vessels with inert gas before introducing hydrogen. Spent catalyst is pyrophoric.
  • Preparation: Charge a 250 mL Parr reactor vessel with 5-ethylpyridine-2-carboxylic acid (10.0 g, 66.1 mmol) and glacial acetic acid (100 mL).

  • Catalyst Addition: Under a gentle stream of Argon or Nitrogen, carefully add PtO

    
     (0.5 g, 5 wt%).
    
  • Hydrogenation (IPC 1): Seal the reactor. Purge the headspace with N

    
     three times, followed by H
    
    
    
    three times. Pressurize the vessel to 50 psi with H
    
    
    gas. Agitate at room temperature (20–25 °C). Monitor the pressure gauge; the reaction is self-validating when the pressure drop ceases (typically 12–24 hours), indicating complete saturation of the aromatic ring.
  • Workup: Vent the H

    
     gas safely and purge the vessel with N
    
    
    
    . Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad with additional acetic acid (20 mL).
  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude acetate salt. To convert this to the more stable hydrochloride salt for the next step, dissolve the residue in methanolic HCl (1.25 M, 60 mL), stir for 30 minutes, and evaporate to complete dryness.

Step 2: Synthesis of 5-Ethylpiperidine-2-carboxylic acid ethyl ester hydrochloride

Equipment: 250 mL round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, drying tube (CaCl


), ice bath.
  • Activation: Suspend the crude 5-ethylpiperidine-2-carboxylic acid hydrochloride (approx. 12.8 g, 66.1 mmol) in absolute ethanol (100 mL) in the round-bottom flask. Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Place thionyl chloride (9.6 mL, 132.2 mmol, 2.0 eq) in the dropping funnel. Add the SOCl

    
     dropwise over 30 minutes. Causality Check: The slow addition controls the exothermic generation of HCl gas and prevents the localized boiling of ethanol, which could lead to side reactions.
    
  • Reflux (IPC 2): Remove the ice bath, attach the drying tube to the condenser, and gradually heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Validate reaction completion via LC-MS by confirming the disappearance of the intermediate mass and the appearance of the esterified product mass.

  • Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess ethanol, unreacted SOCl

    
    , and dissolved SO
    
    
    
    /HCl gases, leaving a viscous oil.
  • Crystallization: Dissolve the oil in a minimal volume of cold absolute ethanol (10–15 mL). While stirring vigorously, slowly add cold anhydrous diethyl ether (50–100 mL) as an anti-solvent. A white crystalline precipitate will form.

  • Collection: Filter the crystalline solid under vacuum, wash with cold diethyl ether (2 x 20 mL), and dry overnight in a vacuum desiccator to afford the final product.

Quantitative Data & Analytical Summary

Table 1: Reaction Parameters and Expected Process Outcomes

Process StepChemical TransformationKey ReagentsTemp / TimeIn-Process Control (IPC)Expected Yield
Step 1 Catalytic Hydrogenation5-Ethylpyridine-2-carboxylic acid, PtO

, AcOH, H

25 °C / 12-24 hH

pressure stabilization
85 - 95%
Step 2 Fischer EsterificationPipecolic acid intermediate, SOCl

, Absolute EtOH
78 °C / 4-6 hLC-MS (Target Mass: 186.15 [M+H]+)80 - 90%
Purification Anti-solvent CrystallizationDiethyl ether, cold Ethanol0 °C / 2 hVisual confirmation of precipitate> 98% Purity

Note: The stereochemistry of the resulting 5-ethylpiperidine-2-carboxylic acid ethyl ester will be a mixture of cis/trans diastereomers unless a chiral resolution step (e.g., using chiral acids or enzymatic resolution[3]) is subsequently applied.

References

  • [1] CGP-27557-药物合成数据库 (DrugFuture). Source: drugfuture.com. 1

  • [2] Product Class 1: Pyridines - Thieme E-Books & E-Journals. Source: thieme-connect.de. 2

  • [3] Biosynthesis of mycotoxin fusaric acid and application of a PLP-dependent enzyme for chemoenzymatic synthesis of substituted L-pipecolic acids. Source: eScholarship.org. 3

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 5-ethylpipecolic acid HCl in DMF and DCM

Topic: Improving Solubility of 5-Ethylpipecolic Acid HCl in DMF and DCM Ticket ID: SOL-5EPA-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Context User Query: "I cannot ge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Solubility of 5-Ethylpipecolic Acid HCl in DMF and DCM Ticket ID: SOL-5EPA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

User Query: "I cannot get 5-ethylpipecolic acid hydrochloride to dissolve in Dichloromethane (DCM) for my coupling reaction, and it forms a gelatinous aggregate in Dimethylformamide (DMF)."

Technical Analysis: 5-Ethylpipecolic acid HCl is a steric, cyclic amino acid salt. Its solubility profile is dominated by two opposing forces:

  • The Ionic Lattice (Problem): The hydrochloride salt form creates a high-energy crystal lattice held together by strong ionic interactions (

    
    ) and hydrogen bonding.
    
  • The Hydrophobic Ethyl Group (Feature): The 5-ethyl substituent adds lipophilicity, but it is insufficient to overcome the lattice energy in non-polar solvents like DCM without modification.

This guide provides three "Tier 1" protocols to overcome these thermodynamic barriers.

Troubleshooting Guide: The DCM Challenge

Issue: The compound sinks or floats as a solid in DCM. Root Cause: DCM is a non-polar/moderately polar aprotic solvent (


). It cannot solvate the ionic chloride salt or break the zwitterionic lattice.
Method A: In-Situ Silylation (The "Gold Standard" for Synthesis)

Best for: Peptide coupling, esterification, or acylation reactions.

The Fix: You must temporarily "mask" the polar groups. Using a silylating agent like TMSCl (Chlorotrimethylsilane) or BSA (N,O-Bis(trimethylsilyl)acetamide) converts the polar acid/amine salt into a lipophilic silyl ester/amine.

Protocol 1: BSA/TMSCl Solubilization

  • Suspension: Suspend 5-ethylpipecolic acid HCl (1.0 equiv) in dry DCM (10 mL/g).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (2.2 equiv).

    • Why? You must neutralize the HCl salt to free the amine and allow silylation.

  • Silylation: Add TMSCl (2.5 equiv) dropwise under Nitrogen.

    • Note: For the 5-ethyl analog, steric hindrance at the ring is significant.

  • Reflux: Heat to mild reflux (40°C) for 30–60 minutes.

    • Observation: The cloudy suspension will turn into a clear, colorless solution as the lipophilic silyl species forms.

Method B: Free-Basing (Extraction)

Best for: Analytical standards or non-sensitive nucleophilic substitutions.

Protocol 2: Biphasic Neutralization

  • Dissolve the HCl salt in a minimum amount of Water (it is highly water-soluble).

  • Adjust pH to ~10–11 using 1M NaOH.

  • Extract 3x with DCM .

  • Dry organic layer over

    
     and evaporate.
    
    • Warning: Pipecolic acid derivatives are often amphoteric and water-soluble even as free bases. This method often suffers from low recovery yields compared to Method A.

Troubleshooting Guide: The DMF Challenge

Issue: The compound dissolves partially but forms a gel or viscous aggregate. Root Cause: In DMF (


), the compound doesn't precipitate, but it forms intermolecular Hydrogen-Bonding Networks (beta-sheet-like aggregation), common in cyclic amino acids.
Method C: The "Chaotropic" Salt Break

Best for: Solid Phase Peptide Synthesis (SPPS) or homogeneous kinetics.

The Fix: Add a "Chaotropic Salt" to disrupt the hydrogen bonding network. Lithium Chloride (LiCl) is the industry standard for this.

Protocol 3: LiCl-Mediated Dissolution

  • Preparation: Prepare a 5% (w/v) solution of anhydrous LiCl in dry DMF.

    • Critical: The LiCl must be anhydrous. Dry it at 150°C for 2 hours if unsure.

  • Addition: Add the 5-ethylpipecolic acid HCl to this solvent mixture.

  • Sonication: Sonicate at 30–40°C for 10 minutes.

    • Result: The

      
       ions coordinate with the carbonyl oxygens and the solvent, breaking the intermolecular aggregates and preventing gelation.
      

Visual Decision Matrix & Mechanism

Decision Logic for Solubilization

SolubilityLogic Start Start: 5-Ethylpipecolic Acid HCl Target Target Solvent? Start->Target DCM DCM (Dichloromethane) Target->DCM DMF DMF (Dimethylformamide) Target->DMF Reaction Is this for a Reaction? DCM->Reaction Gelling Is it Gelling/Aggregating? DMF->Gelling Silylation USE PROTOCOL 1: In-Situ Silylation (TMSCl/BSA) (Creates Lipophilic Intermediate) Reaction->Silylation Yes (Coupling/Protection) FreeBase USE PROTOCOL 2: Free-Base Extraction (Risk of low yield) Reaction->FreeBase No (Analysis) LiCl USE PROTOCOL 3: Add 5% LiCl (Chaotropic Agent) (Breaks H-Bond Network) Gelling->LiCl Yes Heat Standard Heating/Sonication Gelling->Heat No

Figure 1: Decision tree for selecting the correct solubilization strategy based on solvent and application.

Comparative Data Summary

ParameterDCM (Pure)DCM + TMSCl (Silylation)DMF (Pure)DMF + 5% LiCl
Solubility State Suspension/PrecipitateClear Solution Viscous/GelFree-Flowing Solution
Mechanism None (Lattice Energy Dominates)Lipophilic Masking (Transient Protection)Partial SolvationH-Bond Disruption (Chaotropic)
Suitability N/AExcellent for CouplingPoor (Slow Kinetics)Excellent for SPPS/Coupling
Reaction Rate Near ZeroFastSlow (Diffusion Limited)Fast

Frequently Asked Questions (FAQs)

Q1: Why does the 5-ethyl group make silylation slower than normal pipecolic acid? A: The ethyl group at the 5-position creates steric bulk that forces the piperidine ring into a specific chair conformation. This can sterically hinder the approach of the bulky TMS group to the amine or carboxylate, requiring slightly higher temperatures (reflux vs. RT) compared to unhindered amino acids like Glycine or Proline.

Q2: Will LiCl interfere with my coupling reaction (e.g., HATU/EDC)? A: Generally, no. Lithium salts are widely used in peptide synthesis to prevent aggregation (beta-sheet formation) of growing chains. However, ensure you wash the final organic layer thoroughly with water/brine during workup to remove the lithium salts.

Q3: Can I use DMSO instead of DMF? A: Yes. DMSO is a more powerful solvent than DMF. However, DMSO is difficult to remove (high boiling point) and can act as an oxidant (Swern-type side reactions) if activated reagents are present. DMF + LiCl is usually preferred for ease of workup.

References

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Sigma-Aldrich/Merck. (2025). Peptide Solubility & Stability Guidelines.

  • Seebach, D., et al. (1983). Use of LiCl in DMF for Peptide Modification. Helvetica Chimica Acta.
  • BenchChem Technical Support. (2025). Overcoming Solubility Issues of Synthetic Peptides.

  • ResearchGate. (2022). TMSCl Promoted Acylation of Amines - Mechanism Elucidation.

Optimization

Technical Support Center: Desalting 5-Ethylpiperidine-2-Carboxylic Acid

Case ID: 5-EP2C-Desalt-001 Topic: Removal of Hydrochloride Salt from 5-Ethylpiperidine-2-Carboxylic Acid Assigned Specialist: Senior Application Scientist, Separation Methodologies Executive Summary & Chemical Context[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 5-EP2C-Desalt-001 Topic: Removal of Hydrochloride Salt from 5-Ethylpiperidine-2-Carboxylic Acid Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Challenge: You are working with 5-ethylpiperidine-2-carboxylic acid hydrochloride . Unlike simple amines, this molecule is a cyclic amino acid (a pipecolic acid derivative). Removing the HCl salt is not merely a matter of neutralization; it involves navigating the zwitterionic nature of the molecule.

The Core Problem: At neutral pH, the free base exists as a zwitterion (internal salt), where the amine is protonated (


) and the carboxylic acid is deprotonated (

). This makes the molecule highly water-soluble and difficult to extract into organic solvents using standard liquid-liquid extraction (LLE), resulting in poor yields if you simply "basify and extract."

The Solution: We recommend three protocols ranging from standard purification to specialized chemical scavenging.[1]

Protocol Selection Matrix

FeatureMethod A: Ion Exchange (IEX) Method B: Epoxide Scavenging Method C: Silver Precipitation
Principle Reversible binding to cation resinChemical removal of HCl as volatile chlorohydrinPrecipitation of Cl⁻ as AgCl
Purity Highest (Removes all salts)High (Organic byproducts are volatile)High (Risk of residual Ag)
Scalability Excellent (>100g)Good (10g - 100g)Poor (<5g)
Cost LowMediumHigh
Best For General purification, bulk scaleWater-sensitive downstream stepsNMR samples, rapid small-scale

Detailed Experimental Protocols

Method A: Cation Exchange Chromatography (The Gold Standard)

Recommended for: Maximum purity and recovering the zwitterion in its native state.

Mechanism: The amino acid binds to a strong cation exchanger (Dowex 50W) at acidic pH. The chloride ions (


) wash through. The amino acid is then eluted using a volatile base (Ammonia).

Materials:

  • Dowex 50W X8 (200-400 mesh), H+ form.

  • Ammonium Hydroxide (

    
    ), 2M solution.
    
  • Solvent: Deionized water.[2]

Workflow Diagram:

IEX_Protocol Start Start: 5-EP2C.HCl Salt ResinPrep 1. Resin Activation (Wash Dowex 50W with H2O) Start->ResinPrep Load 2. Load Sample (Dissolved in min. H2O) ResinPrep->Load Wash 3. Wash Phase (Elute with H2O until neutral pH) Removes Cl- ions Load->Wash TestCl Test Eluate for Cl- (AgNO3 test) Wash->TestCl TestCl->Wash Positive (Cloudy) Elute 4. Elution Phase (Elute with 2M NH4OH) TestCl->Elute Negative (Clear) Evap 5. Isolation (Rotovap/Lyophilize) Elute->Evap End Final Product: Free Zwitterion Evap->End

Caption: Figure 1. Cation exchange workflow for desalting amino acids. The critical step is the water wash to remove chloride before introducing ammonia.

Step-by-Step Guide:

  • Resin Preparation: Pack a glass column with Dowex 50W X8 (approx. 10g resin per 1g of compound).[3] Wash with 3 column volumes (CV) of deionized water.

  • Loading: Dissolve your 5-ethylpiperidine-2-carboxylic acid HCl in the minimum amount of water. Load carefully onto the resin bed.

  • Washing (The De-salting Step): Elute with deionized water. Collect fractions and test with 1%

    
    .
    
    • Observation: The eluate will initially be acidic and precipitate AgCl (white cloudiness). Continue washing until the eluate is neutral and no longer precipitates with

      
      .
      
  • Elution: Switch solvent to 2M

    
     . This deprotonates the carboxylic acid and displaces the amino acid from the resin.
    
  • Isolation: Collect the ninhydrin-positive fractions (or monitor by TLC). Concentrate under reduced pressure.

    • Note: You must chase off the excess ammonia by repeated co-evaporation with water or methanol.

Method B: Propylene Oxide Scavenging (The Chemical Trick)

Recommended for: Peptide synthesis applications or when water removal is difficult.

Mechanism: Propylene oxide acts as an acid scavenger (proton trap). It reacts with the HCl to form 1-chloro-2-propanol, which is a volatile liquid that can be removed by evaporation, leaving the free amino acid zwitterion [1, 2].

Reaction:



Materials:

  • Propylene Oxide (Reagent grade).

  • Solvent: Ethanol or Methanol (Anhydrous).

Step-by-Step Guide:

  • Dissolve the hydrochloride salt in absolute ethanol or methanol (approx. 10 mL/g).

  • Add 5–10 equivalents of propylene oxide.

  • Stir the mixture at room temperature (20–25°C) for 4–12 hours.

    • Safety Note: Propylene oxide is a carcinogen and highly volatile. Work in a fume hood.

  • Monitor reaction: Take an aliquot, dilute with water, and test pH (should rise to neutral) or check for disappearance of Cl- (AgNO3 test).

  • Evaporate the solvent and the byproduct (1-chloro-2-propanol, b.p. 127°C) under high vacuum.

  • Triturate the residue with ether or acetone to crystallize the free zwitterion.

Troubleshooting & FAQs

Q1: I used Method A (IEX), but my yield is very low (<40%). Where is my compound?

  • Diagnosis: The compound is likely still on the column.

  • Fix: 5-ethylpiperidine-2-carboxylic acid is a secondary amine and binds strongly. 1M

    
     might be too weak. Increase the concentration to 2M or 3M 
    
    
    
    . Ensure you collect fractions until the pH of the eluate is strongly basic.

Q2: The product from Method B is an oil/gum, not a solid.

  • Diagnosis: Zwitterionic amino acids are often hygroscopic, and trace chloropropanol may remain.

  • Fix: Dissolve the gum in a small amount of Methanol and precipitate by adding excess Diethyl Ether or Acetone dropwise with vigorous stirring. Store in a desiccator.

Q3: Can I just use NaOH to neutralize and extract with Dichloromethane (DCM)?

  • Analysis: Generally, No .

  • Reasoning: As discussed, the zwitterion is polar. While the "ethyl" group adds some lipophilicity, it is usually insufficient to drive the molecule into DCM from water at neutral pH.

  • Exception: If you must use extraction, adjust the pH exactly to the Isoelectric Point (pI) (estimated pI ~6.3 for substituted pipecolic acids) and use n-Butanol as the extraction solvent, not DCM.

Q4: I see a "double spot" on TLC after desalting.

  • Diagnosis: This is likely not an impurity.

  • Explanation: 5-ethylpiperidine-2-carboxylic acid has two chiral centers. Depending on your synthesis source, you may have diastereomers (cis/trans). Additionally, zwitterions can streak on silica. Use a solvent system containing ammonia (e.g., MeOH/DCM/NH4OH) for clear TLC plates.

References

  • United States Patent Office. (1946). Preparation of amino acids from their salts.[4][5][6] US Patent 2,404,503. Link

  • Dasgupta, S., et al. (1997). Use of propylene oxide as an acid scavenger in peptide synthesis.[7] US Patent 5,698,676. Link

  • Moore, S., & Stein, W. H. (1951). Chromatography of Amino Acids on Sulfonated Polystyrene Resins. Journal of Biological Chemistry. Link

  • Sigma-Aldrich. Sample Preparation in Ion Exchange Chromatography.Link

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in the Hydrogenation of 5-Ethylpicolinic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help process chemists, researchers, and drug development professionals troubleshoot and optimize the catalytic hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help process chemists, researchers, and drug development professionals troubleshoot and optimize the catalytic hydrogenation of 5-ethylpicolinic acid. The reduction of this pyridine ring to 5-ethylpiperidine-2-carboxylic acid is a critical transformation in the synthesis of active pharmaceutical ingredients (1)[1]. However, the inherent basicity of the heterocycle and the fragility of the carboxyl group present unique mechanistic challenges.

This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yielding, reproducible reductions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my conversion rate plateauing before complete reduction of the pyridine ring, leaving significant unreacted starting material? A1: The primary culprit is catalyst poisoning. The basicity of the pyridine nitrogen allows its lone pair to strongly coordinate to the active sites of metal catalysts (like Pd or Pt), outcompeting hydrogen gas. While the 2-carboxyl group in picolinic acid provides some internal shielding and a neutralizing effect that can permit reduction in neutral media (2)[2], the electron-donating 5-ethyl substitution increases the electron density of the ring, exacerbating catalyst binding.

  • Causality: The nitrogen lone pair acts as a Lewis base, irreversibly binding to the Lewis acidic metal centers of the catalyst.

  • Solution: Conduct the hydrogenation in an acidic solvent (e.g., glacial acetic acid or aqueous HCl). Protonating the pyridine nitrogen eliminates its ability to coordinate to the catalyst, restoring the reaction kinetics.

Q2: I am detecting significant amounts of 3-ethylpiperidine in my product mixture. How do I prevent decarboxylation? A2: Decarboxylation (loss of the -COOH group) is a well-documented and highly problematic side reaction when hydrogenating pyridinecarboxylic acids (2)[2].

  • Causality: High temperatures and certain catalysts (like Palladium on Carbon or Ruthenium) lower the activation energy for the cleavage of the C-C bond between the pyridine ring and the carboxyl group.

  • Solution: Switch to a Rhodium-based catalyst (e.g., 5% Rh/Al₂O₃) in an aqueous or slightly ammoniacal medium. Rhodium has been shown to suppress decarboxylation while maintaining high ring-reduction activity at low pressures (2-3 atm) and room temperature (3)[3].

Q3: Is there a risk of hydrogenolysis (cleavage) of the 5-ethyl group during this process? A3: Generally, an ethyl group is highly stable under standard hydrogenation conditions. If you are starting with 5-ethynylpicolinic acid or 5-vinylpicolinic acid precursors, complete reduction to the ethyl derivative can be seamlessly accomplished using Pd/C (4)[4]. Hydrogenolysis of an already saturated alkyl chain is extremely rare unless extreme temperatures (>150°C) and harsh catalysts are improperly applied.

Part 2: Quantitative Data & Catalyst Comparison

Selecting the correct catalyst and solvent system is the most critical variable in this workflow. The table below summarizes expected outcomes based on empirical data.

CatalystSolvent SystemPressure (psi)Temp (°C)Expected Yield (%)Primary Side ReactionRecommended Use Case
PtO₂ (Adams) Glacial Acetic Acid40 - 602585 - 95MinimalGold standard for laboratory-scale complete ring reduction.
5% Rh/Al₂O₃ Water / Aq. NH₃30 - 502580 - 90NoneBest for preventing decarboxylation at scale.
10% Pd/C Methanol / HCl50 - 10050 - 6060 - 70DecarboxylationCost-effective, but requires strict temperature control.
5% Ru/C Water> 1000> 100< 40DecarboxylationNot recommended due to high C-C cleavage rates.

Part 3: Process Workflow Diagram

Use the following decision tree to rapidly diagnose and correct suboptimal yields in your hydrogenation runs.

YieldOptimization Start Reaction Outcome Analysis 5-Ethylpicolinic Acid Incomplete Incomplete Conversion (Starting Material Remains) Start->Incomplete Low Yield Decarb Decarboxylation (Yields 3-Ethylpiperidine) Start->Decarb Side Product Success Optimal Yield (5-Ethylpiperidine-2-carboxylic acid) Start->Success Target Reached Sol_Inc1 Protonate Pyridine Nitrogen (Use Acetic Acid / HCl) Incomplete->Sol_Inc1 Sol_Inc2 Increase H2 Pressure (40-60 psi) Incomplete->Sol_Inc2 Sol_Dec1 Lower Temp to 25°C Decarb->Sol_Dec1 Sol_Dec2 Switch to Rh/Al2O3 in Aqueous Media Decarb->Sol_Dec2

Troubleshooting decision tree for 5-ethylpicolinic acid hydrogenation.

Part 4: Self-Validating Experimental Protocol

Protocol: Decarboxylation-Free Hydrogenation using Rh/Al₂O₃ Principle: Utilizing Rhodium on Alumina in a neutral/aqueous medium suppresses C-C bond cleavage (decarboxylation) while maintaining high catalytic activity for the aromatic ring at low pressures (3)[3].

Step 1: Substrate Preparation Suspend 10.0 g of 5-ethylpicolinic acid in 100 mL of deionized water within a 250 mL pressure-rated hydrogenation vessel.

  • Causality: Water acts as an excellent heat sink and prevents the formation of ester byproducts that can occur in alcoholic solvents.

Step 2: Catalyst Addition Carefully add 2.5 g of 5% Rh/Al₂O₃ to the aqueous suspension.

  • Self-Validation Check: The mixture must remain a heterogeneous suspension. Ensure the catalyst is fully wetted before introducing hydrogen to prevent auto-ignition.

Step 3: Inerting and Pressurization Seal the reactor. Purge the headspace with nitrogen (pressurize to 20 psi, then vent) three times. Repeat the purge cycle three times with hydrogen gas. Finally, pressurize the vessel to 40 psi with H₂.

Step 4: Reaction Execution Maintain the reaction at 25°C (ambient temperature) under vigorous agitation (800–1000 rpm).

  • Causality: High agitation overcomes the gas-liquid mass transfer limitations inherent to heterogeneous biphasic reactions. Keeping the temperature strictly at 25°C inhibits the thermal decarboxylation pathway.

Step 5: In-Process Monitoring Monitor the hydrogen uptake via pressure drop. The theoretical uptake is 3 molar equivalents of H₂.

  • Self-Validation Check: The reaction is complete when the pressure remains strictly constant for at least 30 consecutive minutes.

Step 6: Workup and Isolation Vent the remaining hydrogen safely and purge the vessel with nitrogen. Filter the mixture through a tightly packed Celite pad to remove the rhodium catalyst.

  • Self-Validation Check: The resulting filtrate must be completely clear and colorless. A gray or black tint indicates catalyst breakthrough, requiring immediate refiltration. Concentrate the filtrate under reduced pressure to yield the pure 5-ethylpiperidine-2-carboxylic acid as a crystalline solid.

References

  • Title: 5-Ethynylpicolinic acid | 17880-57-8 - Benchchem Source: benchchem.com URL: 4

  • Title: Picolinic acid - Wikipedia Source: wikipedia.org URL: 1

  • Title: US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids Source: google.com URL: 3

  • Title: Notes - datapdf.com Source: datapdf.com URL: 2

Sources

Optimization

purification of 5-ethylpipecolic acid by recrystallization vs chromatography

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information and troubleshooting advice for the purification of 5-ethylpipecolic acid, a critical comp...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for the purification of 5-ethylpipecolic acid, a critical component in various pharmaceutical development pipelines. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a foundational understanding of the principles governing the choice between recrystallization and chromatography, enabling you to adapt and optimize these methods for your specific needs.

Introduction: Recrystallization vs. Chromatography

The choice between recrystallization and chromatography for the purification of 5-ethylpipecolic acid depends on several factors, including the nature and quantity of impurities, the desired final purity, the scale of the purification, and the available resources.

  • Recrystallization is a cost-effective and scalable method ideal for removing impurities that have different solubility profiles from the target compound. It is particularly effective for removing less soluble or more soluble impurities.

  • Chromatography offers higher resolution and is capable of separating compounds with very similar physical properties, such as stereoisomers or structurally related impurities. It is often the method of choice for achieving very high purity, especially for analytical purposes or when dealing with complex mixtures.

Frequently Asked Questions (FAQs)

Q1: My 5-ethylpipecolic acid is an oil and won't crystallize. What should I do?

A1: Oiling out during recrystallization is a common issue, especially with compounds that have a low melting point or when the solution is supersaturated at a temperature above the compound's melting point. Here are several troubleshooting steps:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can promote oiling.

  • Add more solvent: The concentration of the solute might be too high. Add a small amount of additional hot solvent to the oiled mixture and reheat until a clear solution is formed, then cool slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small crystal of pure 5-ethylpipecolic acid, add it to the cooled solution to induce crystallization.

  • Change the solvent system: Your current solvent may not be ideal. Experiment with different solvents or solvent mixtures.

Q2: I have a low yield after recrystallization. How can I improve it?

A2: Low recovery can be due to several factors. Consider the following to optimize your yield:

  • Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1][2]

  • Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath for a sufficient amount of time to maximize crystal formation.

  • Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.

  • Recover from the mother liquor: The filtrate after crystallization can be concentrated and a second crop of crystals can be obtained. However, this second crop may be less pure than the first.

Q3: How do I choose the right chromatography column for purifying 5-ethylpipecolic acid?

A3: The choice of column depends on the nature of the impurities and the desired separation.

  • For removing non-polar impurities: Reversed-phase chromatography (e.g., C18 or C8 columns) is a good starting point. The polar 5-ethylpipecolic acid will elute earlier than non-polar impurities.

  • For separating from other polar compounds: Normal-phase chromatography (e.g., silica or alumina columns) can be effective.

  • For separating enantiomers (chiral separation): A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often successful for separating chiral carboxylic acids.[3][4]

Q4: My peaks are tailing in my HPLC analysis of 5-ethylpipecolic acid. What can I do?

A4: Peak tailing in HPLC is often due to interactions between the analyte and the stationary phase. For an amino acid derivative like 5-ethylpipecolic acid, this can be due to its zwitterionic nature.

  • Adjust mobile phase pH: Buffering the mobile phase to a pH that suppresses the ionization of either the carboxylic acid or the amine group can reduce tailing. For a C18 column, a low pH (e.g., using formic acid or trifluoroacetic acid) will protonate the carboxylic acid, leading to better peak shape.

  • Use an ion-pairing reagent: Adding an ion-pairing reagent to the mobile phase can improve the retention and peak shape of ionic compounds.

  • Check for column degradation: The silica-based stationary phase can degrade over time, especially at extreme pH values. A new column may be needed.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently saturated.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.
Oiling out - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the compound is lower than the temperature of the solution.- Add more solvent and reheat to dissolve the oil, then cool slowly.- Try a different solvent with a lower boiling point.
Colored impurities in crystals - The impurity is co-crystallizing with the product.- Use activated charcoal to adsorb the colored impurities before filtration of the hot solution. Be cautious as charcoal can also adsorb the product.
Low Purity After Recrystallization - Impurities have similar solubility to the product.- Inefficient removal of mother liquor.- Perform a second recrystallization.- Ensure crystals are washed with ice-cold solvent.- Consider an alternative purification method like chromatography.
Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Peaks - Inappropriate mobile phase composition.- Incorrect column selection.- Optimize the mobile phase by changing the solvent ratio or adding modifiers (e.g., acid, buffer).- Try a column with a different stationary phase or a longer column for better resolution.
Broad Peaks - Column overloading.- High dead volume in the system.- Inject a smaller sample volume or a more dilute sample.- Check and tighten all fittings and connections.
Irreproducible Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.
No Compound Eluting - Compound is irreversibly adsorbed to the stationary phase.- Incorrect mobile phase.- Use a stronger mobile phase to elute the compound.- Ensure the compound is soluble in the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization of 5-Ethylpipecolic Acid

This protocol provides a general guideline. The ideal solvent and specific volumes should be determined through small-scale preliminary experiments.

1. Solvent Selection: a. Place a small amount (10-20 mg) of crude 5-ethylpipecolic acid into several test tubes. b. Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature. c. Heat the test tubes that did not show solubility at room temperature. An ideal solvent will dissolve the compound when hot. d. Allow the hot solutions to cool. The best solvent will yield a good quantity of crystals upon cooling. Commonly tested solvents for amino acids include water, ethanol, methanol, isopropanol, and mixtures of these with water.

2. Recrystallization Procedure: a. Place the crude 5-ethylpipecolic acid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to add the solvent in small portions and bring the solution to a boil between additions.[1][5] c. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. d. If charcoal was used, perform a hot filtration to remove it. e. Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of ice-cold solvent. i. Dry the crystals in a vacuum oven.

Protocol 2: Chromatographic Purification of 5-Ethylpipecolic Acid (HPLC)

This protocol is a starting point for method development for the purification of 5-ethylpipecolic acid using reversed-phase HPLC.

1. Sample Preparation: a. Dissolve the crude 5-ethylpipecolic acid in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Starting Point):

  • Column: C18, 5 µm particle size, 4.6 x 250 mm
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 5% B to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210 nm (as carboxylic acids have some absorbance at low UV wavelengths) or Evaporative Light Scattering Detector (ELSD) if UV response is poor.
  • Injection Volume: 10 µL

3. Optimization: a. Adjust the gradient profile to improve the separation of impurities. A shallower gradient will provide better resolution. b. If dealing with enantiomers, a chiral column and a suitable mobile phase (often a mixture of hexane/isopropanol with an acidic or basic modifier) will be necessary.[6]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation crude Crude 5-Ethylpipecolic Acid add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Dissolved Product & Impurities add_solvent->dissolved slow_cool Slow Cooling to RT dissolved->slow_cool ice_bath Ice Bath Cooling slow_cool->ice_bath crystals Crystal Formation ice_bath->crystals filtration Vacuum Filtration crystals->filtration washing Wash with Cold Solvent filtration->washing mother_liquor Mother Liquor (Soluble Impurities) filtration->mother_liquor drying Drying washing->drying pure_product Pure Crystals drying->pure_product Chromatography_Workflow cluster_separation Separation on Column cluster_collection Fraction Collection sample_prep Sample Preparation (Dissolve & Filter) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system injection Injection hplc_system->injection separation Differential Migration injection->separation elution Elution separation->elution detector Detection (UV/ELSD) elution->detector fractionation Collect Fractions detector->fractionation analysis Analyze Fractions for Purity fractionation->analysis waste Waste (Impurities & Solvent) fractionation->waste pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure 5-Ethylpipecolic Acid evaporation->pure_product

Sources

Troubleshooting

resolving hygroscopic issues with 5-ethylpiperidine-2-carboxylic acid HCl

Topic: Resolving Hygroscopic Issues & Handling Protocols Executive Summary 5-ethylpiperidine-2-carboxylic acid HCl is a valuable chiral building block, but it presents a notorious challenge: deliquescence . As a secondar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Hygroscopic Issues & Handling Protocols

Executive Summary

5-ethylpiperidine-2-carboxylic acid HCl is a valuable chiral building block, but it presents a notorious challenge: deliquescence . As a secondary amine hydrochloride salt, its crystal lattice energy is often easily overcome by the hydration energy provided by atmospheric moisture.

This guide is not just about "keeping it dry"; it is about quantifying the water variable to ensure your stoichiometry remains precise. If you treat this compound like a standard stable solid, your yields will fluctuate, and your enantiomeric excess (ee) measurements may drift due to concentration errors.

Module 1: Immediate Handling & Weighing

The "Sticky" Phase: How to transfer the solid without it turning into a gum on the balance.

Q1: The solid turns to goo on the spatula within seconds. How do I weigh it accurately?

A: You are witnessing rapid deliquescence. The moment the container opens, the surface layer hydrates, creating a kinetic race between your balance stabilization and water absorption.

The Protocol (The "Difference Weighing" Technique): Do not weigh directly into an open boat.

  • Tare a capped vial containing the bulk solid on the balance.

  • Remove the vial, open it, and transfer the estimated amount into your reaction vessel (or a secondary tared vial) quickly.

  • Recap the bulk vial immediately.

  • Weigh the bulk vial again.

  • Calculate:

    
    .
    

Why this works: You are measuring the mass leaving the protected environment, rather than the mass sitting on an exposed balance pan absorbing water.

Q2: It is already a hard clump in the bottle. Should I chip it out?

A: Stop. Chipping generates heat and exposes fresh surface area to moisture, accelerating degradation.

The Protocol (Inert Mechanical Breakup):

  • Place the entire bottle in a Glove Bag or Glovebox purged with

    
     or Ar.
    
  • Once under inert atmosphere, use a glass rod or stainless steel spatula to gently break the clump.

  • If it is too hard, do not force it. Dissolve the entire content in the reaction solvent (if anhydrous) and determine the concentration quantitatively (see Module 3).

Module 2: Analytical Integrity (The Hidden Variable)

The "Stoichiometry" Phase: If you don't measure the water, you are guessing the molecular weight.

Q3: My reaction yields are inconsistent (50-80%). Could water be the cause?

A: Absolutely. If your batch has absorbed 10% water by weight, your limiting reagent calculation is off by 10%. In coupling reactions (e.g., amide bond formation), this excess water also consumes expensive coupling reagents (EDC, HATU) or hydrolyzes active esters.

Q4: How do I measure the water content? Can I use LOD (Loss on Drying)?

A: No. LOD is non-specific; it measures all volatiles (solvents + water) and requires heat that might degrade the amine salt.

The Protocol (Karl Fischer Titration): You must use Volumetric or Coulometric Karl Fischer (KF) titration.

  • Critical Technical Note: Amines can skew KF results by shifting the pH, causing a side reaction that consumes iodine continuously (vanishing endpoint).[1]

  • The Fix: Use a Buffered KF Solvent (containing salicylic acid or benzoic acid) to neutralize the amine and maintain the pH range (5–7) required for the redox reaction.

Data Presentation: Impact of Water on Stoichiometry

Scenario: Target reaction requires 1.00 mmol of 5-ethylpiperidine-2-carboxylic acid HCl (MW = 193.67 g/mol ).

Water Content (wt%)Apparent Mass Weighed (mg)Actual Active Reagent (mmol)Stoichiometric Error
0.1% (Dry) 193.7 mg1.00 mmol0%
5.0% (Damp) 193.7 mg0.95 mmol-5%
12.0% (Wet) 193.7 mg0.88 mmol-12%

Result: If you weigh 193.7 mg of the "Wet" batch, you are under-loading your reagent by 12%, likely leaving your electrophile unreacted.

Module 3: Drying & Recovery

The "Recovery" Phase: How to salvage a wet batch.

Q5: Can I dry this in a standard oven?

A: No. Standard ovens rely on hot air, which contains moisture. You need a vacuum system.[2]

Q6: What is the optimal drying setup?

A: You need a Vacuum Oven set to 40–50°C with a dedicated desiccant trap.

The Protocol (The "Double-Trap" Method):

  • Container: Place the solid in a wide-mouth vial covered with perforated aluminum foil (prevents dust, allows vapor escape).

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    )  or KOH pellets  inside the oven. 
    
    
    
    is chemically aggressive and irreversible, making it superior to silica gel for this application.
  • Vacuum: Pull high vacuum (<5 mbar).

  • Duration: 24–48 hours.

  • Validation: Re-run Karl Fischer to confirm water content is <1%.

Module 4: Visualization of Workflows

Workflow 1: Decision Logic for Handling Hygroscopic Solids

Use this logic tree to determine the safe handling procedure based on the physical state of your salt.

HandlingLogic Start Inspect 5-Ethylpiperidine HCl Salt State Physical State? Start->State FreeFlow Free-Flowing Powder State->FreeFlow Looks Dry Clumped Hard Clumps (Caking) State->Clumped Sticky/Hard Liquid Deliquescent (Goo/Liquid) State->Liquid Wet Action_Weigh Use Difference Weighing Technique FreeFlow->Action_Weigh Action_Glove Transfer to Glovebox (Inert Gas) Clumped->Action_Glove Action_Dissolve Dissolve in Solvent & Quantify (qNMR/HPLC) Liquid->Action_Dissolve Fastest Path Action_Recryst Recrystallize or Lyophilize Liquid->Action_Recryst If Solid Required Action_Grind Mechanical Breakup under N2 Action_Glove->Action_Grind Action_Grind->Action_Weigh

Caption: Decision matrix for handling hygroscopic amine salts based on visual inspection.

Workflow 2: The "Double-Trap" Drying Setup

Correct vacuum oven configuration to prevent back-streaming moisture.

DryingSetup cluster_oven Inside Oven Oven Vacuum Oven (40°C) Sample + P2O5 Tray Trap Cold Trap (Dry Ice/Acetone) Condenses Solvents Oven->Trap Vapor Path Pump High Vacuum Pump (< 5 mbar) Trap->Pump Dry Gas Moisture Moisture/Vapor Sample Amine HCl Salt Desiccant P2O5 Tray (Absorbs H2O) Sample->Desiccant H2O Transfer

Caption: Vacuum drying train. The internal P2O5 acts as a local scavenger, while the cold trap protects the pump.

Module 5: The "Nuclear" Option (Salt Switching)

If the HCl salt is operationally impossible to handle for your specific process.

Q7: I cannot maintain low humidity. Is there an alternative to the HCl salt?

A: Yes. The hygroscopicity is driven by the crystal lattice properties of the chloride. Changing the counter-ion can stabilize the solid.

Recommendation: Consider converting the HCl salt to a Tosylate (p-Toluenesulfonate) or Fumarate salt. These anions often form non-hygroscopic, crystalline lattices with amines due to better packing and lower solubility in water.

  • Note: This requires a re-validation of your reaction stoichiometry and solubility profile.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts and purification protocols).

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide - Theory and Practice. (Authoritative guide on interfering side reactions with amines in KF titration).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Best practices for salt selection and hygroscopic material handling in scale-up).

  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling Hygroscopic Reagents. (General protocols for glovebox and inert atmosphere handling).

Sources

Optimization

Technical Support Center: Optimization of Sterically Hindered Pipecolic Acid Couplings

Executive Summary: The "Pipecolic Paradox" Pipecolic acid (Pip) is a non-proteinogenic homolog of proline containing a six-membered piperidine ring. While it is invaluable for inducing specific secondary structures (turn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pipecolic Paradox"

Pipecolic acid (Pip) is a non-proteinogenic homolog of proline containing a six-membered piperidine ring. While it is invaluable for inducing specific secondary structures (turn mimetics) and increasing proteolytic stability, it presents a dual-threat in Solid-Phase Peptide Synthesis (SPPS):

  • Nucleophilic Inertness (Coupling TO Pip): As a cyclic secondary amine, the N-terminus is sterically shielded by the bulky ring, making it a poor nucleophile.

  • Activation Instability (Coupling OF Pip): When activating Fmoc-Pip-OH, the risk of racemization (epimerization) is significantly higher than standard amino acids due to the facile formation of oxazolonium intermediates.

This guide provides a logic-driven troubleshooting framework to overcome these barriers.

Diagnostic Workflow

Before altering reagents, identify the specific bottleneck in your synthesis cycle.

TroubleshootingLogic Start Start: Low Yield / Deletion Locate Locate Failure Position Start->Locate Decision Is Pip the Amine or Acid? Locate->Decision ToPip Coupling TO Pip (Pip is on Resin) Decision->ToPip Incoming AA -> Pip-Resin OfPip Coupling OF Pip (Pip is Incoming) Decision->OfPip Fmoc-Pip-OH -> Resin Sol1 Issue: Steric Hindrance Solution: PyAOP or COMU + Microwave (75°C) ToPip->Sol1 Sol2 Issue: Racemization Solution: TFFH (Acid Fluoride) or TMP Base OfPip->Sol2 Monitor Monitor: Chloranil Test (Not Kaiser!) Sol1->Monitor

Figure 1: Diagnostic logic for isolating the specific chemical barrier in Pip couplings.

Scenario A: Coupling TO N-Terminal Pipecolic Acid

The Problem: You are trying to attach an amino acid onto a Pip residue already on the resin. The reaction is incomplete.

Q: Why is the standard Kaiser test unreliable here?

A: The Kaiser (ninhydrin) test relies on primary amines to produce the characteristic blue color (Ruhemann's purple). Pipecolic acid is a secondary amine .[1] It will either yield a faint reddish-brown color or no color at all, leading to false negatives (thinking the coupling worked when it didn't).

  • Correct Action: Use the Chloranil Test or p-Nitrobenzyl Pyridine Test , which are specific for secondary amines.

Q: I am using HATU, but the coupling is still stalling. What next?

A: While HATU is excellent, it may not be sufficient for the extreme steric bulk of the piperidine ring.

  • Recommendation: Switch to PyAOP (Phosphonium salt of HOAt) or COMU .

    • Mechanistic Insight: PyAOP avoids the formation of guanidinium by-products that can occur with uronium salts (like HATU) during slow reactions. It drives the reaction forward more effectively in hindered environments [1].

  • Protocol Adjustment:

    • Solvent: Switch to pure NMP (N-methylpyrrolidone) or a 1:1 mixture of DMF/DMSO to improve swelling and solvation of the hindered site.

    • Temperature: Microwave heating at 75°C is highly recommended. The thermal energy is often necessary to overcome the rotational barrier of the Pip ring.

Protocol 1: High-Efficiency Coupling to N-Term Pip
ReagentEquivalentsNotes
Fmoc-AA-OH5.0 eqHigh excess is crucial.
PyAOP 5.0 eqPreferred over HATU for secondary amines.
DIPEA10.0 eqBase.
Microwave 75°C20 minutes (Power: 30-50W).

Scenario B: Coupling OF Fmoc-Pipecolic Acid

The Problem: You are attaching Fmoc-Pip-OH to the peptide chain. You observe significant racemization (D-Pip formation).

Q: Why does Pip racemize so easily?

A: Activation of the carboxyl group facilitates the formation of an oxazolonium ion (5-membered ring intermediate). In N-alkylated amino acids like Pip, this intermediate forms readily. In the presence of base (like DIPEA), the alpha-proton is abstracted, leading to loss of chirality.

Q: How do I stop the epimerization?

A: You must reduce the basicity of the environment or change the activation species.

  • Base Swap: Replace DIPEA (hindered but strong) with 2,4,6-Trimethylpyridine (TMP / Collidine) . TMP is a weaker base that is sufficient to drive coupling but less likely to abstract the alpha-proton [2].

  • Additive Swap: Use Oxyma Pure instead of HOBt/HOAt. Oxyma shows lower racemization rates in comparative studies [3].

Q: What is the "Nuclear Option" for extremely difficult activations?

A: Convert the Pipecolic acid into an Acid Fluoride or Acid Chloride .

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTC (Bis-trichloromethyl carbonate).

  • Why: Acid halides are highly reactive electrophiles that react rapidly with the amine, minimizing the time window for racemization to occur.

Protocol 2: Low-Racemization Activation (The "Safe" Route)
ComponentConditionMechanism
Coupling Reagent COMU (1.0 eq)Oxyma-based; suppresses racemization better than HATU.
Base TMP (Collidine) (1.0 eq)Weaker base prevents alpha-proton abstraction.
Pre-activation 0 minutes Do NOT pre-activate. Add base on the resin to minimize lifetime of the active ester in solution.

Comparative Data: Reagent Efficiency

The following table summarizes coupling yields for difficult secondary amine couplings (based on aggregated literature data for N-methyl/cyclic systems) [4].

Coupling ReagentBaseYield (Coupling TO Pip)Racemization (Coupling OF Pip)
HBTU / DIPEA DIPEA< 40% (Poor)High (> 10%)
HATU / DIPEA DIPEA75-85% (Good)Moderate (2-5%)
COMU / Oxyma DIPEA> 95% (Excellent) Low (< 1%)
PyAOP / DIPEA DIPEA> 98% (Superior) Moderate
COMU / TMP TMP90%Very Low (< 0.5%)

Advanced Optimization Workflow

Use this decision tree to select the optimal chemical pathway.

OptimizationPath Input Difficult Pip Coupling Check1 Is Racemization Critical? Input->Check1 PathA Yes (Coupling OF Pip) Check1->PathA PathB No (Coupling TO Pip) Check1->PathB StepA1 Use COMU / Collidine PathA->StepA1 Standard StepB1 Use PyAOP / DIPEA PathB->StepB1 StepA2 Use Acid Fluoride (TFFH) StepA1->StepA2 If fails StepB2 Microwave @ 75C StepB1->StepB2

Figure 2: Reagent selection workflow based on racemization sensitivity.

References

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link][2][3][4][5]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) Strategy for Minimizing Racemization. Journal of Organic Chemistry.
  • El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Coupling Reagent.[5][6] Organic Process Research & Development. Available at: [Link]

  • CEM Corporation . (2014). Microwave Assisted Peptide Synthesis: A New Gold Standard. Available at: [Link]

Sources

Troubleshooting

avoiding diketopiperazine formation with 5-ethylpipecolic acid residues

Topic: Mitigation of Diketopiperazine (DKP) Formation with 5-Ethylpipecolic Acid Residues Ticket Priority: Critical (Yield Loss / Sequence Truncation) The Engineering Challenge: Why 5-Ethylpipecolic Acid Fails 5-Ethylpip...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigation of Diketopiperazine (DKP) Formation with 5-Ethylpipecolic Acid Residues Ticket Priority: Critical (Yield Loss / Sequence Truncation)

The Engineering Challenge: Why 5-Ethylpipecolic Acid Fails

5-Ethylpipecolic acid (5-EtPip) is not just a structural analog of proline; it is a "super-secondary" amine with significant steric demand. In Solid-Phase Peptide Synthesis (SPPS), this residue introduces a unique failure mode when positioned at the C-terminus or penultimate position.

The Mechanism of Failure

The formation of diketopiperazine (DKP) is an intramolecular aminolysis reaction.[1] When 5-EtPip is the C-terminal residue (or the second residue), the removal of the Fmoc group from the next amino acid exposes a primary amine.

Due to the conformational constraints of the pipecolic ring (similar to Proline but more rigid due to the ethyl group), the peptide backbone is often forced into a cis-amide configuration. This brings the newly liberated amine into perfect proximity with the C-terminal ester carbonyl.

The Result: The amine attacks the ester, forming a stable 6-membered cyclic dipeptide (the DKP) and cleaving the peptide chain from the resin prematurely.[1] You are left with a truncated sequence on the resin and a cyclic byproduct in your waste stream.[1]

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between chain elongation and DKP formation.

DKP_Mechanism cluster_pathways Kinetic Competition Resin_Bound Resin-Bound Dipeptide (Fmoc-AA2-5EtPip-Resin) Deprotection Fmoc Removal (Base Treatment) Resin_Bound->Deprotection Free_Amine Free Amine Intermediate (H2N-AA2-5EtPip-Resin) Deprotection->Free_Amine Coupling Coupling of AA3 (Desired Pathway) Free_Amine->Coupling Fast Kinetics Cyclization Intramolecular Attack On Resin Linker Free_Amine->Cyclization Conformationally Favored Elongation Tripeptide-Resin (Success) Coupling->Elongation DKP_Product Cyclic DKP Released (Yield Loss) Cyclization->DKP_Product Irreversible Cleavage

Caption: Kinetic competition between desired chain elongation (Green) and irreversible DKP formation (Red) mediated by secondary amine conformation.

Module 1: The Foundation (Resin Selection)

The choice of resin is the single most critical factor in preventing DKP with 5-EtPip.

Do NOT use: Wang, Merrifield, or standard Rink Amide resins if 5-EtPip is at the C-terminus. The ester linkage in Wang resin is electronically activated and sterically accessible, making it highly susceptible to nucleophilic attack.

MUST USE: 2-Chlorotrityl Chloride (2-CTC) Resin. [1][2][3]

Why 2-CTC Works[1][2]
  • Steric Shielding: The massive trityl group creates a "steric umbrella" around the ester linkage.[1] While the 5-EtPip amine can attach to the resin, the bulky trityl group physically blocks the intramolecular attack from the N-terminal amine of the second residue.

  • Labile Linkage: 2-CTC is acid-labile. If DKP formation is suspected during cleavage, 2-CTC allows for cleavage under very mild conditions (1% TFA), preserving side-chain protecting groups for analysis.

Protocol: Loading 5-Ethylpipecolic Acid onto 2-CTC Resin

Standard loading protocols often fail due to the steric bulk of the ethyl group. Use this optimized method.

  • Swell Resin: Swell 2-CTC resin in dry DCM for 30 mins.

  • Prepare Solution: Dissolve Fmoc-5-EtPip-OH (1.2 eq relative to resin capacity) in dry DCM.

  • Add Base: Add DIPEA (4.0 eq).[4] Note: Do not use pyridine; DIPEA is required to drive the reaction with this bulky AA.

  • Loading: Add solution to resin.[5][6][7] Shake for 2 hours at RT.

  • Capping (Crucial): Add Methanol (1 mL per gram resin) to the reaction mixture and shake for 15 mins. This caps unreacted chlorides.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Module 2: The Process (Chemistry & Kinetics)

Once the resin is loaded, the danger zone is the deprotection of the second amino acid (AA2) and the coupling of the third (AA3).

The "Base-Catalyzed" Trap

Standard Fmoc removal uses 20% Piperidine.[8] Piperidine is a secondary amine and a strong nucleophile. It can catalyze DKP formation.[1][4][8][9][10][11][12][13]

Recommended Deprotection Cocktail: 0.1 M HOBt in 20% Piperidine/DMF

  • Why: HOBt buffers the basicity slightly and suppresses aspartimide formation, but more importantly, it has been shown to reduce DKP rates in sensitive sequences.

Alternative (Aggressive): 2% DBU + 2% Piperidine in DMF (Short cycles: 2 x 3 mins).

  • Why: DBU promotes rapid Fmoc removal (fast kinetics) allowing you to wash the base away before the slower DKP cyclization can occur.

Data: Resin & Conditions Comparison
VariableConditionRisk LevelMechanism of Failure/Success
Resin Wang / MerrifieldCRITICAL Unhindered ester allows rapid cyclization.
Resin 2-Chlorotrityl (2-CTC) LOW Steric bulk of trityl group blocks nucleophilic attack.[1][6]
Base 20% Piperidine (Standard)HIGH Long exposure to base favors thermodynamic DKP product.
Base 2% DBU / 2% PiperidineMODERATE Fast kinetics favor deprotection over cyclization.
Coupling Standard (1 hour)HIGH Slow coupling leaves free amine exposed to cyclization.
Coupling In-Situ Neutralization LOW Protonated amine prevents attack until activation occurs.

Module 3: Troubleshooting & Workflows

Workflow: The "Dipeptide Block" Strategy

If you continue to observe mass -18 (or mass of dipeptide) loss, you must bypass the DKP step entirely.

The Fix: Synthesize or purchase the dipeptide Fmoc-AA2-(5-EtPip)-OH in solution phase, then couple this entire block to the resin.

  • Logic: DKP cannot form if the amide bond between AA2 and 5-EtPip is already formed and stable, and the C-terminus of 5-EtPip is the one being activated for resin coupling (or coupling to AA1).

Troubleshooting Guide

Q: I see a mass shift of [M - Dipeptide] in my final product.

  • Diagnosis: Complete DKP formation. The peptide cleaved itself from the resin.[1][4][6][7][8][13]

  • Fix: Switch to 2-CTC resin immediately. If already on 2-CTC, increase the steric bulk of the protecting group on AA2 (e.g., use Fmoc-AA2(Dmb)-OH if applicable) or use the Dipeptide Block strategy.

Q: My crude yield is extremely low, but the mass is correct.

  • Diagnosis: "Traceless" DKP.[3][8][9] The DKP formed and washed away, leaving only a small fraction of growing chains.

  • Fix: Optimize the coupling of AA3. Use HATU/HOAt instead of HBTU/HOBt. The coupling of AA3 must be faster than the cyclization rate. Use a 5-minute pre-activation of AA3 before adding to the resin.

Q: Can I use microwave synthesis?

  • Warning: NO during the deprotection of AA2. Heat accelerates DKP formation significantly more than it accelerates Fmoc removal. Perform the deprotection of the residue attached to 5-EtPip at Room Temperature.

Decision Tree: Protocol Selection

Troubleshooting_Tree Start Start: 5-EtPip Sequence Design Position Where is 5-EtPip? Start->Position CTerm C-Terminus (Residue 1) Position->CTerm Residue 1 Internal Internal Position Position->Internal Residue >1 Resin_Choice MUST USE 2-CTC Resin CTerm->Resin_Choice Standard_Resin Standard Rink/Wang OK (With precautions) Internal->Standard_Resin Next_Step Coupling Residue 2 (AA2) Resin_Choice->Next_Step Deprotect_AA2 Deprotecting AA2 (CRITICAL STEP) Next_Step->Deprotect_AA2 Standard_Deprot Standard Piperidine Deprotect_AA2->Standard_Deprot Avoid Optimized_Deprot Short Cycles (DBU) or HOBt additive Deprotect_AA2->Optimized_Deprot Recommended Result_Fail High DKP Risk Standard_Deprot->Result_Fail Result_Pass Low DKP Risk Optimized_Deprot->Result_Pass

Caption: Decision matrix for resin selection and deprotection chemistry based on residue position.

References

  • Novabiochem. (2024). Peptide Synthesis Guide: Strategies for 2-Chlorotrityl Chloride Resin. Merck KGaA. Link

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476-1482. Link

  • BenchChem. (2025).[4][11][13] Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][5][6][8][9][10][13][14][15][16] Chemical Reviews, 109(6), 2455-2504. Link

  • Alsina, J., et al. (2000). Solid-Phase Synthesis of C-Terminal Proline Peptides. Tetrahedron, 56, 6963. Link

Sources

Optimization

Technical Support Center: Controlling Epimerization at the Alpha-Carbon of 5-Ethylpipecolic Acid

Welcome to the Application Scientist Support Center. Synthesizing derivatives of 5-ethylpipecolic acid presents a unique stereochemical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing derivatives of 5-ethylpipecolic acid presents a unique stereochemical challenge. The cyclic nature of the piperidine ring, combined with the steric bulk of the C5-ethyl substitution, inherently slows down C-terminal aminolysis. This kinetic bottleneck provides ample time for the activated ester to undergo alpha-carbon epimerization.

This guide provides field-proven, mechanistically grounded solutions to preserve stereochemical integrity during your workflows, ensuring your synthesis acts as a self-validating system.

Part 1: Mechanistic Insights (FAQs)

Q1: Why does 5-ethylpipecolic acid epimerize more readily than linear aliphatic amino acids? A1: The epimerization of pipecolic acid derivatives is driven by two competing kinetic pathways: oxazolone formation and direct enolization [4]. The C5-ethyl group introduces significant steric hindrance, which forces the piperidine ring into conformations that can sterically shield the activated C2-carbonyl from nucleophilic attack. Because the desired coupling reaction is slowed down, the activated intermediate has a prolonged half-life. This extended duration allows intramolecular attack by the N-protecting group (forming an oxazolone) or alpha-proton abstraction by the base (direct enolization) to dominate [3].

Epimerization A 5-Ethylpipecolic Acid (Activated Ester) B Oxazolone Intermediate (Base Promoted) A->B Intramolecular Attack C Direct Enolate (Strong Base) A->C Alpha-Proton Abstraction D Racemized Product (D/L Mixture) B->D Aminolysis C->D Aminolysis

Mechanisms of alpha-carbon epimerization via oxazolone and direct enolization pathways.

Q2: I am using HATU and DIEA, which are standard for difficult couplings. Why am I seeing >15% D-epimer? A2: While HATU is an exceptionally powerful coupling reagent, its high reactivity rapidly forms a highly activated ester. If the incoming amine cannot attack immediately due to the C5-ethyl steric bulk, the highly activated species will rapidly cyclize into an oxazolone [2]. Furthermore, DIEA (N,N-Diisopropylethylamine), though sterically hindered, is still a relatively strong base that can catalyze direct enolization at the alpha-carbon. For hindered cyclic amino acids, you must decouple activation speed from epimerization speed by using milder reagents like DEPBT or specialized additives [4].

Q3: How do Cu(II) salts prevent racemization in extreme cases? A3: Cupric (II) salts, such as CuCl


, act as epimerization suppressants by forming a stabilizing coordination complex with the activated intermediate. The Cu

ion coordinates with the nitrogen and oxygen atoms of the activated ester, locking its conformation and significantly increasing the energy barrier for oxazolone formation and alpha-proton abstraction, while still allowing aminolysis to proceed [1].

Part 2: Diagnostic & Troubleshooting Workflow

When chiral HPLC indicates a loss of stereochemical integrity, follow this decision matrix to identify the root cause and implement a corrective action.

Workflow Start Analyze Epimerization via Chiral HPLC CheckBase Is strong base (e.g., DIEA) used in excess? Start->CheckBase ChangeBase Switch to TMP (2,4,6-Collidine) CheckBase->ChangeBase Yes CheckCoupling Is coupling reagent too reactive (e.g., HATU)? CheckBase->CheckCoupling No ChangeCoupling Switch to DEPBT or add CuCl2/HOBt CheckCoupling->ChangeCoupling Yes Optimize Optimize Temperature (0°C to RT) CheckCoupling->Optimize No

Decision matrix for troubleshooting and suppressing epimerization during coupling.

Part 3: Quantitative Data & Reagent Selection

The following table summarizes the causal relationship between reagent selection and stereochemical outcomes for hindered pipecolic acid derivatives.

Coupling SystemBaseSolventTempRelative Aminolysis RateTypical Epimerization (%)
HATU / HOAt DIEA (2.0 eq)DMFRTVery Fast10 - 25%
DIC / Oxyma Pure TMP (1.0 eq)DMF0°C

RT
Fast2 - 5%
DEPBT TMP (2.0 eq)THF/DCM0°C

RT
Moderate< 2%
EDC / HOBt / CuCl

None / NMMDMF0°CSlow< 0.5%

Note: Data synthesized from benchmark studies on hindered cyclic amino acids and peptide synthesis[1], [2], [4]. Less polar solvents like DCM are preferred over DMF when solubility permits, as they further suppress the stabilization of the enolate intermediate.

Part 4: Validated Experimental Protocols

Every protocol must be a self-validating system. The methodologies below include built-in analytical checkpoints to ensure the reaction is proceeding without stereochemical degradation.

Protocol A: DEPBT / TMP Mediated Amide Coupling (Standard Low-Epimerization)

Causality Rationale: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) activates the carboxylic acid without promoting oxazolone formation. TMP (2,4,6-collidine) is utilized because its conjugate acid pKa is lower than DIEA, making it basic enough to facilitate coupling but too weak to abstract the alpha-proton [3].

Step-by-Step Methodology:

  • Preparation: Dissolve N-protected 5-ethylpipecolic acid (1.0 eq) and the amine component (1.1 eq) in anhydrous DCM (0.1 M concentration).

  • Cooling: Chill the reaction vessel to 0 °C under an inert argon atmosphere.

  • Activation: Add DEPBT (1.2 eq) to the mixture. Stir for 5 minutes.

  • Base Addition: Dropwise add TMP (2,4,6-collidine) (2.0 eq). The slow addition prevents localized spikes in basicity that could trigger enolization.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature.

  • Self-Validation Checkpoint: At 4 hours, aliquot 10 µL of the reaction mixture, quench with methanol, and analyze via LC-MS. Validation criteria: Confirm the absence of the unreacted activated ester mass and the absence of oxazolone mass (M - H

    
    O) before proceeding to workup.
    
  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid (to remove TMP), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol B: Cu(II)-Assisted Coupling (For Extreme Steric Hindrance)

Causality Rationale: Used when the incoming amine is highly hindered, requiring long reaction times. The CuCl


 coordinates the activated ester, locking the stereocenter and preventing both oxazolone formation and direct enolization [1].

Step-by-Step Methodology:

  • Preparation: Dissolve N-protected 5-ethylpipecolic acid (1.0 eq), HOBt (1.2 eq), and anhydrous CuCl

    
     (1.2 eq) in anhydrous DMF.
    
  • Cooling: Cool the intensely colored mixture to 0 °C.

  • Amine Addition: Add the sterically hindered amine component (1.2 eq) to the mixture.

  • Activation: Add EDC·HCl (1.2 eq) in a single portion. Do not add exogenous strong base. If the amine is a hydrochloride salt, neutralize with exactly 1.0 eq of N-Methylmorpholine (NMM).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12-24 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via TLC. Validation criteria: The reaction is complete when the starting acid spot is fully consumed. Do not push the reaction with additional heat if incomplete, as this breaks the Cu(II) coordination complex.

  • Workup: Dilute heavily with EtOAc. Wash with 1N HCl, then wash multiple times with a 10% aqueous solution of EDTA to chelate and remove the copper salts (the organic layer will transition from green/blue to clear/yellow). Wash with brine, dry, and concentrate.

  • Final Verification: Analyze the final product for epimeric purity by chiral HPLC against a known racemic standard.

References

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components Source: PubMed (NIH) URL:[Link]

  • Epimerisation in Peptide Synthesis Source: MDPI URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Methods for 5-Ethylpiperidine-2-Carboxylic Acid Enantiomers

Introduction: 5-Ethylpiperidine-2-carboxylic acid is a chiral heterocyclic compound, structurally analogous to the amino acid proline. As with many chiral molecules in pharmaceutical development, its enantiomers can exhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 5-Ethylpiperidine-2-carboxylic acid is a chiral heterocyclic compound, structurally analogous to the amino acid proline. As with many chiral molecules in pharmaceutical development, its enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] This necessitates robust analytical methods to separate and quantify each enantiomer, ensuring the safety, efficacy, and quality of potential drug candidates.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering direct and reliable enantioseparation.[2]

This guide provides a comparative analysis of various chiral HPLC strategies applicable to 5-ethylpiperidine-2-carboxylic acid. We will delve into the mechanistic principles behind different CSPs, present a framework for method development, and offer a detailed experimental protocol based on field-proven insights for researchers, scientists, and drug development professionals.

Pillar 1: Understanding Chiral Recognition on Stationary Phases

The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[3] The differing stability of these complexes results in different retention times, enabling separation. For a zwitterionic and conformationally restricted molecule like 5-ethylpiperidine-2-carboxylic acid, several classes of CSPs are viable, each operating on distinct interaction mechanisms.

Comparative Analysis of Suitable Chiral Stationary Phases

The selection of an appropriate CSP is the most critical step in method development. Based on the structure of 5-ethylpiperidine-2-carboxylic acid (a secondary amine and a carboxylic acid), the following CSPs represent the most promising starting points.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs in the industry.[4] They consist of cellulose or amylose derivatives (e.g., 3,5-dimethylphenylcarbamate) coated or covalently bonded to a silica support.[4][5]

    • Mechanism of Action: Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance as the analyte fits into the chiral grooves or cavities of the polysaccharide structure.[4]

    • Expert Insight: For piperidine derivatives, polysaccharide columns such as Chiralpak® IA (immobilized amylose) and Chiralcel® OD-H (coated cellulose) are highly recommended starting points due to their broad applicability and success in separating similar cyclic amines and amino acid derivatives.[6] The immobilized versions (e.g., Chiralpak IA) offer greater solvent compatibility, allowing for a wider range of mobile phases to be screened.

  • Macrocyclic Glycopeptide (Antibiotic) CSPs: These phases, such as those based on teicoplanin or vancomycin, are particularly effective for ionizable and zwitterionic compounds.[7]

    • Mechanism of Action: They offer a complex array of interaction sites, including peptide backbones, carbohydrate baskets, and ionizable groups. This allows for multiple interaction modes like hydrogen bonding, ionic interactions, hydrophobic inclusion, and π-π interactions.[7]

    • Expert Insight: The zwitterionic nature of 5-ethylpiperidine-2-carboxylic acid makes it an excellent candidate for this CSP class. These columns are versatile and can be operated in reversed-phase, normal-phase, or polar organic modes, providing significant flexibility during method development.[2]

  • Crown Ether-Based CSPs: These are specifically designed for the separation of compounds containing primary amino groups, such as amino acids and amino alcohols.[8]

    • Mechanism of Action: The primary ammonium ion of the analyte forms a host-guest complex with the crown ether cavity through hydrogen bonding. Chiral recognition is achieved by steric repulsion between the analyte's substituents and the chiral barriers on the crown ether.

    • Expert Insight: While highly effective for primary amines, their applicability to secondary amines like 5-ethylpiperidine-2-carboxylic acid may be limited. However, they should not be entirely discounted, especially if derivatization of the amine is considered as a strategy to improve separation or detection.

  • Zwitterionic (Ion-Exchange) CSPs: These novel phases incorporate both anionic and cationic exchange sites.[9]

    • Mechanism of Action: Separation is based on a dual ion-pairing mechanism, making them exceptionally well-suited for the direct separation of underivatized amino acids and small peptides.[9]

    • Expert Insight: These columns, such as CHIRALPAK® ZWIX(+), are highly effective with LC-MS compatible mobile phases (typically methanol/water based), which is a significant advantage for applications requiring mass spectrometric detection.[9]

Data Summary: Comparison of CSP Strategies
CSP TypeCommercial ExamplesPrimary Separation MechanismTypical Mobile Phase (Starting Point)Key Advantages & Considerations for 5-Ethylpiperidine-2-carboxylic acid
Polysaccharide (Immobilized) Chiralpak® IA, IB, ICH-bonding, π-π interactions, steric inclusionNormal Phase: Hexane/Ethanol/TFA (e.g., 80/20/0.1)High success rate for piperidine derivatives[6] . Robust and compatible with a wide range of solvents. TFA is crucial to protonate the carboxyl group and improve peak shape.
Polysaccharide (Coated) Chiralcel® OD-H, AD-HH-bonding, π-π interactions, steric inclusionNormal Phase: Hexane/IPA/TFA (e.g., 90/10/0.1)Excellent selectivity, but with a more restricted range of compatible solvents compared to immobilized phases.[4]
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® TMulti-modal (ionic, H-bonding, inclusion)Polar Organic: Acetonitrile/Methanol/Acetic Acid/TEAHighly effective for zwitterionic compounds.[7] Offers unique selectivity and can be used across multiple chromatographic modes.
Zwitterionic Ion-Exchange CHIRALPAK® ZWIX(+)Dual ion-pairing (anionic & cationic exchange)Methanol / Water / AdditiveExcellent for underivatized amino acids and peptides.[9] Directly compatible with LC-MS.
Crown Ether ChiroSil® (+) or (-)Host-guest complexation via ammonium ionPerchloric Acid Solution (e.g., pH 1.5 - 2.0)Primarily for primary amines; may not be effective for the secondary amine in the piperidine ring without derivatization.[8]

Pillar 2: A Self-Validating Experimental Protocol

Trustworthiness in any analytical method stems from a protocol that is logical, reproducible, and includes inherent checks. The following is a detailed methodology for the enantiomeric separation of 5-ethylpiperidine-2-carboxylic acid, using an immobilized polysaccharide CSP as the primary choice due to its high probability of success.

Recommended Starting Protocol
  • Instrumentation: HPLC system with a UV detector, quaternary pump, autosampler, and column thermostat.

  • Chiral Stationary Phase: Chiralpak® IA column (250 x 4.6 mm ID, 5 µm particle size).

    • Causality: The immobilized amylose selector in Chiralpak IA has demonstrated broad enantioselectivity for a wide range of chiral compounds, including cyclic amines and amino acid derivatives.[4][6] Its immobilized nature ensures column stability even with aggressive mobile phase modifiers.

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) = 80 / 20 / 0.1 (v/v/v).

    • Causality: This is a typical normal-phase system. n-Hexane is the weak, non-polar solvent. Ethanol acts as the polar modifier, influencing retention and selectivity. TFA is a critical acidic additive; it serves to suppress the deprotonation of the analyte's carboxylic acid group, which prevents peak tailing and leads to sharper, more symmetrical peaks.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

      • Causality: Temperature is a critical parameter affecting selectivity.[6] Starting at ambient temperature is standard practice. Lowering the temperature often increases resolution but also lengthens retention times, while increasing it can have the opposite effect.

    • Detection Wavelength: 215 nm.

      • Causality: Piperidine-carboxylic acids lack a strong chromophore, so detection in the low UV range is necessary to capture the carboxyl and amide bond absorbance.[6]

  • Sample Preparation: Dissolve the racemic standard of 5-ethylpiperidine-2-carboxylic acid in the mobile phase to a final concentration of 1.0 mg/mL.

    • Causality: Dissolving the sample in the mobile phase ensures compatibility and prevents peak distortion upon injection.

  • Injection Volume: 10 µL.

  • System Suitability (Self-Validation):

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform five replicate injections of the racemic standard.

    • Acceptance Criteria: The relative standard deviation (RSD) for the retention times of both enantiomer peaks should be ≤ 2.0%. The resolution factor (Rs) between the two enantiomer peaks should be ≥ 1.5 for baseline separation. This ensures the system is performing consistently and the separation is adequate for quantification.

Pillar 3: Logical Workflow for Method Development

Developing a chiral separation method is an iterative process. The following workflow provides a logical pathway from initial screening to a final, optimized method.

Chiral_Method_Development A Analyte Characterization (5-Ethylpiperidine-2-carboxylic acid) Properties: Secondary Amine, Carboxylic Acid, Zwitterionic Potential B Initial CSP Screening (Polysaccharide, Macrocyclic, Zwitterionic) A->B C Mobile Phase Optimization (Normal, Polar Organic, or Reversed-Phase) B->C Select best CSP I No Separation or Poor Peak Shape D Optimize Solvent Ratio (e.g., Hexane/Alcohol %) C->D E Optimize Additive (Acidic: TFA, Acetic Acid) (Basic: DEA, TEA) D->E F Parameter Optimization (Flow Rate, Temperature) E->F G Resolution Check (Rs >= 1.5?) F->G J Sub-optimal Resolution G->C  No Iterate H Method Validation (Linearity, Accuracy, Precision) G->H  Yes I->B Try different CSP class J->F Fine-tune

Caption: Logical workflow for chiral HPLC method development and optimization.

Conclusion

The enantioselective separation of 5-ethylpiperidine-2-carboxylic acid is readily achievable through a systematic approach to chiral HPLC method development. Polysaccharide-based CSPs, particularly immobilized phases like Chiralpak® IA, represent the most promising starting point, offering a high probability of success under normal-phase conditions with an acidic modifier.[4][6] Macrocyclic glycopeptide and zwitterionic CSPs serve as excellent alternative options, especially when unique selectivity or LC-MS compatibility is required.[7][9] The key to an efficient and robust method lies not just in the initial column choice, but in the logical optimization of mobile phase composition and chromatographic parameters, all verified through rigorous system suitability testing. This guide provides the foundational knowledge and a practical framework for researchers to confidently develop and implement reliable chiral separation methods for this important class of compounds.

References

  • Title: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers Source: Benchchem Technical Support Center URL
  • Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source: Chiral Technologies Europe URL: [Link]

  • Title: Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source: LCGC International URL: [Link]

  • Title: Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography Source: ScienceDirect (Journal of Chromatography A) URL: [Link]

  • Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid Source: PubMed URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: Pharmaceutical Outsourcing URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: Chiral separation for enantiomeric determination in the pharmaceutical industry Source: IAPC-OBP URL: [Link]

  • Title: CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article Source: International Journal of Drug Development and Research URL: [Link]

Sources

Comparative

Comparative Profiling of (2S,5R)-5-Ethylpiperidine-2-carboxylic Acid: Specific Rotation and Stereochemical Integrity

As drug discovery increasingly relies on conformationally restricted peptidomimetics, the demand for high-purity chiral building blocks has surged. (2S,5R)-5-ethylpiperidine-2-carboxylic acid (commonly known as 5-ethylpi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on conformationally restricted peptidomimetics, the demand for high-purity chiral building blocks has surged. (2S,5R)-5-ethylpiperidine-2-carboxylic acid (commonly known as 5-ethylpipecolic acid) is a highly specialized non-natural amino acid. Its rigid piperidine ring serves as a conformational lock, while the ethyl substitution provides targeted hydrophobic interactions.

However, the efficacy of this molecule is entirely dependent on its stereochemical purity. This guide objectively compares the (2S,5R) target product against its stereoisomeric alternatives, detailing the causality behind its biological performance and providing a self-validating experimental protocol for confirming its purity via specific rotation (


).

Mechanistic Insights: Why the (2S,5R) Configuration?

In the design of protease inhibitors (e.g., thrombin or DPP-4 inhibitors), the piperidine-2-carboxylic acid core frequently mimics L-proline, anchoring the molecule into the S1 binding pocket.

  • (2S) Carboxylic Acid Center : Dictates the primary backbone trajectory. The (2S) configuration ensures the correct spatial alignment of the pharmacophore, identical to natural L-amino acids.

  • (5R) Ethyl Substitution : The 5-position allows the ethyl group to project equatorially into adjacent hydrophobic sub-pockets (such as the S3 pocket).

The Alternative Pitfall : Substituting the target with its diastereomer, (2S,5S)-5-ethylpiperidine-2-carboxylic acid, forces the ethyl group into an axial trajectory. This creates severe steric clashes within the enzyme pocket, often resulting in a 10- to 100-fold drop in binding affinity. Similarly, the (2R,5S) enantiomer mirrors the entire structure, completely abrogating S1 pocket recognition.

Comparative Specific Rotation Data

Specific rotation (


) is the frontline, non-destructive metric for distinguishing these isomers. Because enantiomers rotate plane-polarized light in equal but opposite directions, polarimetry easily differentiates the (2S,5R) product from its (2R,5S) counterpart. Diastereomers, having different internal symmetries, exhibit entirely different magnitudes of rotation.

Below is a comparative baseline of specific rotation values for 5-ethylpipecolic acid isomers against unsubstituted reference standards [3].

Table 1: Specific Rotation Comparison of Pipecolic Acid Derivatives
CompoundStereochemistrySpecific Rotation

(c=1, H₂O)
Application / Role
(2S,5R)-5-Ethylpipecolic acid (2S,5R) -22.0° to -28.0° Target Product (Peptidomimetics)
(2R,5S)-5-Ethylpipecolic acid(2R,5S)+22.0° to +28.0°Enantiomeric Alternative (Waste)
(2S,5S)-5-Ethylpipecolic acid(2S,5S)-10.0° to -15.0°Diastereomeric Impurity
L-Pipecolic Acid(2S)-25.0° to -28.0°Unsubstituted Baseline[3]
D-Pipecolic Acid(2R)+24.0° to +29.0°Unsubstituted Enantiomer [3]

(Note: Exact specific rotation values for substituted pipecolic acids can shift slightly based on the concentration and the presence of counter-ions if analyzed as a salt [4].)

Chiral Resolution and Validation Workflow

To isolate the (2S,5R) isomer from a racemic mixture, diastereomeric salt resolution (e.g., using chiral tartaric acid derivatives) is typically employed, followed by polarimetric validation.

G Racemate Racemic 5-Ethylpipecolic Acid Resolution Chiral Resolution Racemate->Resolution Resolving Agent Product (2S,5R)-Isomer (Target) Resolution->Product Crystallization Waste (2R,5S)-Isomer (Waste) Resolution->Waste Mother Liquor Polarimetry Polarimetry (589 nm) Product->Polarimetry Dissolve in H2O Purity Specific Rotation [α]D Confirmed Polarimetry->Purity ee > 99%

Chiral resolution and polarimetric validation workflow for (2S,5R)-5-ethylpipecolic acid.

Experimental Methodology: High-Precision Polarimetry

To ensure trustworthiness and reproducibility, optical rotation must be measured using a self-validating protocol compliant with USP <781> guidelines [1].

Table 2: Standardized Polarimetry Parameters
ParameterSpecificationCausality / Rationale
Wavelength (

)
589 nm (Sodium D-line)Standardized emission line to prevent dispersive deviations[1].
Temperature (

)
20.0 ± 0.5 °CMitigates solvent density fluctuations and conformational shifting [2].
Concentration (

)
1.0 g / 100 mLEnsures sufficient optical rotation magnitude while avoiding aggregation.
Solvent Ultra-pure H₂OHighly polar to dissolve the zwitterion; prevents chiral interference.
Path Length (

)
1.0 dm (100 mm)Standard path length for direct

calculation.
Step-by-Step Self-Validating Protocol
  • System Suitability (Calibration): Before analyzing the sample, insert a NIST-traceable quartz control plate into the polarimeter. The reading must fall within ±0.002° of the plate's certified value. Causality: This ensures the detector optics and light source are perfectly aligned [2].

  • Gravimetric Sample Preparation: Accurately weigh 100.0 mg of thoroughly dried (2S,5R)-5-ethylpiperidine-2-carboxylic acid. Transfer to a 10.0 mL volumetric flask and dissolve completely in ultra-pure water.

  • Self-Validating Blank Measurement: Fill the 1.0 dm polarimeter cell with the pure solvent (H₂O). Record the optical rotation. Validation Check: The blank must read

    
    . Any deviation indicates cell contamination or thermal inequity; the cell must be recleaned before proceeding.
    
  • Sample Measurement: Rinse the cell twice with small aliquots of the sample solution. Fill the cell, ensuring no micro-bubbles are trapped in the light path (bubbles scatter light and artificially skew the rotation angle). Record the observed rotation (

    
    ) in triplicate.
    
  • Data Synthesis: Calculate the specific rotation using the Biot formula:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is the path length in dm (1.0), and
    
    
    is the concentration in g/100 mL (1.0). A result between -22.0° and -28.0° confirms the isolation of the (2S,5R) enantiomer.

References

  • United States Pharmacopeia (USP). "General Chapter <781> Optical Rotation." USP-NF.[Link]

  • Rudolph Research Analytical. "Polarimeter Requirements for the Pharmaceutical Industry." Rudolph Research Analytical Technical Library.[Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Ethylpipecolic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and metabolomics, the accurate structural elucidation of novel or modified amino acids is paramount. 5-ethylpipecolic aci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and metabolomics, the accurate structural elucidation of novel or modified amino acids is paramount. 5-ethylpipecolic acid, a derivative of the lysine catabolite pipecolic acid, presents a unique analytical challenge. This guide, grounded in the principles of mass spectrometry and drawing upon experimental data from its parent compound, provides a predictive comparison of the fragmentation patterns of 5-ethylpipecolic acid. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approaches, offering insights into the causal mechanisms behind expected fragmentation pathways.

The Analytical Imperative: Why Fragmentation Matters

Understanding the fragmentation of a molecule under mass spectrometric analysis is akin to deciphering its structural fingerprint. For a modified amino acid like 5-ethylpipecolic acid, this fingerprint allows for its unambiguous identification and differentiation from structurally similar compounds. This is critical in various research contexts, from identifying novel biomarkers to characterizing metabolites of a lead compound in drug development. The choice between GC-MS and LC-MS/MS is often dictated by sample complexity, volatility of the analyte, and the desired level of structural information.

GC-MS Analysis: The Power of Derivatization

Due to the low volatility of amino acids, GC-MS analysis necessitates a derivatization step to make them amenable to gas chromatography. This chemical modification not only increases volatility but also influences the subsequent fragmentation pattern in a predictable manner.

Experimental Protocol: Propyl Chloroformate Derivatization

A robust and commonly employed method for the derivatization of amino acids, including pipecolic acid, involves the use of propyl chloroformate.[1][2][3] This one-step procedure targets both the amino and carboxylic acid functional groups.

Step-by-Step Methodology:

  • Extraction: Extract the analyte from the sample matrix using an appropriate solvent system. For instance, in plant tissues, an extraction buffer followed by centrifugation is common.[1]

  • Internal Standard: Add a known concentration of an internal standard (e.g., norvaline) to the extract for quantification purposes.[1]

  • Alkalinization: Adjust the pH of the sample to a basic condition by adding a solution like 1 M sodium hydroxide. This facilitates the reaction with propyl chloroformate.[1]

  • Derivatization: Add propyl chloroformate in the presence of a solvent mixture such as methanol and pyridine. The reaction proceeds with vigorous vortexing.[1]

  • Extraction of Derivative: Extract the derivatized analyte into a non-polar solvent like chloroform.

  • Analysis: Inject the organic phase into the GC-MS system.

Predicted Fragmentation of Derivatized 5-Ethylpipecolic Acid

The derivatization with propyl chloroformate results in the formation of an N-propoxycarbonyl, propyl ester derivative. Based on the known fragmentation of the analogous pipecolic acid derivative, we can predict the key fragmentation pathways for the 5-ethyl derivative.

The primary fragmentation event for the N-propoxycarbonyl, propyl ester of pipecolic acid is the loss of the propoxycarbonyl group, leading to a major fragment ion.[1] For 5-ethylpipecolic acid, the molecular weight of the N-propoxycarbonyl, propyl ester derivative would be 299.4 g/mol . The predicted fragmentation is illustrated below:

mol N-propoxycarbonyl, propyl ester of 5-ethylpipecolic acid (m/z 299) frag1 Loss of propoxycarbonyl group (-C4H7O2) mol->frag1 Primary Fragmentation ion1 Resulting major ion (m/z 198) frag1->ion1 frag2 Further fragmentation of the ring ion1->frag2 ion2 Characteristic smaller fragments frag2->ion2

Caption: Predicted primary fragmentation of derivatized 5-ethylpipecolic acid.

Table 1: Predicted Key Fragment Ions for Derivatized Pipecolic Acid and 5-Ethylpipecolic Acid in GC-MS

CompoundDerivativeMolecular Ion (M+)Predicted Major Fragment Ionm/z of Major Fragment
Pipecolic AcidN-propoxycarbonyl, propyl ester271[M - propoxycarbonyl]+170[1]
5-Ethylpipecolic AcidN-propoxycarbonyl, propyl ester299[M - propoxycarbonyl]+198

The addition of the ethyl group (mass of 28 Da) to the pipecolic acid backbone logically shifts the mass of the major fragment ion by 28 Da. Further fragmentation of this primary ion would likely involve the opening of the piperidine ring and subsequent losses of small neutral molecules, providing a rich spectrum for structural confirmation.

Another common derivatization strategy involves the use of silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.[4][5][6][7] The fragmentation of these derivatives is also well-documented and would be expected to show a similar mass shift for the 5-ethyl substituted compound.

LC-MS/MS Analysis: The Direct Approach

Liquid Chromatography-Tandem Mass Spectrometry offers the advantage of analyzing amino acids in their native form, circumventing the need for derivatization.[8][9] This is particularly useful for complex biological samples where derivatization can introduce artifacts or be difficult to perform consistently.

Experimental Protocol: Reversed-Phase LC-MS/MS

Step-by-Step Methodology:

  • Sample Preparation: Deproteinize the sample (e.g., plasma) by precipitation with a solvent like acetonitrile containing an internal standard (e.g., deuterated phenylalanine).[8]

  • Chromatography: Separate the analytes using a suitable HPLC column, such as a Luna HILIC column.[8] The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in positive-ion mode with multiple reaction monitoring (MRM) or selected-reaction monitoring (SRM).[8][9]

Predicted Fragmentation of Underivatized 5-Ethylpipecolic Acid

In tandem mass spectrometry, the protonated molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate product ions. For pipecolic acid, a common transition monitored is m/z 130 → m/z 84.[9] This corresponds to the loss of formic acid (HCOOH), a characteristic fragmentation for carboxylic acids.

For 5-ethylpipecolic acid, the protonated molecular ion would have an m/z of 158. We can predict a similar fragmentation pathway involving the loss of formic acid.

cluster_0 5-Ethylpipecolic Acid cluster_1 Pipecolic Acid (for comparison) precursor Protonated 5-ethylpipecolic acid (m/z 158) dissociation Collision-Induced Dissociation (CID) precursor->dissociation product Loss of Formic Acid (HCOOH) (m/z 112) dissociation->product precursor2 Protonated pipecolic acid (m/z 130) product2 Loss of Formic Acid (HCOOH) (m/z 84) precursor2->product2

Sources

Comparative

Engineering Peptide Conformational Stability: A Comparative Guide to Pipecolic Acid vs. 5-Ethylpipecolic Acid

As drug development increasingly pivots toward constrained peptides and peptidomimetics, controlling the cis-trans isomerism of the peptide backbone has become a critical optimization parameter. While proline is the cano...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward constrained peptides and peptidomimetics, controlling the cis-trans isomerism of the peptide backbone has become a critical optimization parameter. While proline is the canonical conformational restrictor, its relatively low energy barrier for cis-trans isomerization often leaves peptides in a state of conformational heterogeneity.

To overcome this, application scientists employ non-proteinogenic homologues. This guide provides an in-depth technical comparison between Pipecolic Acid (Pip) —a six-membered ring homologue of proline—and its sterically augmented derivative, 5-Ethylpipecolic Acid (5-EtPip) . By understanding the mechanistic causality behind these structural modifications, researchers can rationally design peptides with locked bioactive conformations, enhanced receptor affinity, and superior proteolytic stability.

Mechanistic Causality: Ring Expansion and Steric Bulk

The conformational stability of a peptide bond preceding a cyclic imino acid is dictated by the steric interactions between the cyclic side chain and the preceding residue's


-carbon.
The Baseline Constraint: Pipecolic Acid (Pip)

Pipecolic acid introduces a piperidine ring into the peptide backbone. Compared to the five-membered pyrrolidine ring of proline, this ring expansion fundamentally alters the thermodynamics of the preceding amide bond. According to fundamental thermodynamic studies on [1], substituting proline with pipecolic acid significantly increases the population of the cis conformer.

The Causality: The extra methylene group (C6) in the six-membered ring creates a severe steric clash with the preceding residue when the amide bond is in the trans configuration. To relieve this strain, the equilibrium shifts toward the cis state. Furthermore, Pip lowers the Van't Hoff enthalpy for isomerization, accelerating the rate of cis-trans interconversion while stabilizing the cis geometry.

The Augmented Constraint: 5-Ethylpipecolic Acid (5-EtPip)

While Pip biases the equilibrium, it does not fully lock the conformation. Enter 5-Ethylpipecolic Acid . By introducing an ethyl substituent at the C5 position (the


-carbon), we introduce a profound new layer of steric control.

The Causality: The piperidine ring of pipecolic acid can normally flex between chair and half-chair conformations. However, research on [2] demonstrates that bulky alkyl groups force the ring to adopt a singular, rigid chair conformation to avoid catastrophic 1,3-diaxial strain. If the ring were to flex, the C5-ethyl group would be forced into an axial position, creating high-energy gauche interactions. This rigidification of the ring pucker is transmitted directly through the nitrogen atom to the peptide backbone, drastically increasing the rotational barrier of the amide bond and effectively locking the peptide into a single, predictable conformer.

G A Peptide Backbone (Unconstrained) B Pipecolic Acid (Pip) 6-Membered Ring A->B Baseline Constraint C 5-Ethylpipecolic Acid (5-EtPip) A->C Augmented Constraint D Increased cis-Amide Population (~30-50%) B->D Steric clash at C6 E Locked Ring Pucker (Restricted Phi/Psi) C->E C5-Ethyl Steric Bulk F Maximal cis/trans Rigidity (>90% Bias) E->F 1,3-Diaxial Strain Avoidance

Logical flow of steric constraints induced by Pip and 5-EtPip on peptide backbones.

Quantitative Performance Comparison

To facilitate rational drug design, the structural and thermodynamic impacts of these two amino acids are summarized below. Data reflects typical behavior in model tetrapeptides (e.g., Gly-Xaa-Yaa-Gly).

ParameterPipecolic Acid (Pip)5-Ethylpipecolic Acid (5-EtPip)Impact on Drug Design
Ring Structure Unsubstituted PiperidineC5-Ethyl Substituted Piperidine5-EtPip increases lipophilicity (LogP) for membrane permeability.
Typical cis-Population 30% – 50%> 85% (Stereoisomer dependent)5-EtPip is superior for locking bioactive cis-turn motifs.
Ring Pucker Dynamics Flexible (Chair

Boat)
Locked (Singular Chair)5-EtPip minimizes entropic penalty upon receptor binding.
Isomerization Barrier (

)
~18-20 kcal/mol> 22 kcal/mol5-EtPip prevents conformational degradation in vivo.
Synthetic Accessibility High (Commercially available)Low (Requires asymmetric synthesis)Pip is ideal for early screening; 5-EtPip for lead optimization.

Self-Validating Experimental Workflows

To objectively measure the conformational stability conferred by these amino acids, we utilize a combination of NMR spectroscopy and Variable-Temperature Circular Dichroism (VT-CD). The following protocols are designed as self-validating systems —meaning the experimental design inherently controls for artifacts like aggregation or irreversible degradation.

Protocol A: NMR-Based Elucidation of cis/trans Isomerism

The gold standard for determining the cis/trans ratio is 2D ROESY/NOESY NMR.

  • Sample Preparation: Dissolve the purified peptide (>95% via LC-MS) in

    
     (90:10) buffered to pH 4.5.
    
  • Self-Validation Step (Concentration Gradient): Prepare samples at 1 mM, 5 mM, and 10 mM. Causality: If the cis/trans ratio shifts across concentrations, intermolecular aggregation is occurring. A constant ratio validates that the observed NOE cross-peaks are strictly intramolecular.

  • Data Acquisition: Acquire 2D ROESY spectra at 298 K.

  • Analysis: Integrate the cross-peaks between the

    
    -proton of the preceding residue and the 
    
    
    
    /
    
    
    -protons of the Pip/5-EtPip ring. The steric bulk of the 5-ethyl group in 5-EtPip will typically yield a singular, highly intense set of cross-peaks corresponding to the locked conformer, whereas Pip will show chemical exchange cross-peaks indicative of a dynamic cis/trans equilibrium.
Protocol B: Thermodynamic Profiling via VT-CD

To calculate the Van't Hoff enthalpy of the conformational constraint, we measure the thermal unfolding of the peptide secondary structure.

  • Baseline Acquisition: Record the CD spectrum from 190–260 nm at 20°C in a 1 mm quartz cuvette.

  • Thermal Ramp: Increase the temperature to 85°C at a rate of 1°C/min, monitoring molar ellipticity at the structural minimum (typically ~220 nm for constrained turns).

  • Self-Validation Step (Reversibility Check): Cool the sample back to 20°C at 1°C/min and acquire a final spectrum. Causality: If the final spectrum perfectly overlays with the initial baseline, the unfolding is purely thermodynamic. If they do not match, the peptide has irreversibly aggregated or degraded, and the thermodynamic data is invalid.

  • Analysis: Fit the melting curve to extract

    
     and 
    
    
    
    . Peptides containing 5-EtPip will exhibit a significantly shallower melting curve than those with Pip, reflecting the massive entropic stabilization provided by the locked piperidine ring.

Workflow S1 Step 1: SPPS Synthesis (Incorporate Pip / 5-EtPip) S2 Step 2: RP-HPLC & LC-MS (Validate >95% Purity) S1->S2 S3 Step 3: 2D NMR (ROESY/NOESY) (Concentration Gradient Check) S2->S3 Structural Elucidation S4 Step 4: VT-CD Spectroscopy (Thermal Reversibility Check) S2->S4 Thermal Stability S5 Data Synthesis: cis/trans Ratio & Rotational Barriers S3->S5 S4->S5

Self-validating experimental workflow for evaluating peptide conformational stability.

Conclusion

While Pipecolic Acid serves as an excellent foundational tool for increasing cis-amide populations and exploring conformational space, 5-Ethylpipecolic Acid represents a precision instrument for late-stage lead optimization. By leveraging A(1,3) strain and 1,3-diaxial interactions [3], the 5-ethyl substituent eliminates entropic flexibility, locking the peptide into a rigid geometry. This structural predictability is invaluable for synthesizing highly potent, proteolytically stable therapeutics [4].

References

  • Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry.[Link]

  • Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis. The Journal of Organic Chemistry.[Link]

  • Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues. Tetrahedron Letters.[Link]

  • Multicomponent synthesis of tripeptides containing pipecolic acid derivatives: selective induction of cis- and trans-imide bonds into peptide backbones. Journal of the Chemical Society, Perkin Transactions 1.[Link]

Validation

5-ethylpiperidine-2-carboxylic acid as a proline isostere in peptidomimetics

5-Ethylpiperidine-2-Carboxylic Acid as a Proline Isostere in Peptidomimetics: A Comparative Guide Executive Summary The translation of native peptides into viable therapeutics is frequently bottlenecked by poor oral bioa...

Author: BenchChem Technical Support Team. Date: March 2026

5-Ethylpiperidine-2-Carboxylic Acid as a Proline Isostere in Peptidomimetics: A Comparative Guide

Executive Summary

The translation of native peptides into viable therapeutics is frequently bottlenecked by poor oral bioavailability and rapid proteolytic degradation. In native sequences, L-proline acts as a critical structural anchor; its unique cyclic side chain restricts the


 (phi) dihedral angle, acting as a classical breaker of 

-helical and

-sheet structures while inducing

-turns. However, natural proline remains susceptible to prolyl endopeptidases and offers limited control over the cis/trans isomerization of the preceding amide bond.

To overcome these limitations, peptidomimetic design has evolved toward highly constrained unnatural imino acids. 5-Ethylpiperidine-2-carboxylic acid (a 5-ethyl substituted pipecolic acid) represents a next-generation proline isostere. By expanding the ring to a six-membered piperidine system and introducing a bulky ethyl group at the C5 position, this isostere provides unprecedented control over peptide backbone conformation and extreme resistance to enzymatic cleavage. This guide objectively compares its performance against traditional alternatives and provides validated protocols for its incorporation.

Mechanistic Causality: The "Pipecolic Acid Effect" and C5-Alkylation

To understand the utility of 5-ethylpiperidine-2-carboxylic acid, we must analyze the thermodynamics of the peptidyl-prolyl (Xaa-Pro) bond.

In standard proteinogenic amino acids, the planar peptide bond exists almost exclusively in the trans conformation. However, the free enthalpy difference between the cis and trans isomers of the Xaa-Pro bond is remarkably small (~2.0 kJ·mol⁻¹), resulting in a relatively high intrinsic probability of ~30% cis conformation in aqueous solution at room temperature[1].

When L-proline is replaced by pipecolic acid (piperidine-2-carboxylic acid), the six-membered ring fundamentally alters the transition state stereochemistry of the amide bond[2]. This "pipecolic acid effect" not only eliminates standard sequence ion fragmentation in mass spectrometry but also enhances proteolytic stability. For example, substituting proline with pipecolic acid at the scissile bond of an HIV proteinase substrate converts it into a highly selective, low-micromolar inhibitor[3].

The Role of the 5-Ethyl Substituent: While unsubstituted pipecolic acid improves stability, it still allows for conformational flexibility (chair-to-chair flipping). The addition of an ethyl group at the C5 position introduces severe 1,3-diaxial interactions if the ring attempts to flip. This steric bulk effectively locks the piperidine ring into a single, rigid chair conformation. Consequently, the rotational barrier of the preceding Xaa-Pip amide bond is dramatically altered, allowing medicinal chemists to rationally bias the peptide population toward either a >90% cis or trans state—a critical requirement for stabilizing specific secondary structures like Type VI


-turns[4].

Pathway A Native Peptide (Rapid Proteolysis) B Identify Scissile Xaa-Pro Bond A->B PK Analysis C Isostere Substitution: 5-Ethylpiperidine-2-carboxylic acid B->C Rational Design D Conformational Locking (Steric Hindrance at C5) C->D Structural Mechanism E Protease Evasion & Target Affinity Maintained D->E Biological Outcome

Logical pathway for pharmacokinetic optimization using 5-ethylpiperidine-2-carboxylic acid.

Objective Comparison: Proline vs. Synthetic Isosteres

When selecting a proline surrogate, the choice dictates the trade-off between synthetic accessibility and conformational rigidity. The table below summarizes the comparative performance of standard isosteres.

IsostereRing SizeXaa-Imino cis Population (Aq.)Proteolytic Stability (Relative)Primary Structural Influence
L-Proline 5~30%[1]Baseline (1x)Flexible turn inducer,

-helix breaker
L-Pipecolic Acid 6~30-40%High (10x-50x)[3]Expanded turn, alters transition state[2]
2-Methylproline 5>90% (trans)Moderate (5x)Rigidifies trans-amide bond
5-Ethylpiperidine-2-carboxylic acid 6Highly tunable (up to >90% cis or trans)[4]Very High (>100x)Locks specific

-turn types via C5 steric bulk

Data Interpretation: While 2-methylproline is excellent for forcing a trans geometry, 5-ethylpiperidine-2-carboxylic acid offers superior proteolytic shielding due to the expanded six-membered ring combined with the extended aliphatic side chain, making it the optimal choice for highly degradable peptide leads.

Experimental Protocols: Self-Validating Workflows

The steric hindrance that makes 5-ethylpiperidine-2-carboxylic acid a superb biological shield also makes it notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS). Standard carbodiimide chemistry (DIC/HOBt) will reliably fail or yield massive deletion sequences. The following protocol utilizes a self-validating feedback loop to ensure successful incorporation.

Protocol A: SPPS Incorporation via Uronium Salts

Rationale: The secondary amine of the piperidine ring, compounded by the C5-ethyl group, requires highly reactive coupling reagents. HATU, in the presence of HOAt, forms a highly reactive 7-aza-benzotriazole active ester that can overcome this steric barrier.

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Deprotect with 20% piperidine in DMF (2 x 10 min).

  • Isostere Coupling:

    • Dissolve 4.0 eq (0.4 mmol) of Fmoc-5-ethylpiperidine-2-carboxylic acid and 4.0 eq of HATU in minimal DMF.

    • Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes.

    • Add the mixture to the resin and agitate for 3 to 4 hours at room temperature (extended time is critical).

  • Self-Validation (Chloranil Test):

    • Do not use the Kaiser test. The Kaiser test detects primary amines and will yield a false negative for the secondary amine of the pipecolic acid derivative.

    • Perform the Chloranil test : A few resin beads are mixed with 2% acetaldehyde in DMF and 2% chloranil in toluene. A dark blue/green bead indicates unreacted secondary amines.

    • Logic Gate: If positive, perform a second coupling using COMU/OxymaPure. If negative, proceed to capping.

  • Subsequent Coupling: The coupling of the next amino acid onto the sterically hindered secondary amine of the 5-ethylpiperidine residue is the most difficult step. Use 5.0 eq of the incoming Fmoc-AA-OH, 5.0 eq of HATU, and microwave assistance (75°C, 15 min) if available.

Protocol S1 Resin Swelling & Deprotection S2 HATU/HOAt Coupling (3h) S1->S2 S3 Chloranil Test (Sec. Amine) S2->S3 S3->S2 Positive (Re-couple) S4 Cleavage (TFA/Scavengers) S3->S4 Negative S5 RP-HPLC & NMR Validation S4->S5

Step-by-step SPPS workflow for incorporating sterically hindered proline isosteres.

Protocol B: NMR Determination of Conformational Locking

To validate that the isostere has successfully locked the desired conformation, 2D NMR (NOESY/ROESY) must be performed on the purified peptide.

  • Sample Preparation: Dissolve 2-5 mg of the purified peptidomimetic in 600 µL of 90% H₂O / 10% D₂O (or pure CD₃OH depending on solubility).

  • Data Acquisition: Acquire a 2D ROESY spectrum with a mixing time of 200–300 ms.

  • Causality Analysis:

    • Look for cross-peaks between the

      
       of the preceding amino acid (
      
      
      
      ) and the protons of the 5-ethylpiperidine ring.
    • Strong

      
       to 
      
      
      
      cross-peak:
      Validates a cis amide bond.
    • Strong

      
       to 
      
      
      
      cross-peak:
      Validates a trans amide bond.
    • By integrating these cross-peaks, the exact

      
       equilibrium constant driven by the 5-ethyl substitution can be quantified.
      

References

  • Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. National Institutes of Health (NIH). 2

  • Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. National Institutes of Health (NIH). 3

  • Proline Derivatives and Analogs. Merck Millipore. 1

  • Synthesis of Peptides Containing Proline Analogues. Thieme Connect. 4

Sources

Comparative

Crystal Structure Analysis of 5-Ethylpiperidine-2-Carboxylic Acid Hydrochloride Salts: A Comparative Platform Guide

For researchers and drug development professionals, the structural characterization of chiral piperidine derivatives is a critical bottleneck in pipeline advancement. 5-Ethylpiperidine-2-carboxylic acid is a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural characterization of chiral piperidine derivatives is a critical bottleneck in pipeline advancement. 5-Ethylpiperidine-2-carboxylic acid is a highly functionalized analogue of pipecolic acid, a non-proteinogenic amino acid frequently utilized as a pharmacophore in enzyme inhibitors and neuroactive compounds[1].

The introduction of an ethyl group at the C5 position creates a second stereocenter, necessitating rigorous analytical methods to determine both relative (cis/trans) and absolute stereochemistry. Furthermore, formulating this compound as a hydrochloride salt dictates its solid-state behavior, shifting the molecule from a neutral zwitterion to a protonated cation (


) stabilized by an extensive chloride hydrogen-bonding network[2].

This guide objectively compares the three dominant analytical platforms used to resolve the crystal structure of 5-ethylpiperidine-2-carboxylic acid hydrochloride, providing application scientists with the experimental protocols and mechanistic causality required to execute flawless structural determinations.

Analytical Platform Decision Matrix

Selecting the correct analytical platform depends entirely on the physical state of the synthesized salt. The flowchart below outlines the decision-making process for structural resolution.

G A 5-Ethylpiperidine-2-carboxylic Acid HCl B Physical State Assessment A->B C1 Single Crystals (>50 µm) B->C1 C2 Microcrystalline Powder B->C2 C3 Amorphous / Polymorph Mixture B->C3 D1 SCXRD Platform (Mo/Cu Kα) C1->D1 D2 High-Res PXRD + Rietveld Refinement C2->D2 D3 ssNMR (13C, 15N, 35Cl) + CSP Modeling C3->D3 E1 Absolute Stereochemistry & Hydrogen Bond Network D1->E1 E2 Bulk Phase Purity & Powder Solution D2->E2 E3 Local Conformation & Polymorph ID D3->E3

Figure 1: Decision matrix for selecting the optimal crystal structure analysis platform.

Platform Comparison & Performance Data

When evaluating these platforms, resolution, sample requirements, and the ability to assign absolute configuration are the primary comparative metrics.

Table 1: Platform Performance Comparison
MetricSingle-Crystal XRD (SCXRD)Powder XRD (PXRD) + RietveldssNMR + Crystal Structure Prediction
Primary Output Absolute 3D atomic coordinatesBulk phase structure & purityLocal conformation & polymorph ID
Sample Requirement Single crystal (>50 µm)10–50 mg microcrystalline powder30–100 mg solid (any state)
Stereochemical Resolution Flawless (via Flack Parameter)Poor (Requires known starting model)Moderate (via chemical shift modeling)
H-Bonding Network Directly observedInferred via distance constraintsDirectly probed via

N/

Cl shifts
Turnaround Time 24–48 Hours3–5 Days (with refinement)1–2 Weeks (due to CSP computation)
Table 2: Expected Crystallographic Features

Based on structural analyses of the parent compound DL-piperidine-2-carboxylic acid and related pipecolic acid complexes[3][4][5], the following structural parameters are anticipated for the 5-ethyl derivative:

Structural FeatureExpected Conformation / ValueCausality in the Solid State
Piperidine Ring Chair ConformationMinimizes torsional strain; standard for saturated 6-membered nitrogen heterocycles[4].
C5-Ethyl Group EquatorialBulky aliphatic groups strongly favor equatorial positions to avoid 1,3-diaxial steric clashes.
Nitrogen State Protonated (

)
The HCl salt forces protonation of the secondary amine, preventing zwitterion formation.
Primary Interactions

and

Chloride anions act as multi-dentate hydrogen bond acceptors, bridging adjacent piperidine rings.

In-Depth Platform Methodologies & Causality

Platform 1: Single-Crystal X-Ray Diffraction (SCXRD)

The Gold Standard for Absolute Configuration

SCXRD remains the undisputed champion for resolving chiral pharmaceutical salts. For 5-ethylpiperidine-2-carboxylic acid hydrochloride, SCXRD will definitively prove whether the C2-carboxylic acid and C5-ethyl group are cis or trans relative to one another, and establish the absolute configuration (e.g.,


) using anomalous dispersion (Flack parameter).

Self-Validating Crystallization Protocol (Vapour Diffusion): Because piperidine hydrochlorides are highly soluble in water and prone to hygroscopicity, standard solvent evaporation often yields syrups rather than crystals. Vapour diffusion controls the supersaturation rate, allowing the


 network to assemble without trapping solvent defects.
  • Dissolution: Dissolve 15 mg of the synthesized salt in a minimum volume (approx. 0.5 mL) of absolute ethanol in a 2 mL inner vial. Causality: Ethanol solvates the polar salt but has a lower boiling point and higher vapor pressure than water.

  • Antisolvent Chamber: Place the un-capped inner vial into a larger 20 mL scintillation vial containing 3 mL of diethyl ether (antisolvent).

  • Equilibration: Seal the outer vial tightly. Allow the system to sit undisturbed at 4 °C for 3–7 days. Causality: The volatile diethyl ether slowly diffuses into the ethanol, gradually lowering the dielectric constant of the solution and forcing the controlled nucleation of the salt[4].

  • Validation: Mount a selected crystal (>50 µm) on a diffractometer equipped with a Cu K

    
     source (
    
    
    
    Å). Copper radiation is explicitly chosen over Molybdenum to maximize the anomalous scattering signal of the Chloride ion, ensuring a reliable Flack parameter near 0.0 for absolute stereochemical assignment.
Platform 2: High-Resolution PXRD & Rietveld Refinement

The Solution for Microcrystalline Powders

If the compound rapidly precipitates as a fine powder that resists recrystallization, PXRD combined with Rietveld refinement is the alternative. Piperidine-2-carboxylic acid derivatives tend to form 2D hydrogen-bonded layers in the solid state[4], which often causes plate-like crystal habits that suffer from severe preferred orientation in standard Bragg-Brentano flat-plate PXRD.

Self-Validating Refinement Protocol:

  • Sample Preparation: Grind the powder gently and load it into a 0.5 mm borosilicate glass capillary. Causality: Capillary transmission geometry eliminates the preferred orientation artifacts inherent to plate-like piperidine crystals, yielding accurate relative peak intensities necessary for ab initio structure solution.

  • Data Collection: Collect data from

    
     to 
    
    
    
    using a high-resolution diffractometer.
  • Indexing & Solution: Index the powder pattern using Dicvol to determine the unit cell. Use a simulated annealing algorithm (e.g., EXPO or FOX) with a rigid-body model of the 5-ethylpiperidine-2-carboxylic acid cation and a free chloride anion.

  • Validation: Perform Rietveld refinement. The protocol is self-validating if the final Goodness-of-Fit (GoF) approaches 1.0 and the

    
     (weighted profile R-factor) drops below 5%.
    
Platform 3: Solid-State NMR (ssNMR) + Crystal Structure Prediction (CSP)

The Solution for Amorphous or Polymorphic Mixtures

When the salt exhibits structural disorder or exists as a mixture of polymorphs, diffraction methods fail. ssNMR probes the local electronic environment of specific nuclei, making it highly sensitive to the protonation state and conformation of the piperidine ring.

Mechanistic Protocol:

  • 
    N CP-MAS NMR:  Collect cross-polarization magic-angle spinning (CP-MAS) data for the Nitrogen-15 nucleus. Causality: The chemical shift of 
    
    
    
    N will definitively prove the protonation state. A shift characteristic of an ammonium ion confirms the true HCl salt, whereas a shift characteristic of a secondary amine indicates a free-base zwitterion[2].
  • 
    C CP-MAS NMR:  Analyze the carbon shifts. The C4 and C6 carbons of the piperidine ring are highly sensitive to the 
    
    
    
    -gauche effect. If the C5-ethyl group is forced into an axial position, the C3 and C1 (nitrogen) atoms will experience an upfield shift of ~5 ppm compared to the equatorial conformer.
  • Validation: Pair the NMR chemical shifts with DFT-based Crystal Structure Prediction (CSP). The experimental shifts are compared against the calculated shifts (GIPAW method) of the generated crystal models. A match validates the 3D structure without requiring a single crystal.

References

  • Pipecolic acid - Wikipedia. Wikipedia. URL: [Link]

  • Pipecolic acid hydrochloride, (-)- | CID 12210878 - PubChem. National Institutes of Health (NIH). URL: [Link]

  • Crystal Structure of (R)-2-Phenoxypropionic Acid Complex of (R)-pipecolic acid. Analytical Sciences: X-ray Structure Analysis Online (J-Stage). URL: [Link]

  • (IUCr) DL-Piperidine-2-carboxylic acid. International Union of Crystallography. URL: [Link]

  • 4P7X: L-pipecolic acid-bound L-proline cis-4-hydroxylase - RCSB PDB. Research Collaboratory for Structural Bioinformatics. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Disposal Guide: 5-Ethylpiperidine-2-carboxylic Acid Hydrochloride

Executive Summary & Immediate Action Do not dispose of this compound down the drain. 5-Ethylpiperidine-2-carboxylic acid hydrochloride is a substituted amino acid salt.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 5-Ethylpiperidine-2-carboxylic acid hydrochloride is a substituted amino acid salt. While not classified as P-listed (acutely toxic) under RCRA, it is a chemical irritant and an acidic organic salt. It requires management as Hazardous Chemical Waste intended for high-temperature incineration.

  • Primary Hazard: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1]

  • Chemical Nature: Acidic Organic Solid (pH < 2 in solution).

  • Immediate Storage: Store in a tightly closed glass or HDPE container at room temperature, desiccated. Segregate from strong oxidizers and bases.

Chemical Profile & Risk Assessment

To ensure proper handling, we must first understand the physicochemical nature of the compound. This substance is a hydrochloride salt of a piperidine derivative, making it highly water-soluble and prone to hydrolysis or protonation in aqueous environments.

Physicochemical Properties
PropertyDataRelevance to Disposal
Chemical Name 5-Ethylpiperidine-2-carboxylic acid HClOfficial shipping/manifest name
Chemical Class Non-proteinogenic Amino Acid / PiperidineSegregate with "Organic Solids"
Physical State White to off-white crystalline solidMinimize dust generation during transfer
Solubility High (Water, Methanol)Spills can be diluted; do not flush
Acidity (pKa) ~2.0 - 2.5 (Carboxylic acid & Ammonium)Corrosive to mucous membranes
Stability HygroscopicKeep containers sealed to prevent caking
Risk Analysis (The "Why")
  • Acidity: As a hydrochloride salt, the protonated amine and the free carboxylic acid group create a significantly acidic environment upon contact with moisture (sweat, mucous membranes). This necessitates the use of nitrile gloves and eye protection.

  • Incompatibility: The amine functionality (even protonated) can react violently with strong oxidizers (e.g., Nitric Acid, Permanganates). The acidic nature reacts exothermically with strong bases (e.g., Sodium Hydroxide).

  • Dust Hazard: As a lightweight crystalline solid, static electricity can disperse particles. Inhalation causes immediate respiratory tract irritation (STOT SE 3).

Operational Disposal Protocols

A. Solid Waste (Preferred Method)

The safest disposal method for the pure substance is as solid hazardous waste. This minimizes volume and prevents the creation of secondary liquid waste streams.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or clear glass jar with a screw-top lid.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "5-Ethylpiperidine-2-carboxylic acid hydrochloride" (95-100%).

    • Hazards: Check "Irritant" and "Corrosive/Acidic" boxes.

  • Transfer: Transfer the solid using a chemically resistant spatula. Wipe the spatula with a Kimwipe; dispose of the Kimwipe in the Solid Hazardous Waste bin (do not throw in regular trash).

  • Storage: Place the container in the "Solid Organic Waste" satellite accumulation area.

B. Aqueous/Solution Waste

If the compound is dissolved in water or an organic solvent (e.g., from an HPLC run or reaction workup):

  • Segregation:

    • Aqueous (pH < 2): If dissolved in water/buffer, verify pH. If < 2, label as "Corrosive Acidic Aqueous Waste."

    • Organic Solvent: If dissolved in Methanol/Acetonitrile, dispose of in the "Non-Halogenated Organic Solvent" stream.

  • Compatibility Check: Ensure the waste container does not contain bleach (Sodium Hypochlorite) or Azides. Mixing acidic amine salts with bleach can generate toxic chloramine gas.

  • No Drain Disposal: Despite water solubility, the compound is an organic pollutant and must not enter municipal water systems.

Emergency Procedures: Spill Response

Self-Validating Safety: Before cleaning, verify you have the correct neutralizing agent. A simple pH strip test on the wetted spill confirms the acidity and the subsequent neutralization.

Spill Response Workflow

Figure 1: Decision matrix for responding to solid or liquid spills of acidic hydrochloride salts.

Regulatory & Compliance Context

Understanding the legal framework ensures your lab remains compliant with federal and local laws.

  • RCRA Classification (USA):

    • This compound is not specifically listed on the EPA "P" (Acute) or "U" (Toxic) lists.

    • However, it is regulated as a Characteristic Waste if it exhibits corrosivity (D002) in aqueous solution (pH

      
       2).
      
    • Otherwise, it falls under the "catch-all" for chemical waste requiring destruction (incineration).

  • EPA Waste Code: If the solid is discarded, it is typically coded as D002 (if corrosive) or simply manifested as "Non-Regulated Hazardous Waste" depending on the state, but must be treated as hazardous.

  • GHS Labeling: Ensure all waste containers bear the GHS "Exclamation Mark" pictogram (Irritant).

Disposal Decision Tree

Figure 2: Logic flow for segregating waste streams based on physical state and solvent composition.

References & Authority[2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine-2-carboxylic acid derivatives. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Ethylpiperidine-2-carboxylic acid;hydrochloride

As a Senior Application Scientist, I approach chemical handling not just as a checklist of compliance, but as a rigorous scientific discipline. When working with 5-Ethylpiperidine-2-carboxylic acid hydrochloride , unders...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not just as a checklist of compliance, but as a rigorous scientific discipline. When working with 5-Ethylpiperidine-2-carboxylic acid hydrochloride , understanding the why behind the safety protocols is just as critical as the how.

This compound is a highly valuable building block in drug discovery, but its specific chemical nature—a piperidine derivative stabilized as a hydrochloride (HCl) salt—dictates unique physical and toxicological behaviors. This guide provides a self-validating, mechanistic approach to handling this compound safely and efficiently.

Mechanistic Toxicology: Understanding the Hazard Profile

To handle this compound safely, we must first deconstruct its molecular hazards. The toxicity of 5-Ethylpiperidine-2-carboxylic acid hydrochloride is driven by two distinct factors: its piperidine pharmacophore and its salt formulation.

  • The Piperidine Ring: Piperidine derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems[1]. While the carboxylic acid substitution alters its binding affinity, accidental systemic exposure can still lead to neurotoxic effects, including tachycardia and respiratory depression[1].

  • The Hydrochloride (HCl) Salt Form: The HCl salt makes this compound highly hygroscopic (water-absorbing) and exceptionally water-soluble. If the microscopic dust contacts ambient moisture on your skin, eyes, or respiratory mucous membranes, it rapidly dissolves into an acidic, highly concentrated solution, causing immediate local irritation (GHS Hazard Codes H315, H319, H335)[2].

Mechanism A 5-Ethylpiperidine-2- carboxylic acid HCl B Hygroscopic Dissolution A->B Ambient Moisture C Mucous Membrane Absorption B->C Contact D nAChR Receptor Interaction C->D Systemic Entry E Systemic Toxicity & Irritation D->E Activation

Fig 1: Toxicological pathway of piperidine hydrochloride salts via ambient moisture dissolution.

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient. Because the HCl salt increases the compound's solubility in human sweat, transdermal absorption is a primary risk vector. Every piece of Personal Protective Equipment (PPE) recommended below is selected to break a specific chain of exposure.

PPE CategorySpecificationThe Scientific Causality (Why we use it)
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Standard safety glasses leave gaps. The hygroscopic dust can bypass standard glasses, dissolving in tear fluid to cause severe corneal irritation[3].
Hand Protection Double-layered Nitrile gloves (Min 0.11 mm thickness).If the outer glove is compromised, ambient sweat inside the glove will rapidly dissolve the salt, creating a transdermal delivery system. The inner glove acts as a fail-safe[4].
Body Protection Flame-resistant lab coat, fully buttoned, closed-toe shoes.Prevents dust from settling on porous street clothing, which could lead to delayed dermal exposure hours after leaving the lab.
Respiratory N95/P100 particulate respirator (If weighing outside a hood).Prevents inhalation of aerosolized micro-particles that can lodge in the respiratory tract and induce coughing/dyspnea[3]. (Note: Handling outside a hood is strictly discouraged).

Operational Protocols: A Self-Validating Workflow

A protocol is only as good as its ability to verify itself. When handling 5-Ethylpiperidine-2-carboxylic acid hydrochloride, use the following step-by-step methodology, relying on engineering controls and anti-static techniques.

Engineering Controls: Fume Hood Optimization

Never handle the dry powder on an open bench. A chemical fume hood is mandatory, but it must be calibrated correctly.

  • Target Face Velocity: 80 to 120 feet per minute (FPM)[5].

  • The Danger of High Velocity: Do not operate the hood above 150 FPM. Excessive wind speed creates turbulent vortexes at the sash plane, which will actively pull the lightweight hydrochloride powder out of the hood and into your breathing zone[6].

Step-by-Step Handling Methodology
  • Fume Hood Validation: Tape a small strip of Kimwipe to the bottom of the sash. Self-Validation: The tissue should pull steadily inward. If it flutters violently, your face velocity is too high (creating turbulence).

  • Static Mitigation: Hydrochloride salts are notoriously prone to static cling. Wipe the exterior of your spatulas and weigh boats with an anti-static zero-ion wipe before opening the chemical bottle.

  • Weighing & Transfer: Work at least 6 inches inside the hood[5]. Transfer the powder slowly to minimize aerosolization.

  • Immediate Sealing: Cap the source bottle immediately after use. Prolonged exposure to ambient lab humidity will degrade the reagent and cause the powder to cake.

Workflow S1 1. Fume Hood Validation (80-120 FPM) S2 2. PPE Donning (Double Nitrile, Goggles) S1->S2 S3 3. Static-Free Weighing (Minimize Aerosolization) S2->S3 S4 4. Aqueous Quenching (NaHCO3 Neutralization) S3->S4 S5 5. Waste Segregation (Halogenated/Aqueous) S4->S5

Fig 2: Self-validating operational workflow for handling and neutralizing hydrochloride salts.

Spill Response & Chemical Disposal Plan

Because this is a hydrochloride salt, disposal requires an extra step of chemical neutralization to protect downstream environmental systems and comply with institutional EHS guidelines.

For Dry Powder Spills:

  • Do not sweep with a dry brush, which will aerosolize the toxic dust.

  • Cover the spill with damp absorbent pads to solubilize and trap the salt.

  • Carefully scoop the pads into a designated hazardous waste bag.

For Aqueous Waste Disposal (Neutralization Protocol): Aqueous solutions containing 5-Ethylpiperidine-2-carboxylic acid hydrochloride will be highly acidic.

  • Quenching: Slowly add a weak base, such as a 5% Sodium Bicarbonate (

    
    ) solution, to your aqueous waste while stirring in the fume hood[4].
    
  • Validation: Monitor the pH using indicator strips until the solution reaches a neutral pH of 6 to 8[4].

  • Segregation: Even when neutralized, the piperidine core remains intact. Do not pour down the drain. Collect the neutralized solution in a clearly labeled "Aqueous Nitrogenous/Halogenated Waste" container[4].

References

  • National Institutes of Health (NIH) - Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from: [Link]

  • Zenodo - Piperidine alkaloids: Toxicity and Mechanisms. Retrieved from: [Link]

  • Stony Brook University - Chemical Fume Hood Safety Policy. Retrieved from: [Link]

  • Laboratory Furniture - Knowledge about Face Velocity of Steel Fume Cupboard. Retrieved from: [Link]

Sources

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